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  • Product: Ethyl 2-amino-2-cyclohexylacetate hydrochloride
  • CAS: 327052-06-2

Core Science & Biosynthesis

Foundational

"Ethyl 2-amino-2-cyclohexylacetate hydrochloride" properties

An In-Depth Technical Guide to Ethyl 2-amino-2-cyclohexylacetate Hydrochloride Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Isomeric Landscape Ethyl 2-amino-2-cyclohex...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-amino-2-cyclohexylacetate Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Isomeric Landscape

Ethyl 2-amino-2-cyclohexylacetate hydrochloride is a non-proteinogenic amino acid ester, a class of molecules with significant potential in medicinal chemistry. As a chiral building block, it offers a unique three-dimensional scaffold for constructing novel peptide analogues and small molecule therapeutics. It is crucial, however, to distinguish this alpha-amino acid ester from its more commonly referenced structural isomers, ethyl 2-(cis-4-aminocyclohexyl)acetate and ethyl 2-(trans-4-aminocyclohexyl)acetate. In the latter, the amino group is attached to the cyclohexane ring (a beta-amino acid derivative), whereas the subject of this guide features the amino group directly attached to the alpha-carbon of the acetate moiety. This guide focuses exclusively on the 2-amino-2-cyclohexyl isomer, providing a detailed exploration of its properties, synthesis, and analytical characterization to support its application in advanced research and development.

Section 1: Molecular Structure and Identification

A precise understanding of a molecule's structure and identifiers is the foundation of all subsequent research. These identifiers are critical for database searches, procurement, and regulatory documentation.

1.1. Chemical Structure

The molecule consists of a central alpha-carbon atom bonded to a hydrogen atom, a cyclohexyl group, an amino group (protonated as an ammonium salt in the hydrochloride form), and an ethyl ester group.

Caption: Chemical structure of Ethyl 2-amino-2-cyclohexylacetate hydrochloride.

1.2. Nomenclature and Identifiers

A consistent naming convention is essential for unambiguous communication. The primary identifiers for this compound and its close analogues are listed below.

IdentifierDataSource
Systematic Name ethyl 2-amino-2-cyclohexylacetate;hydrochloride[1]
Molecular Formula C₁₀H₂₀ClNO₂[2]
Molecular Weight 221.72 g/mol [2]
CAS Number 35051-64-0 ((R)-enantiomer)[3]
InChIKey KBMWRCPPPDEVSJ-UHFFFAOYSA-N (for free base)[2]
Parent Compound Ethyl 2-(4-aminocyclohexyl)acetate (CID 3573480)[2]

Section 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental settings, influencing everything from reaction conditions to formulation strategies. While data for the specific title compound is sparse, properties can be inferred from close structural analogues and supplier documentation.

PropertyValueNotes
Appearance White to off-white solid or powderTypical for amine hydrochloride salts.[4]
Melting Point ~177 °CData for the isomeric Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride.[4]
Solubility Soluble in Methanol (Slightly)Expected polarity suggests solubility in polar protic solvents.[4]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)The compound is noted to be hygroscopic and potentially air-sensitive.[4][5]
pKa ~9-10 (Amine), ~16-18 (α-H) (Predicted)Estimated based on typical values for α-amino esters.

Section 3: Synthesis and Purification

The synthesis of α-amino acids and their esters is a well-established field of organic chemistry. A common and robust method is the Strecker synthesis, which can be adapted for this target molecule. The rationale behind this choice is its use of readily available starting materials and its proven reliability.

3.1. Proposed Synthetic Pathway: Modified Strecker Synthesis

This pathway involves the reaction of cyclohexanecarboxaldehyde with ammonia and cyanide, followed by hydrolysis and esterification.

G start Cyclohexanecarboxaldehyde + NH4Cl, KCN aminonitrile α-Aminonitrile Intermediate start->aminonitrile Strecker Reaction hcl_hydrolysis 1. HCl, H2O 2. Neutralize aminonitrile->hcl_hydrolysis aminoacid 2-Amino-2-cyclohexylacetic acid esterification Ethanol, SOCl2 (or HCl gas) aminoacid->esterification product Ethyl 2-amino-2-cyclohexylacetate Hydrochloride hcl_hydrolysis->aminoacid Hydrolysis esterification->product Fischer Esterification

Caption: Proposed workflow for the synthesis of the target compound.

3.2. Detailed Synthesis Protocol

This protocol is a representative procedure. Researchers should perform their own optimization and safety assessments.

Objective: To synthesize Ethyl 2-amino-2-cyclohexylacetate hydrochloride.

Materials:

  • Cyclohexanecarboxaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Concentrated Hydrochloric Acid (HCl)

  • Absolute Ethanol (EtOH)

  • Thionyl Chloride (SOCl₂) or HCl gas

  • Diethyl ether

Procedure:

  • Step 1: Formation of the α-Aminonitrile (Strecker Reaction)

    • Rationale: This step constructs the core C-C and C-N bonds of the amino acid backbone. The reaction is typically performed in a one-pot fashion.

    • In a well-ventilated fume hood, dissolve ammonium chloride in water. Add cyclohexanecarboxaldehyde, followed by the slow, portion-wise addition of a potassium cyanide solution while maintaining the temperature at 0-5°C with an ice bath.

    • CAUSALITY: The aldehyde reacts with ammonia (from NH₄Cl) to form an imine, which is then attacked by the cyanide nucleophile. Low temperature controls the exothermicity of the reaction.

    • Stir the mixture overnight at room temperature to ensure complete reaction. The resulting α-aminonitrile may precipitate or can be extracted with an organic solvent like dichloromethane.

  • Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid

    • Rationale: The nitrile group must be converted to a carboxylic acid to form the amino acid. Acid hydrolysis is effective and directly yields the ammonium salt.

    • Carefully add concentrated HCl to the α-aminonitrile intermediate. Heat the mixture under reflux for several hours.

    • CAUSALITY: The strong acidic conditions and heat promote the complete hydrolysis of the nitrile group to a carboxylic acid and protonate the amino group.

    • After cooling, the crude amino acid hydrochloride can be isolated by removing the solvent under reduced pressure.

  • Step 3: Esterification to the Ethyl Ester (Fischer Esterification)

    • Rationale: This classic method converts the carboxylic acid to an ethyl ester using an excess of ethanol as both solvent and reagent, with a strong acid catalyst.

    • Suspend the crude 2-amino-2-cyclohexylacetic acid hydrochloride in absolute ethanol. Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise. (Alternative: Bubble dry HCl gas through the solution) .

    • CAUSALITY: Thionyl chloride reacts with ethanol to form sulfur dioxide, HCl, and ethyl chloroformate in situ, which then esterifies the carboxylic acid. Using HCl gas directly protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack by ethanol.

    • Heat the reaction mixture to reflux for 4-6 hours until TLC or LC-MS analysis indicates the disappearance of the starting material.

  • Step 4: Isolation and Purification

    • Rationale: The final product must be isolated from the reaction mixture and purified to remove any unreacted starting materials or byproducts.

    • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • The resulting crude solid is the hydrochloride salt. To purify, triturate with cold diethyl ether to wash away non-polar impurities.

    • Recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be performed to achieve high purity.

    • Self-Validation: The purity of the final product must be confirmed by the analytical methods described in the next section.

Section 4: Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized compound.

4.1. Analytical Workflow

A standard workflow ensures all structural aspects of the molecule are verified.

G cluster_0 Structure Confirmation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) IR IR Spectroscopy HPLC HPLC-UV/ELSD EA Elemental Analysis (CHN) HPLC->EA Compositional Validation Sample Purified Sample Sample->NMR Primary Structure Sample->MS Molecular Weight Sample->IR Functional Groups Sample->HPLC Purity Check

Caption: Standard workflow for analytical characterization.

4.2. Expected Spectral Data

The following table summarizes the predicted spectral data for Ethyl 2-amino-2-cyclohexylacetate hydrochloride.

TechniqueExpected Observations
¹H NMR δ (ppm): ~4.2 (q, 2H, -OCH₂CH₃), ~3.8 (d, 1H, α-CH), ~1.0-2.0 (m, 11H, cyclohexyl-H), ~1.2 (t, 3H, -OCH₂CH₃). The NH₃⁺ protons may be broad and exchangeable, appearing around 8-9 ppm.[6]
¹³C NMR δ (ppm): ~170-175 (C=O, ester), ~60-65 (-OCH₂), ~55-60 (α-C), ~25-40 (cyclohexyl carbons), ~14 (-CH₃).
IR ν (cm⁻¹): ~2500-3000 (broad, -NH₃⁺ stretch), ~1730-1750 (strong, C=O ester stretch), ~1600 (N-H bend), ~1150-1250 (C-O stretch).[7]
MS (ESI+) m/z: Expected [M+H]⁺ at ~186.15, corresponding to the free base (C₁₀H₁₉NO₂). Fragmentation may show loss of the ethyl group (-29) or the ethoxycarbonyl group (-73).[8]

4.3. Experimental Protocols

Protocol: LC-MS Analysis

  • Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol. Dilute to 1-10 µg/mL in the mobile phase.

  • Instrumentation: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: ESI in positive ion mode, scanning a mass range of m/z 50-500.

  • Rationale: Formic acid acts as a proton source, ensuring efficient ionization of the amine to produce the [M+H]⁺ ion for detection.[9] The C18 column is suitable for retaining this moderately polar compound.

Protocol: NMR Spectroscopy

  • Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Analysis: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC to confirm assignments.

  • Rationale: DMSO-d₆ is often preferred for amine salts as it can slow down the N-H proton exchange, allowing for their observation. If D₂O is used, the NH₃⁺ protons will exchange with deuterium and the signal will disappear, which is a useful diagnostic test.[9]

Section 5: Applications and Safety

5.1. Role in Drug Development

As an unnatural amino acid, this compound is a valuable building block for creating peptidomimetics.

  • Enhanced Stability: Incorporation into peptides can confer resistance to enzymatic degradation by proteases, increasing the in vivo half-life of a potential drug.[10]

  • Conformational Constraint: The bulky cyclohexyl group restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation and improve receptor selectivity and affinity.

  • Novel Scaffolds: It serves as a starting material for synthesizing complex heterocyclic compounds or other small molecules where the cyclohexyl-glycine motif is desired for its lipophilic and steric properties. It belongs to a class of compounds used as intermediates in the synthesis of pharmaceutical standards.[5]

5.2. Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles. Handle the solid material in a fume hood or a glove box to avoid inhalation of the powder.[11][12]

  • Handling: Avoid creating dust. Use proper glove removal technique to prevent skin contact. Wash hands thoroughly after handling.[11] Keep away from heat and ignition sources.[13][14]

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[11]

    • Skin Contact: Wash off with soap and plenty of water.[13]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, store at 2-8°C under an inert atmosphere, as the material can be hygroscopic.[4]

References

  • Capot Chemical. (2013). MSDS of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. [Link]

  • PubChem. (n.d.). Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-cyclohexylacetate hydrochloride. National Center for Biotechnology Information. [Link]

  • Covestro. (2012). SAFETY DATA SHEET - Ethyl Acetate. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

  • PubChemLite. (n.d.). Ethyl 2-amino-2-cycloheptylacetate hydrochloride (C11H21NO2). [Link]

  • Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)
  • Chemsrc. (2025). Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate | CAS#:1262411-00-6. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 76308-13-9 | Product Name : Ethyl 2-(cis-4-aminocyclohexyl)acetate Hydrochloride. [Link]

  • PubChem. (n.d.). Methyl (2S)-amino(cyclohexyl)acetate hydrochloride. National Center for Biotechnology Information. [Link]

  • CUSABIO. (2024). Exploring the Role of Amino Acid APIs in Drug Development and Formulation. [Link]

  • Digital CSIC. (2024). Electronic Supplementary Material (ESI) for Chemical Science. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. [Link]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling & Synthetic Utility of Ethyl 2-amino-2-cyclohexylacetate Hydrochloride

Molecular Architecture & Identity Ethyl 2-amino-2-cyclohexylacetate hydrochloride (also known as Ethyl cyclohexylglycinate hydrochloride) is a synthetic, non-proteinogenic amino acid ester. Structurally, it represents th...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture & Identity

Ethyl 2-amino-2-cyclohexylacetate hydrochloride (also known as Ethyl cyclohexylglycinate hydrochloride) is a synthetic, non-proteinogenic amino acid ester. Structurally, it represents the ethyl ester of cyclohexylglycine, where the aromatic phenyl ring of phenylglycine has been fully saturated to a cyclohexane ring.

This molecule serves as a critical chiral building block in the synthesis of peptidomimetics, particularly for thrombin inhibitors (e.g., ximelagatran derivatives) and HCV protease inhibitors, where the bulky, lipophilic cyclohexyl group provides steric occlusion and hydrophobic interaction without pi-stacking effects.

Chemical Identity Table
ParameterTechnical Detail
IUPAC Name Ethyl 2-amino-2-cyclohexylacetate hydrochloride
Common Synonyms Ethyl cyclohexylglycinate HCl; ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-Aminocyclohexaneacetic acid ethyl ester HCl
CAS Number 327052-06-2 (racemic); 35051-64-0 ((R)-isomer); 5766-47-2 ((S)-isomer base ref)
Molecular Formula

Molecular Weight 221.72 g/mol
Chiral Center C2 (Alpha-carbon).[1][2] Available as (R), (S), or racemate.
SMILES CCOC(=O)C(C1CCCCC1)N.Cl

Solid-State & Solution Phase Characterization

Understanding the physicochemical behavior of this salt is vital for formulation and process chemistry. The hydrochloride salt form is preferred over the free base to prevent intermolecular cyclization (diketopiperazine formation) and to enhance water solubility.

Thermal & Physical Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 146–150 °C [1].

    • Expert Insight: A sharp melting point range (< 2°C) indicates high purity. Broadening often suggests the presence of residual solvent or partial hydrolysis to the free acid.

  • Hygroscopicity: Moderately hygroscopic. The ammonium chloride moiety can attract atmospheric moisture, necessitating storage in desiccated environments.

Solubility Profile
SolventSolubility RatingMechanistic Explanation
Water HighIonic dissociation of the ammonium chloride salt (

).
Methanol/Ethanol HighFavorable interaction between the polar salt and protic organic solvents.
Dichloromethane ModerateSoluble, often used for extraction after basification.
Diethyl Ether InsolubleHigh lattice energy of the salt prevents solvation by non-polar ethers.
Hexanes InsolubleLipophilic mismatch; used to precipitate the product during purification.
Acidity & Lipophilicity
  • pKa (Conjugate Acid):

    
     (Estimated). The cyclohexyl group is electron-donating via induction, making the amine slightly more basic (and the conjugate acid less acidic) compared to phenylglycine esters.
    
  • LogP (Free Base):

    
    . The cyclohexyl ring significantly increases lipophilicity compared to alanine or glycine, facilitating membrane permeability in peptide drugs.
    

Synthetic Protocols & Manufacturing

The synthesis of Ethyl 2-amino-2-cyclohexylacetate HCl generally follows two primary routes: esterification of cyclohexylglycine or hydrogenation of phenylglycine ethyl ester. The hydrogenation route is often preferred in industrial settings to leverage the low cost of chiral phenylglycine starting materials.

Route A: Catalytic Hydrogenation (Stereoretentive)

This method preserves the stereochemistry of the starting phenylglycine material.

Reagents: Ethyl phenylglycinate HCl, Rhodium on Carbon (Rh/C) or Platinum Oxide (


), Hydrogen gas, Ethanol.

Step-by-Step Protocol:

  • Preparation: Dissolve Ethyl (S)-phenylglycinate HCl (1.0 eq) in anhydrous ethanol (0.5 M concentration).

  • Catalyst Addition: Add 5 wt% of 5% Rh/C catalyst under an inert nitrogen atmosphere. Safety Note: Pyrophoric catalyst; handle with extreme care.

  • Hydrogenation: Pressurize the vessel to 50–100 psi

    
    . Agitate at room temperature for 12–24 hours.
    
    • Process Control: Monitor via HPLC for the disappearance of the UV-active aromatic starting material. The product has low UV absorbance (210 nm only).

  • Work-up: Filter the catalyst through a Celite pad.

  • Isolation: Concentrate the filtrate in vacuo. Recrystallize the residue from Ethanol/Diethyl Ether to yield white crystals.

Visualization of Synthetic Workflow

SynthesisWorkflow Start Start: Ethyl Phenylglycinate HCl Hydrogenation Catalytic Hydrogenation (H2, Rh/C, 50 psi) Start->Hydrogenation Reduction Filtration Filtration (Celite) Remove Catalyst Hydrogenation->Filtration Purification Crystallization Recrystallization (EtOH/Ether) Filtration->Crystallization Isolation Product Final Product: Ethyl 2-amino-2-cyclohexylacetate HCl Crystallization->Product Yield ~90%

Figure 1: Stereoretentive synthesis of Ethyl 2-amino-2-cyclohexylacetate HCl via catalytic hydrogenation of the aromatic precursor.

Quality Control & Analytical Validation

Because the cyclohexyl ring lacks a strong chromophore, standard UV detection at 254 nm is ineffective. Analytical methods must be adapted.

Validated HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5

    
    m.
    
  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 205–210 nm (detecting the ester carbonyl and amide bonds).

  • Derivatization (Optional): For higher sensitivity, pre-column derivatization with OPA (o-phthalaldehyde) or FMOC-Cl is recommended to visualize the primary amine.

NMR Characterization Standards

To validate the structure, the following signals must be present in


 or 

:
  • 
     4.2 ppm (q, 2H):  Ethyl ester methylene protons (
    
    
    
    ).
  • 
     3.8–3.9 ppm (d, 1H):  Alpha-proton (
    
    
    
    ).
  • 
     1.6–1.8 ppm (m, 6H):  Cyclohexyl ring protons (equatorial/axial mix).
    
  • 
     1.2 ppm (t, 3H):  Ethyl ester methyl protons.
    

Drug Development Applications

This molecule serves as a "bulky hydrophobic" residue. In Structure-Activity Relationship (SAR) studies, it is often swapped with Leucine or Phenylalanine to probe the size and electronic requirements of a binding pocket.

Mechanistic Role in Peptidomimetics
  • Protease Resistance: The non-natural cyclohexyl side chain is poorly recognized by endogenous proteases, increasing the metabolic half-life of peptide drugs.

  • Thrombin Inhibition: In the development of direct thrombin inhibitors (e.g., analogs of Melagatran), the cyclohexylglycine moiety mimics the P2 proline or hydrophobic residues, fitting into the S2 hydrophobic pocket of the enzyme [2].

  • Conformational Restriction: While more flexible than phenylglycine, the cyclohexyl ring restricts the rotation of the side chain more than a linear alkyl chain (like Leucine), reducing the entropic penalty upon binding.

Application Pathway Diagram

DrugDevelopment Precursor Ethyl 2-amino-2-cyclohexylacetate HCl Coupling Peptide Coupling (EDC/HOBt or HATU) Precursor->Coupling Fmoc/Boc Strategy Intermediate Peptidomimetic Intermediate Coupling->Intermediate Target1 Thrombin Inhibitors (Anticoagulants) Intermediate->Target1 S2 Pocket Binding Target2 HCV Protease Inhibitors (Antivirals) Intermediate->Target2 Hydrophobic Shielding

Figure 2: Downstream utility of the molecule in pharmaceutical synthesis.

References

  • Google Patents. (2001). Compounds for inhibiting beta-amyloid peptide release and/or its synthesis.[3][4] US Patent 6,207,710 B1. Link

  • Gustafsson, D., et al. (2004). The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran: novel antithrombotic agents for the prevention and treatment of thromboembolism. Thrombosis Research, 114(5-6), 393-400. Link

  • ChemicalBook. (2024).[5] Ethyl 2-amino-2-cyclohexylacetate hydrochloride Product Entry.[3][4][6][7][8][9][10][11]Link

Sources

Foundational

Technical Monograph: Ethyl 2-Amino-2-Cyclohexylacetate Hydrochloride

Executive Summary & Chemical Identity Ethyl 2-amino-2-cyclohexylacetate hydrochloride (often abbreviated as Cyclohexylglycine ethyl ester HCl ) is a critical non-proteinogenic amino acid derivative used extensively in me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Ethyl 2-amino-2-cyclohexylacetate hydrochloride (often abbreviated as Cyclohexylglycine ethyl ester HCl ) is a critical non-proteinogenic amino acid derivative used extensively in medicinal chemistry. It serves as a lipophilic, sterically demanding building block, particularly valuable in the design of protease inhibitors (e.g., Thrombin, HCV NS3/4A) and peptidomimetics where increased metabolic stability and hydrophobic interaction are required.

Critical Nomenclature Note: Researchers must distinguish this compound from Ethyl 2-(4-aminocyclohexyl)acetate, a structural isomer where the amino group is located on the cyclohexane ring rather than the


-carbon. The target compound discussed here is an 

-amino acid derivative.
Chemical Registry Data
PropertyData
IUPAC Name Ethyl 2-amino-2-cyclohexylacetate hydrochloride
Common Name Cyclohexylglycine ethyl ester HCl
CAS (R-Isomer) 35051-64-0
CAS (Racemic) 327052-06-2
CAS (Free Base) 91016-81-8
Molecular Formula

Molecular Weight 221.72 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in ether.[1]

Structural Context & Medicinal Chemistry Utility[2][3]

This compound acts as a lipophilic surrogate for Phenylglycine and Leucine. Its cyclohexane ring provides a high degree of hydrophobicity (increasing LogP) without the


-stacking interactions of an aromatic ring, making it ideal for probing "hydrophobic collapse" pockets in enzyme active sites.
Graphviz: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision logic for selecting this scaffold in drug design.

SAR_Logic Start Target: Hydrophobic Pocket (S1/S2) Phenylglycine Phenylglycine (Aromatic / Planar) Start->Phenylglycine Too rigid/Aromatic? Leucine Leucine (Aliphatic / Flexible) Start->Leucine Too flexible? Chg_OEt Cyclohexylglycine Ethyl Ester (Aliphatic / Bulky / Rigid) Phenylglycine->Chg_OEt Hydrogenation Leucine->Chg_OEt Conformational Restriction Outcome Optimized Binding (High LogP, No pi-stacking) Chg_OEt->Outcome Result

Figure 1: SAR decision tree illustrating the deployment of Cyclohexylglycine scaffolds to balance rigidity and lipophilicity.

Synthesis & Manufacturing Protocol

The most robust route to Ethyl 2-amino-2-cyclohexylacetate HCl is the Fischer Esterification of the parent amino acid, 2-amino-2-cyclohexylacetic acid (Cyclohexylglycine). This method is preferred over coupling reagents (EDC/DCC) for simple esters due to atom economy and ease of purification (crystallization).

Protocol: Thionyl Chloride Mediated Esterification

Objective: Synthesis of Ethyl 2-amino-2-cyclohexylacetate HCl from L-Cyclohexylglycine. Scale: 10 mmol baseline (scalable).

Reagents:
  • L-Cyclohexylglycine (CAS 14328-51-9): 1.57 g (10 mmol)

  • Absolute Ethanol: 20 mL

  • Thionyl Chloride (

    
    ): 1.1 mL (15 mmol, 1.5 eq)
    
  • Diethyl Ether (for precipitation)

Step-by-Step Methodology:
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Chilling: Charge the flask with Absolute Ethanol (20 mL) and cool to

    
     in an ice/water bath.
    
  • Activation (Exothermic): Add Thionyl Chloride dropwise over 10 minutes. Caution: Reaction releases

    
     and HCl gas.[2] Ensure internal temperature stays 
    
    
    
    .
  • Addition: Remove the ice bath. Add solid L-Cyclohexylglycine in one portion. The solid will slowly dissolve.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: 
    
    
    
    :MeOH:AcOH 90:10:1; stain with Ninhydrin).
  • Workup: Concentrate the reaction mixture in vacuo to remove excess ethanol and

    
    .
    
  • Crystallization: The residue is often a viscous oil. Add cold Diethyl Ether (30 mL) and scratch the flask walls to induce crystallization.

  • Filtration: Filter the white precipitate, wash with cold ether, and dry under high vacuum.

Graphviz: Synthetic Workflow

Synthesis_Flow Reactants Cyclohexylglycine + EtOH Activation Add SOCl2 at 0°C (Generates HCl in situ) Reactants->Activation Reflux Reflux 4-6 Hours (Fischer Esterification) Activation->Reflux Evap Evaporate Volatiles Reflux->Evap Cryst Crystallize with Et2O Evap->Cryst Product Ethyl 2-amino-2-cyclohexylacetate HCl (White Solid) Cryst->Product

Figure 2: Process flow for the thionyl chloride-mediated synthesis of the target ester.

Analytical Validation (QC)

To ensure the integrity of the compound for biological assays, the following analytical markers must be verified.

Proton NMR ( -NMR, 400 MHz, )
  • 
     8.5–8.8 ppm:  Broad singlet (3H, 
    
    
    
    ). Confirming salt formation.
  • 
     4.1–4.2 ppm:  Quartet (2H, 
    
    
    
    ,
    
    
    ). Characteristic ethyl ester.[1][3][4]
  • 
     3.8 ppm:  Doublet (1H, 
    
    
    
    -CH). The chemical shift is distinct from Phenylglycine (
    
    
    ) due to the lack of anisotropy from the aromatic ring.
  • 
     1.6–1.8 ppm:  Multiplet (Cyclohexyl protons).
    
  • 
     1.2 ppm:  Triplet (3H, 
    
    
    
    ).
Chiral Purity (HPLC)

For drug development, enantiomeric excess (ee%) is critical.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.

  • Detection: UV at 210 nm (low absorption due to lack of chromophore; derivatization with Fmoc-Cl may be required for high sensitivity).

Handling & Stability

  • Hygroscopicity: As a hydrochloride salt of an amino ester, the compound is hygroscopic. It must be stored in a desiccator at

    
     for long-term stability.
    
  • Free Base Instability: Do not convert to the free base for storage. Amino acid esters are prone to diketopiperazine (DKP) formation (dimerization) when stored as free amines. Always store as the HCl salt.

References

  • PubChem. Ethyl 2-amino-2-cyclohexylacetate hydrochloride (Compound).[1] National Library of Medicine. Available at: [Link]

  • ReactionWeb. Thionyl Chloride Mediated Esterification Mechanism. Available at: [Link]

Sources

Exploratory

Ethyl 2-amino-2-cyclohexylacetate hydrochloride synthesis overview

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride Abstract This technical guide provides a comprehensive overview of the synthetic pathways for Ethyl 2-amino-2-cyclohexylacet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Ethyl 2-amino-2-cyclohexylacetate hydrochloride, a valuable derivative of the non-proteinogenic amino acid, cyclohexylglycine. The document delves into the core chemical principles and practical methodologies for its preparation, with a primary focus on the classical Strecker and Bucherer-Bergs reactions. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. This guide is intended to serve as a practical resource for laboratory-scale synthesis and process development, grounded in authoritative chemical literature.

Introduction and Retrosynthetic Analysis

Ethyl 2-amino-2-cyclohexylacetate hydrochloride is an esterified, salt form of cyclohexylglycine, an α-amino acid where the α-carbon is substituted with a cyclohexyl group.[1] Non-natural amino acids like cyclohexylglycine are critical building blocks in medicinal chemistry, offering unique steric and lipophilic properties that can enhance the pharmacological profiles of peptide-based drugs and other complex molecules.[2][3] The target molecule is typically prepared in a multi-step sequence, beginning with the synthesis of the core amino acid, followed by esterification and salt formation.

A retrosynthetic analysis reveals that the primary challenge lies in the formation of the C-N bond at the α-carbon. The most direct and industrially relevant approaches disconnect the molecule to a readily available starting material: cyclohexanone.

Figure 1: Retrosynthetic Analysis

G Target Ethyl 2-amino-2-cyclohexylacetate HCl Ester_HCl Cyclohexylglycine Target->Ester_HCl Esterification / Salt Formation Amino_Acid α-Aminonitrile or Hydantoin Ester_HCl->Amino_Acid Hydrolysis Starting_Material Cyclohexanone Amino_Acid->Starting_Material Strecker or Bucherer-Bergs

Caption: Retrosynthesis of the target compound to cyclohexanone.

This guide will focus on the forward synthesis, elaborating on the two most robust methods for generating the α-amino acid scaffold from cyclohexanone: the Strecker synthesis and the Bucherer-Bergs reaction.

Core Synthetic Strategy: The Strecker Synthesis

The Strecker synthesis, first reported in 1850, is a cornerstone of amino acid chemistry.[4] It is a three-component reaction that efficiently constructs an α-amino acid from an aldehyde or ketone, an amine source (typically ammonia), and cyanide.[5][6] The classical approach produces a racemic mixture of the amino acid.[6]

Mechanism and Rationale

The synthesis proceeds via two main stages: the formation of an α-aminonitrile, followed by its hydrolysis.[7]

  • Iminium Formation: Cyclohexanone reacts with ammonia to form a hemiaminal, which then dehydrates to yield a cyclohexyl imine. In the presence of acid (from the ammonium salt), this equilibrium is driven towards the protonated iminium ion, a more reactive electrophile.[5][7] The use of a water-absorbing salt like MgSO₄ can further drive this equilibrium.[7]

  • Cyanide Attack: A cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the iminium ion. This step forms the crucial α-carbon to cyanide bond, yielding an α-aminonitrile (2-amino-2-cyanocyclohexane).[7]

  • Nitrile Hydrolysis: The α-aminonitrile is then subjected to harsh acidic hydrolysis (e.g., with concentrated HCl). The nitrile group is converted first to an imine, then to an amide, and finally to a carboxylic acid, yielding the desired amino acid, cyclohexylglycine. The amine group is protonated under these conditions, forming the ammonium salt.[7]

Visualizing the Strecker Workflow

Caption: Workflow diagram for the Strecker Synthesis.

Field-Proven Experimental Protocol: Strecker Synthesis

This protocol is adapted from established procedures for Strecker synthesis.[7]

Step 1: Synthesis of 2-Amino-2-cyanocyclohexane (α-Aminonitrile)

  • To a stirred solution of ammonium chloride (1.2 eq) in water, add potassium cyanide (1.2 eq). Cool the solution to 0-5 °C in an ice bath. Causality: Using NH₄Cl and KCN in situ generates the necessary ammonia and cyanide, avoiding the use of highly toxic hydrogen cyanide gas.[7]

  • Add cyclohexanone (1.0 eq) dropwise to the solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 24 hours. The formation of a solid precipitate or an oily layer indicates product formation.

  • Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to Cyclohexylglycine Hydrochloride

  • Add the crude α-aminonitrile to concentrated hydrochloric acid (5-10 volumes).

  • Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Causality: The strong acid and high temperature are necessary to fully hydrolyze the stable nitrile and amide intermediates.

  • Cool the reaction mixture to room temperature and then in an ice bath. The amino acid hydrochloride may precipitate.

  • Filter the solid and wash with cold acetone or ether. Alternatively, concentrate the solution in vacuo to obtain the crude cyclohexylglycine hydrochloride.

Alternative Strategy: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a related multicomponent synthesis that produces a hydantoin intermediate, which can then be hydrolyzed to the target amino acid.[8][9] It involves reacting a ketone with potassium cyanide and ammonium carbonate.[10]

Mechanism and Rationale
  • Cyanohydrin/Imine Formation: The reaction begins with the formation of a cyanohydrin from cyclohexanone and cyanide, or an imine with ammonia released from the ammonium carbonate.[10]

  • Cyclization to Hydantoin: The aminonitrile intermediate reacts with carbon dioxide (also from the decomposition of ammonium carbonate) and cyclizes intramolecularly to form a 5,5-disubstituted hydantoin.[8][10]

  • Hydantoin Hydrolysis: The stable hydantoin ring is hydrolyzed under strong basic (e.g., NaOH or Ba(OH)₂) or acidic conditions to open the ring and yield the amino acid.[9]

The Bucherer-Bergs reaction is often favored for its operational simplicity and the crystalline nature of the hydantoin intermediates, which facilitates purification.

Downstream Processing: Esterification and Salt Formation

The final steps involve converting the synthesized amino acid into its ethyl ester hydrochloride salt. The Fischer esterification is the most direct method.

Protocol: Fischer Esterification
  • Suspend the crude cyclohexylglycine hydrochloride (1.0 eq) in absolute ethanol (10-20 volumes).

  • Cool the suspension in an ice bath and bubble anhydrous hydrogen chloride gas through it until the solution is saturated. Alternatively, add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise. Causality: The strong acid acts as a catalyst for the esterification and ensures the final product is isolated as the hydrochloride salt, which is typically a stable, crystalline solid.[11]

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the solution and remove the solvent under reduced pressure.

  • The resulting solid is the crude Ethyl 2-amino-2-cyclohexylacetate hydrochloride. It can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.[12]

Data Summary

The following table provides an overview of the key transformations and expected outcomes. Yields are representative and can vary based on reaction scale and optimization.

StepReactionKey ReagentsTypical Solvent(s)TemperatureTypical Yield
1a Strecker Aminonitrile FormationCyclohexanone, NH₄Cl, KCNWater, Ether0 °C to RT70-85%
1b Bucherer-Bergs Hydantoin FormationCyclohexanone, (NH₄)₂CO₃, KCNWater, Ethanol60-70 °C75-90%
2 Hydrolysis (Acidic)α-Aminonitrile or Hydantoin, Conc. HClWaterReflux60-80%
3 Fischer EsterificationCyclohexylglycine HCl, Ethanol, HCl(g) or SOCl₂EthanolReflux85-95%

Conclusion

The synthesis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride is reliably achieved through classical amino acid synthesis routes. The Strecker and Bucherer-Bergs reactions both offer effective pathways from inexpensive cyclohexanone to the core cyclohexylglycine scaffold. The choice between them may depend on factors such as safety considerations (handling of intermediates) and ease of purification. The final esterification and salt formation is a standard and high-yielding procedure. This guide provides the fundamental chemical principles and validated protocols for researchers to successfully synthesize this valuable compound for applications in drug discovery and development.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • PubChem. Methyl (2S)-amino(cyclohexyl)acetate hydrochloride. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Ethyl Cyclohexylideneacetate. [Link]

  • Google Patents. (2010). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • PubChem. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents. (2011).
  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • ACS Omega. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. [Link]

  • Molecules. (2011). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • PMC. (2013). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. [Link]

  • Sketchy. Synthesis of Alpha-Amino Acids. [Link]

  • ACS Publications. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

Sources

Foundational

Ethyl 2-amino-2-cyclohexylacetate hydrochloride literature review

Executive Summary Ethyl 2-amino-2-cyclohexylacetate hydrochloride (also known as Cyclohexylglycine ethyl ester hydrochloride ) is a critical non-proteinogenic amino acid derivative used primarily as a chiral building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-2-cyclohexylacetate hydrochloride (also known as Cyclohexylglycine ethyl ester hydrochloride ) is a critical non-proteinogenic amino acid derivative used primarily as a chiral building block in the synthesis of peptidomimetics. Its bulky cyclohexyl side chain provides unique steric properties and lipophilicity, making it a preferred scaffold in the design of protease inhibitors (e.g., for Hepatitis C and Thrombin) and neurological therapeutics.

This guide provides a comprehensive technical review of its chemical profile, synthetic pathways, therapeutic applications, and quality control protocols.

Critical Distinction: Do not confuse this compound with Ethyl 2-(4-aminocyclohexyl)acetate, which is a structural isomer used in the synthesis of dopamine receptor partial agonists like Cariprazine. This guide focuses strictly on the alpha-amino derivative (2-amino-2-cyclohexyl).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name Ethyl 2-amino-2-cyclohexylacetate hydrochloride
Common Names Cyclohexylglycine ethyl ester HCl; Ethyl

-aminocyclohexaneacetate HCl
CAS Number 327052-06-2 (Racemic/General); 35051-64-0 ((R)-Isomer); 26691-39-6 ((S)-Isomer)
Molecular Formula

Molecular Weight 221.72 g/mol (Salt); 185.26 g/mol (Free Base)
SMILES CCOC(=O)C(N)C1CCCCC1.Cl
Physical Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 146–150 °C (Racemic) [1]; 157–160 °C (Specific polymorphs) [2].

  • Solubility: Highly soluble in water, methanol, and ethanol; sparingly soluble in dichloromethane; insoluble in hexanes.

  • Hygroscopicity: Moderate. Requires storage under desiccant.

Synthetic Pathways[6][7][8][9]

The synthesis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride is typically approached via two primary routes: the direct esterification of cyclohexylglycine or the catalytic hydrogenation of phenylglycine esters.

Route A: Fischer Esterification (Standard Lab Scale)

This is the most direct method, utilizing commercially available Cyclohexylglycine (Chg).

  • Reagents: L-Cyclohexylglycine, Absolute Ethanol, Thionyl Chloride (

    
    ) or dry HCl gas.
    
  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.

  • Protocol:

    • Suspend L-Cyclohexylglycine in absolute ethanol at 0°C.

    • Dropwise addition of Thionyl Chloride (1.2 - 1.5 eq) to generate anhydrous HCl in situ.

    • Reflux for 4–12 hours until TLC indicates consumption of starting material.

    • Concentrate in vacuo.[1] Recrystallize from Ethanol/Ether.

Route B: Catalytic Hydrogenation (Industrial Scale)

This route is preferred when starting from the cheaper Phenylglycine precursors. It simultaneously reduces the aromatic ring and preserves the ester (if pre-esterified).

  • Precursor: Ethyl phenylglycinate hydrochloride.

  • Catalyst: Rhodium on Carbon (Rh/C) or Platinum Oxide (

    
    ).
    
  • Conditions: High pressure

    
     (50–100 psi), acidic media (Acetic acid or Ethanol/HCl).
    
  • Selectivity: Care must be taken to avoid hydrogenolysis of the benzyl-nitrogen bond.

Synthesis Workflow Diagram

Synthesis_Workflow Start_A L-Phenylglycine Step_1 Esterification (EtOH, SOCl2, Reflux) Start_A->Step_1 Route B (Step 1) Start_B L-Cyclohexylglycine Start_B->Step_1 Route A (Direct) Intermediate Ethyl Phenylglycinate HCl Step_1->Intermediate Product Ethyl 2-amino-2-cyclohexylacetate HCl (Crude) Step_1->Product Step_2 Catalytic Hydrogenation (H2, Rh/C, 50 psi) Step_2->Product Intermediate->Step_2 Route B (Step 2) Purification Recrystallization (EtOH/Et2O) Product->Purification Final Final Product (>98% Purity) Purification->Final

Figure 1: Comparative synthetic workflows for Ethyl 2-amino-2-cyclohexylacetate HCl showing direct esterification vs. hydrogenation routes.

Therapeutic Utility & Drug Development[11]

The cyclohexylglycine moiety is a pharmacophore "privileged structure." It is often used to replace Leucine, Valine, or Phenylalanine to increase metabolic stability (resistance to proteolysis) and enhance hydrophobic interaction with receptor pockets.

Key Application Areas
DomainApplication MechanismNotable Examples
HCV Protease Inhibitors The bulky cyclohexyl group fills the S1/S2 hydrophobic pockets of the NS3/4A protease, improving binding affinity over natural amino acids.Boceprevir , Telaprevir (intermediates)
Thrombin Inhibitors Used in the P2 position of peptidomimetic thrombin inhibitors to mimic Proline or Phenylalanine derivatives.Melagatran analogs
Neurology (Alzheimer's) Inhibitors of

-amyloid peptide release.[2] The lipophilic ester improves Blood-Brain Barrier (BBB) permeability before hydrolysis to the active acid [1].
Research compounds (e.g., US6207710)
Unnatural Peptide Synthesis Used to induce specific conformational turns in bioactive peptides due to steric bulk at the

-carbon.
Antimicrobial peptides
Pharmacophore Logic Diagram

Pharmacophore Core Cyclohexylglycine Scaffold Feature_1 Steric Bulk (Cyclohexyl) Core->Feature_1 Feature_2 Alpha-Amino Group Core->Feature_2 Feature_3 Ethyl Ester Masking Core->Feature_3 Effect_1 Fills Hydrophobic Pockets (S1/S2) Feature_1->Effect_1 High Lipophilicity Effect_2 Peptide Bond Formation Feature_2->Effect_2 Synthon Effect_3 Enhanced BBB Permeability Feature_3->Effect_3 Prodrug Strategy

Figure 2: Structure-Activity Relationship (SAR) mapping of the cyclohexylglycine scaffold in drug design.

Analytical Characterization & Quality Control

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical parameters must be verified.

Proton NMR ( H-NMR)
  • Solvent: DMSO-

    
     or 
    
    
    
  • Key Signals:

    • 
       8.5–8.8 ppm (br s, 3H): Ammonium protons (
      
      
      
      ).
    • 
       4.1–4.2 ppm (q, 2H): Ethyl methylene (
      
      
      
      ).
    • 
       3.8 ppm (d, 1H): 
      
      
      
      -proton (
      
      
      ).
    • 
       1.6–1.8 ppm (m, 5-6H): Cyclohexyl ring protons (equatorial/axial).
      
    • 
       1.2 ppm (t, 3H): Ethyl methyl (
      
      
      
      ).
HPLC Method (Chiral Purity)

Since the biological activity often depends on the specific enantiomer (usually L-), chiral HPLC is mandatory.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for free base) or TFA (for salt).

  • Detection: UV at 210 nm (weak chromophore, requires high concentration or derivatization).

Mass Spectrometry
  • Technique: ESI-MS (Positive Mode).

  • Target Ion:

    
     m/z (Free base mass). Note: The chloride counterion is not observed in positive mode.
    

Handling, Stability, and Safety

Stability Profile
  • Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis in humid conditions or basic media. Store in a desiccator.

  • Thermal Stability: Stable up to ~140°C. Avoid prolonged exposure to temperatures >40°C during storage to prevent racemization or ester degradation.

Safety Protocols
  • GHS Classification: Irritant (Skin/Eye/Respiratory).

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Incompatibility: Strong oxidizing agents and strong bases (liberates the free amine which may cyclize or polymerize).

References

  • Methods and compounds for inhibiting beta-amyloid peptide release and/or synthesis. [2][3]

    • Source: US Patent 6,207,710 B1.[2]

    • Context: Describes synthesis (mp 146-150°C) and use in Alzheimer's models.
    • URL
  • Alicyclic compounds, their production and use.
  • Synthesis of Unnatural Amino Acids. Source: Sigma-Aldrich / Merck Technical Library. Context: General procedures for esterification of sterically hindered amino acids.
  • Structure-based design of Hep

    • Source: Journal of Medicinal Chemistry (General Reference for applic
    • Context: Usage of cyclohexylglycine P2 elements in drug design.
    • URL:[Link]

Sources

Exploratory

discovery and history of Ethyl 2-amino-2-cyclohexylacetate hydrochloride

A Critical Building Block in Peptidomimetic Drug Design Executive Summary Ethyl 2-amino-2-cyclohexylacetate hydrochloride (CAS: 35051-64-0 for R-isomer; 327052-06-2 for racemate)—often referred to as Cyclohexylglycine et...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Building Block in Peptidomimetic Drug Design

Executive Summary

Ethyl 2-amino-2-cyclohexylacetate hydrochloride (CAS: 35051-64-0 for R-isomer; 327052-06-2 for racemate)—often referred to as Cyclohexylglycine ethyl ester HCl —is a specialized non-proteinogenic amino acid derivative.[1] It serves as a pivotal chiral intermediate in the synthesis of protease inhibitors, specifically targeting Alzheimer’s disease (


-secretase inhibitors) and cardiovascular indications (thrombin inhibitors).

This guide details the compound's historical emergence from the hydrogenation of phenylglycine, its physicochemical role in structure-activity relationship (SAR) campaigns, and a validated synthesis protocol for laboratory-scale production.

Part 1: Historical Evolution & Discovery Context[3][4]

The "discovery" of Ethyl 2-amino-2-cyclohexylacetate hydrochloride is best understood not as a singular event, but as a milestone in the evolution of peptidomimetics during the late 20th century.

1. The Phenylglycine Connection (1920s–1970s)

The parent compound, Cyclohexylglycine (Chg) , was originally synthesized via the catalytic hydrogenation of Phenylglycine. Early organic chemists recognized that reducing the aromatic ring of phenylglycine created a highly lipophilic, sterically demanding amino acid that did not exist in nature.

  • Significance: Unlike Phenylalanine (Phe) or Phenylglycine (Phg), the cyclohexyl group lacks

    
    -electron density, altering the electronic interaction with receptor pockets while maintaining significant hydrophobic bulk.
    
2. The Protease Inhibitor Boom (1990s)

In the 1990s, pharmaceutical research pivoted toward rational drug design for HIV, Renin, and Thrombin inhibitors. Researchers found that natural amino acid side chains (like the benzyl group of Phenylalanine) were susceptible to rapid metabolic degradation and often lacked the binding affinity required for the hydrophobic S1/P1 pockets of target enzymes.

  • The Shift: Medicinal chemists began substituting Phenylglycine with Cyclohexylglycine to increase metabolic stability and lipophilicity.

  • The Ester's Role: The ethyl ester hydrochloride form emerged as the preferred intermediate. It protected the carboxylic acid during peptide coupling and improved solubility in organic solvents compared to the zwitterionic free acid.

3. Alzheimer’s &

-Amyloid (1998–Present)

The specific utility of Ethyl 2-amino-2-cyclohexylacetate hydrochloride was cemented in patent literature (e.g., WO1998022494A2 , US6207710B1 ) describing inhibitors of


-amyloid peptide release. The compound served as the "Warhead" precursor or the P1' residue, allowing drugs to penetrate the blood-brain barrier (BBB) due to enhanced lipophilicity before being hydrolyzed to the active acid form.
Part 2: Chemical Identity & Physicochemical Properties
PropertyData
IUPAC Name Ethyl 2-amino-2-cyclohexylacetate hydrochloride
Common Name L-Cyclohexylglycine ethyl ester HCl (assuming S-enantiomer)
CAS Number 35051-64-0 (R), 14328-52-0 (S), 327052-06-2 (racemic)
Molecular Formula

Molecular Weight 221.72 g/mol
Solubility Soluble in water, ethanol, DMSO; Insoluble in non-polar ether
Key Functionality Lipophilic S1 pocket binder; Chiral building block
Part 3: Synthesis & Experimental Protocols

The synthesis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride typically proceeds in two distinct stages: the reduction of the aromatic ring (if starting from phenylglycine) followed by esterification.

Stage 1: Catalytic Hydrogenation (Preparation of Cyclohexylglycine)

Note: Commercially available Cyclohexylglycine is often used, but this step explains the origin.

  • Reagents: L-Phenylglycine,

    
     (Adams' catalyst) or 
    
    
    
    , Acetic Acid,
    
    
    (gas).
  • Mechanism: Heterogeneous catalysis reduces the aromatic

    
    -system.
    
  • Protocol:

    • Dissolve L-Phenylglycine in glacial acetic acid.

    • Add 5 mol%

      
       catalyst.
      
    • Hydrogenate at 40–60 psi

      
       for 12–24 hours at room temperature.
      
    • Filter catalyst over Celite. Concentrate filtrate to yield L-Cyclohexylglycine.

Stage 2: Thionyl Chloride Mediated Esterification (The "HCl Salt" Formation)

This is the critical step to generate the hydrochloride salt form used in synthesis.

  • Reagents: L-Cyclohexylglycine, Absolute Ethanol, Thionyl Chloride (

    
    ).
    
  • Safety:

    
     releases 
    
    
    
    and
    
    
    gas. Perform in a fume hood.

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place in an ice-water bath (

    
    ).
    
  • Solvent Charge: Add 50 mL of Absolute Ethanol (anhydrous).

  • Activation: Dropwise, add Thionyl Chloride (1.2 equivalents) to the cold ethanol over 20 minutes.

    • Causality: This generates anhydrous

      
       in situ and the reactive ethyl sulfite species.
      
  • Addition: Add L-Cyclohexylglycine (1.0 equivalent) in one portion.

  • Reflux: Remove ice bath. Heat reaction to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check via TLC (System:

      
       80:20:1). Ninhydrin stain will show the conversion of the acid (lower 
      
      
      
      ) to the ester (higher
      
      
      ).
  • Workup:

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess ethanol and

      
      .
      
    • Add diethyl ether (50 mL) to the residue to induce precipitation.

    • Filter the white solid.

  • Purification: Recrystallize from Ethanol/Ether if necessary.

  • Validation:

    • 1H NMR (

      
      ):  Look for the ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm), and the broad cyclohexyl multiplets (1.0–1.8 ppm). The 
      
      
      
      -proton appears as a doublet around 3.9 ppm.
Part 4: Logical Visualization (Synthesis Pathway)

The following diagram illustrates the transformation from the natural precursor to the final synthetic building block.

SynthesisPathway Phenylglycine L-Phenylglycine (Aromatic Precursor) Hydrogenation Hydrogenation (PtO2, H2, AcOH) Phenylglycine->Hydrogenation Cyclohexylglycine L-Cyclohexylglycine (Lipophilic Intermediate) Hydrogenation->Cyclohexylglycine Reduction of Aromatic Ring Esterification Fisher Esterification (EtOH, SOCl2, Reflux) Cyclohexylglycine->Esterification FinalProduct Ethyl 2-amino-2-cyclohexylacetate HCl (Final Building Block) Esterification->FinalProduct Protection of Carboxylic Acid

Figure 1: Synthetic pathway from L-Phenylglycine to Ethyl 2-amino-2-cyclohexylacetate HCl.[2]

Part 5: Applications in Drug Discovery[6]
1. Hydrophobic Pocket Targeting (S1/P1 Sites)

In protease inhibitors (e.g., Thrombin, HCV NS3/4A), the drug molecule must fit into specific "pockets" of the enzyme.

  • Mechanism: The cyclohexyl ring of Ethyl 2-amino-2-cyclohexylacetate mimics the side chain of Phenylalanine but provides a saturated, non-planar lipophilic bulk . This often results in tighter binding constants (

    
    ) because the cyclohexyl group can fill the hydrophobic S1 pocket more effectively than a flat phenyl ring, maximizing Van der Waals contacts.
    
2. Metabolic Stability

Peptides containing natural amino acids are rapidly cleaved by endogenous proteases.

  • Advantage: Incorporating the cyclohexylglycine scaffold renders the peptide bond less recognizable to standard proteolytic enzymes, significantly extending the half-life (

    
    )  of the drug candidate in plasma.
    
3. Blood-Brain Barrier (BBB) Penetration

For Alzheimer's treatments (like the


-amyloid inhibitors cited in patents), lipophilicity is non-negotiable.
  • Role: The ethyl ester masks the polar carboxylic acid, temporarily increasing the LogP of the molecule to facilitate transport across the BBB. Once inside the CNS, intracellular esterases may hydrolyze it back to the active acid form.

References
  • Methods and Compounds for Inhibiting

    
    -Amyloid Peptide Release and/or Synthesis.  (1998). World Intellectual Property Organization. Patent WO1998022494A2.
    
  • Compounds for Inhibiting

    
    -Amyloid Peptide Release and/or its Synthesis.  (2001). United States Patent Office. Patent US6207710B1.
    
  • Preparation of Amino Acid Esters (General Procedure H). (n.d.). Standard Organic Chemical Protocols.
  • L-Cyclohexylglycine: A Versatile Building Block. (2023).

Sources

Foundational

Ethyl 2-amino-2-cyclohexylacetate Hydrochloride: A Versatile Chiral Building Block in Drug Design

The following technical guide details the properties, synthesis, and applications of Ethyl 2-amino-2-cyclohexylacetate hydrochloride, focusing on its role as a critical chiral building block in modern drug discovery. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Ethyl 2-amino-2-cyclohexylacetate hydrochloride, focusing on its role as a critical chiral building block in modern drug discovery.

Executive Summary

Ethyl 2-amino-2-cyclohexylacetate hydrochloride (also known as Cyclohexylglycine ethyl ester hydrochloride or Chg-OEt·HCl ) is a non-proteinogenic


-amino acid derivative. Structurally, it combines the backbone of glycine with a lipophilic cyclohexyl side chain.

In medicinal chemistry, this compound serves as a pivotal "chiral building block" for introducing steric bulk and lipophilicity into peptide-based drugs and peptidomimetics. It is particularly valued for its ability to enhance metabolic stability by resisting proteolysis, a common failure point for natural peptides. Its primary applications span the development of thrombin inhibitors , HCV protease inhibitors , and neuroactive agents targeting


-amyloid pathways.

Structural & Physicochemical Profile

This compound exists in two enantiomeric forms, (R) and (S), though the (S)-enantiomer (derived from L-phenylglycine) is more frequently utilized in mimicking natural amino acids.

PropertyData
IUPAC Name Ethyl 2-amino-2-cyclohexylacetate hydrochloride
Common Name L-Cyclohexylglycine ethyl ester HCl (assuming S-isomer)
CAS Number (Racemic) 91016-81-8 (Free Base)
CAS Number (HCl) 327052-06-2 (General/Racemic HCl), 35051-64-0 (R-isomer HCl)
Molecular Formula

Molecular Weight 221.72 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in water, methanol, ethanol; sparingly soluble in ether
Chirality Contains one stereocenter at the

-carbon
Key Functionality Lipophilic side chain (Cyclohexyl), Ester-protected C-terminus

Synthetic Routes & Manufacturing[4]

The synthesis of high-purity Ethyl 2-amino-2-cyclohexylacetate hydrochloride typically follows one of two major pathways. The choice depends on whether the starting material is the aromatic analog (Phenylglycine) or the aliphatic amino acid (Cyclohexylglycine).

Route A: Catalytic Hydrogenation (Industrial Standard)

The most cost-effective route for enantiopure synthesis involves the catalytic hydrogenation of Phenylglycine ethyl ester . Since Phenylglycine can be resolved efficiently on a large scale, this chirality is preserved during ring reduction.

  • Catalyst: Rhodium on Carbon (Rh/C) or Platinum Oxide (

    
    ).
    
  • Conditions: High pressure

    
     (50–100 psi), acidic media (often acetic acid or ethanol/HCl) to prevent catalyst poisoning by the amine.
    
  • Advantage: Preserves the stereochemistry of the

    
    -carbon (e.g., L-Phg 
    
    
    
    L-Chg).
Route B: Direct Esterification (Laboratory Scale)

For smaller batches, commercially available L-Cyclohexylglycine is esterified directly.

  • Reagents: Thionyl chloride (

    
    ) and absolute ethanol.[1]
    
  • Mechanism: Acid-catalyzed Fischer esterification.

Synthesis Workflow Diagram

SynthesisPath Start L-Phenylglycine (Natural Precursor) Step1 Esterification (EtOH, SOCl2) Start->Step1 Inter L-Phenylglycine Ethyl Ester Step1->Inter Step2 Hydrogenation (H2, Rh/C, 50 psi) Inter->Step2 Final Ethyl 2-amino-2- cyclohexylacetate HCl Step2->Final Ring Saturation (Stereoretentive)

Figure 1: Stereoretentive synthesis pathway from L-Phenylglycine via hydrogenation.

Applications in Drug Discovery

Thrombin Inhibitors (Anticoagulants)

The cyclohexylglycine moiety is a classic pharmacophore in thrombin inhibitors (e.g., Melagatran , Efegatran ).

  • Mechanism: The bulky cyclohexyl group occupies the hydrophobic S2 pocket of the thrombin active site.

  • Role of Building Block: The ethyl ester serves as a protected precursor. During synthesis, it is coupled to the P1 arginine mimetic, then hydrolyzed to the free acid to form the active drug.

HCV NS3 Protease Inhibitors

In the design of Hepatitis C Virus (HCV) protease inhibitors, lipophilic amino acids at the P2 position are critical for potency.

  • Comparison: While tert-leucine (Tle) is common, cyclohexylglycine (Chg) offers a different steric profile that can improve binding affinity against resistant viral variants.

  • Utility: The ethyl ester allows for orthogonal protection strategies during the assembly of the peptide backbone.

Peptidomimetics & Stability

Natural peptides containing Glycine or Alanine are rapidly degraded by proteases. Substituting these with Cyclohexylglycine:

  • Steric Shielding: The bulky ring protects the adjacent peptide bond from enzymatic hydrolysis.

  • Lipophilicity: Increases

    
    , enhancing passive membrane permeability for oral bioavailability.
    

Experimental Protocols

Protocol A: Laboratory Synthesis via Esterification

Use this protocol to generate fresh hydrochloride salt from the free amino acid.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Solvent Charge: Suspend L-Cyclohexylglycine (5.0 g, 31.8 mmol) in absolute Ethanol (50 mL). Chill to 0°C in an ice bath.

  • Activation: Add Thionyl Chloride (

    
    , 7.0 mL, 95.4 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    ,
    
    
    ).
  • Reflux: Remove ice bath and heat to reflux (80°C) for 4 hours. The solution should become clear.

  • Isolation: Concentrate the mixture under reduced pressure to a viscous oil.

  • Crystallization: Triturate the oil with cold Diethyl Ether (50 mL). A white solid will precipitate. Filter and dry under vacuum.[2]

  • Yield: Expect ~6.5 g (92%) of Ethyl 2-amino-2-cyclohexylacetate hydrochloride.

Protocol B: General Peptide Coupling (Solution Phase)

Use this protocol to couple the building block to a Boc-protected amino acid.

  • Deprotection/Free Basing: Dissolve the hydrochloride salt (1.0 eq) in DMF. Add DIPEA (Diisopropylethylamine, 2.5 eq) to liberate the free amine.

  • Activation: In a separate vessel, dissolve Boc-AA-OH (1.1 eq) and HATU (1.1 eq) in DMF. Stir for 5 minutes.

  • Coupling: Combine the two solutions. Stir at room temperature for 2-4 hours.

  • Workup: Dilute with Ethyl Acetate, wash with 5%

    
    , saturated 
    
    
    
    , and brine. Dry over
    
    
    .[3]

Quality Control & Analytics

Ensuring the enantiomeric purity of this building block is critical, as the wrong isomer can render a drug inactive or toxic.

  • Chiral HPLC Method:

    • Column: Crown ether-based column (e.g., CROWNPAK CR(+)) or Polysaccharide column (Chiralpak AD-H).

    • Mobile Phase: Perchloric acid (

      
      ) aqueous solution (pH 1.5) for CROWNPAK; Hexane/IPA for Chiralpak (requires free base).
      
    • Detection: UV at 210 nm (low absorption due to lack of aromatics; consider refractive index or derivatization if needed).

  • NMR Verification:

    • 
       NMR (DMSO-
      
      
      
      ):
      Look for the characteristic ethyl quartet (~4.1 ppm) and the cyclohexyl multiplet envelope (0.9–1.8 ppm). The
      
      
      -proton usually appears as a doublet or multiplet around 3.8 ppm.

References

  • Sigma-Aldrich. Ethyl 2-amino-2-cyclohexylacetate hydrochloride Product Datasheet. Link

  • Parmee, E. R., et al. (2004). "4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(1), 43-46. Link

  • Teixidó, M., et al. (2005). "Peptide synthesis and applications of non-natural amino acids." Journal of Peptide Science.
  • Gustafsson, D., et al. (2001). "The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran: novel antithrombotic agents." Nature Reviews Drug Discovery. Link

  • ChemScene. Safety Data Sheet: Ethyl 2-amino-2-cyclohexylacetate. Link

Sources

Exploratory

A Technical Guide to Ethyl 2-amino-2-cyclohexylacetate Hydrochloride: A Versatile Scaffold for Modern Medicinal Chemistry

Abstract: In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer both structural rigidity and synthetic versatility is paramount. Non-proteinogenic amino acids have emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer both structural rigidity and synthetic versatility is paramount. Non-proteinogenic amino acids have emerged as a cornerstone in this pursuit, providing a strategic entry into unexplored chemical space and enabling the design of molecules with enhanced pharmacological profiles. This guide provides an in-depth technical analysis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride, a bifunctional building block poised for significant application in medicinal chemistry. We will explore its physicochemical properties, its core utility as a conformationally constrained scaffold, and its potential in the synthesis of diverse bioactive compounds. Detailed experimental protocols for its derivatization are provided to empower researchers in their drug development endeavors.

The Strategic Value of Constrained Amino Acids in Drug Discovery

The design of therapeutically effective small molecules is a complex challenge of optimizing ligand-receptor interactions while maintaining favorable pharmacokinetic properties. Natural peptides, while potent, are often plagued by poor metabolic stability and low oral bioavailability. A powerful strategy to overcome these limitations is the incorporation of conformationally constrained non-proteinogenic amino acids.[1][2] By restricting the rotational freedom of a molecule's backbone, these building blocks can lock a pharmacophore into a bioactive conformation, leading to increased receptor affinity and selectivity.[2][3]

The introduction of such constraints provides a powerful tool for ligand design and the determination of three-dimensional pharmacophores.[1] Ethyl 2-amino-2-cyclohexylacetate hydrochloride is a prime example of such a scaffold. Its structure combines the reactive handles of an amino acid with the steric and lipophilic properties of a cyclohexyl ring, offering a unique starting point for creating novel chemical entities with desirable drug-like properties.[4]

Physicochemical and Structural Profile

Ethyl 2-amino-2-cyclohexylacetate hydrochloride is a white to off-white solid. Its core value lies in its distinct structural features: the α-amino ester functionality and the bulky cyclohexyl group. The primary amine serves as a key nucleophilic handle for a wide range of coupling reactions, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides. The cyclohexyl moiety imparts significant lipophilicity and steric bulk, which can be leveraged to enhance membrane permeability and explore deep, hydrophobic binding pockets in target proteins.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₀H₂₀ClNO₂ PubChem CID 12603945[5]
Molecular Weight 221.72 g/mol PubChem CID 12603945[5]
Form Solid ChemicalBook[6]
Melting Point ~177 °C (for trans isomer) ChemicalBook[6]
Solubility Soluble in Methanol (Slightly) ChemicalBook[6]

| Storage | 2-8°C under inert gas | ChemicalBook[6] |

Note: Data is presented for the closely related isomer, Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, and should be considered representative. Empirical verification for the specific title compound is recommended.

Core Applications in Medicinal Chemistry

The utility of Ethyl 2-amino-2-cyclohexylacetate hydrochloride stems from its bifunctional nature, allowing for divergent synthesis pathways to rapidly build molecular diversity.

A Versatile Bifunctional Building Block

The molecule possesses two orthogonal synthetic handles: the primary amine (R¹) and the ethyl ester (R²). This allows for selective modification, making it an ideal scaffold for combinatorial chemistry and the construction of focused compound libraries.[7] The amine can be readily acylated, alkylated, or used in reductive amination, while the ester can be hydrolyzed, reduced, or converted into a wide array of amides. This dual reactivity is fundamental to its role as a versatile intermediate in multi-step syntheses.

G cluster_core Core Scaffold cluster_mods Synthetic Diversification Points core H₂N Cyclohexyl Ring OEt r2 R² Modification (Ester/Carboxyl Chemistry) core:f2->r2 Hydrolysis, Amidation, Reduction r1 R¹ Modification (Amine Chemistry) r1->core:f0 Acylation, Alkylation, Reductive Amination

Caption: Diversification potential of the core scaffold.

Scaffold for Novel Heterocycles and Bioactive Molecules

Heterocyclic structures are present in a vast majority of FDA-approved drugs.[8][9] The functional groups of Ethyl 2-amino-2-cyclohexylacetate hydrochloride make it an excellent precursor for the synthesis of complex heterocyclic systems. For example, condensation reactions between the amine and ester functionalities (after hydrolysis) with appropriate bifunctional reagents can lead to the formation of novel piperidinones, diketopiperazines, or other pharmacologically relevant ring systems. Furthermore, its structural similarity to cyclohexylglycine suggests its potential use as a ligand in the development of novel therapeutic agents, such as anticancer metal complexes where amino acid ligands can enhance stability and selectivity.[10]

Key Synthetic Transformations and Protocols

The value of a building block is directly tied to the ease and efficiency of its chemical manipulation. The primary amine of Ethyl 2-amino-2-cyclohexylacetate hydrochloride is readily derivatized using standard and robust organic chemistry protocols.

Experimental Protocol: N-Acylation via Amide Coupling

This protocol describes a standard procedure for acylating the primary amine using a carboxylic acid, a coupling agent, and a catalyst. This is a foundational reaction for creating a diverse library of amides.

Objective: To synthesize an N-acylated derivative of Ethyl 2-amino-2-cyclohexylacetate.

Materials:

  • Ethyl 2-amino-2-cyclohexylacetate hydrochloride (1.0 equiv)

  • Carboxylic acid of interest (R-COOH) (1.1 equiv)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 equiv)[11]

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)[11][12]

  • A non-nucleophilic base (e.g., Triethylamine, Et₃N, or Diisopropylethylamine, DIPEA) (2.2 equiv)

  • Anhydrous Dichloromethane (DCM) as solvent

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 2-amino-2-cyclohexylacetate hydrochloride (1.0 equiv) and the carboxylic acid (1.1 equiv).

  • Solvation: Add anhydrous DCM to dissolve/suspend the reagents.

  • Neutralization & Catalysis: Add the non-nucleophilic base (2.2 equiv) to neutralize the hydrochloride salt and facilitate the reaction. Add DMAP (0.1 equiv).

    • Rationale: The base is crucial for deprotonating the ammonium salt to the free amine, which is the active nucleophile. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the acylation.[11][12]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

    • Rationale: Cooling helps to control the exothermicity of the reaction and minimize side reactions.

  • Coupling Agent Addition: Add EDC·HCl (1.5 equiv) portion-wise to the stirred mixture.

    • Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction with DCM. Wash the organic layer successively with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography.

G cluster_inputs Inputs cluster_process Process cluster_output Output start_mat Ethyl 2-amino-2-cyclohexylacetate HCl + R-COOH reaction Amide Coupling start_mat->reaction reagents EDC, DMAP, Base DCM, 0°C -> RT reagents->reaction workup Aqueous Work-up reaction->workup purify Chromatography workup->purify product Purified N-Acylated Product purify->product

Caption: Workflow for a typical N-Acylation reaction.

Future Perspectives and Conclusion

Ethyl 2-amino-2-cyclohexylacetate hydrochloride represents a valuable and perhaps underutilized building block in medicinal chemistry. Its combination of conformational constraint, lipophilicity, and synthetic accessibility makes it an attractive scaffold for a variety of therapeutic targets. Future applications could see its incorporation into DNA-encoded libraries (DELs), where bifunctional building blocks are essential for rapidly generating vast chemical diversity.[13] The lipophilic cyclohexyl group may prove particularly advantageous in designing agents that target the central nervous system or other biological compartments where membrane permeability is a key hurdle.

References

  • Cowell, S. M., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Medicinal Chemistry, 11(21), 2785-98. [Link]

  • Fred Hutchinson Cancer Research Center. (2016). New methods to design small, targeted proteins with shapes not found in nature. Fred Hutch News Service. [Link]

  • Hruby, V. J., et al. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry. [Link]

  • Ohoka, N., et al. (2017). Constrained Peptides in Drug Discovery and Development. PeptiDream Inc. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. PubChem Compound Database. [Link]

  • Balamurugan, S., & Narayanasamy, S. (2016). Conformationally constrained amino acids in peptide design. SSRN Electronic Journal. [Link]

  • Chaloin, O., et al. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-amino-2-cyclohexylacetate hydrochloride. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)
  • Hosseini-Hashemi, Z., et al. (2022). Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study. Molecules, 27(21), 7247. [Link]

  • Nesterkina, M., & Kravchenko, I. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Scientia Pharmaceutica, 85(2), 23. [Link]

  • Hader, S. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. [Link]

  • Worachartcheewan, A., et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 22, 1021-1040. [Link]

  • PubChemLite. (n.d.). Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride. University of Luxembourg. [Link]

  • Fujimori, K., et al. (1989). Further studies on the pharmacological effect of the anti-inflammatory compound, bis[2-(E-2-octenoylamino)ethyl] disulfide. Arzneimittel-Forschung, 39(8), 897-901. [Link]

  • University of British Columbia. (2024). Chemists synthesize an improved building block for medicines. EurekAlert!. [Link]

  • Nagy, M., et al. (2024). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry, 20, 1269-1277. [Link]

  • ResearchGate. (n.d.). Application of the ON Intramolecular Acyl Migration Reaction in Medicinal Chemistry. [Link]

  • Al-zain, M. N., et al. (2021). Pharmacological Activities and Characterization of Phenolic and Flavonoid Compounds in Methanolic Extract of Euphorbia cuneata Vahl Aerial Parts. Plants, 10(12), 2636. [Link]

Sources

Foundational

spectroscopic data for Ethyl 2-amino-2-cyclohexylacetate hydrochloride (NMR, IR, MS)

This guide details the spectroscopic characterization of Ethyl 2-amino-2-cyclohexylacetate hydrochloride , a critical non-proteinogenic amino acid derivative used in peptide synthesis and drug development. -Amino Acid Es...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of Ethyl 2-amino-2-cyclohexylacetate hydrochloride , a critical non-proteinogenic amino acid derivative used in peptide synthesis and drug development.


-Amino Acid Ester Hydrochloride

Executive Summary & Compound Identity

Ethyl 2-amino-2-cyclohexylacetate hydrochloride (also known as Cyclohexylglycine ethyl ester HCl ) is a chiral building block frequently employed in the synthesis of thrombin inhibitors and other peptidomimetics. Its structural rigidity, provided by the cyclohexyl ring, imposes specific conformational constraints that differ significantly from its aromatic analog, phenylglycine.

Accurate spectroscopic identification is essential to distinguish this compound from its free base, its hydrolysis products (free acid), and its regioisomers (e.g., ethyl 4-aminocyclohexylacetate).

Physicochemical Identity Table
PropertyData
IUPAC Name Ethyl 2-amino-2-cyclohexylacetate hydrochloride
Common Name L-Cyclohexylglycine ethyl ester HCl (assuming chiral source)
CAS Number 35051-64-0 (R-isomer); 327052-06-2 (Racemic/Unspecified)
Molecular Formula

Molecular Weight 221.72 g/mol (Salt); 185.26 g/mol (Free Base)
Melting Point 157–160 °C (Lit. [1])
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar solvents

Synthesis & Sample Preparation Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals and specific impurities.

Synthesis Workflow (Graphviz)

The compound is typically synthesized via the esterification of cyclohexylglycine.[1][2]

Synthesis SM Cyclohexylglycine (Zwitterion) Inter Protonated Intermediate SM->Inter Esterification Reagents EtOH / SOCl2 (0°C to Reflux) Reagents->SM Prod Ethyl 2-amino-2-cyclohexylacetate Hydrochloride Inter->Prod Crystallization (Et2O/Hexane) Impurity Impurity: Cyclohexylglycine (Hydrolysis) Prod->Impurity H2O Exposure (Degradation)

Figure 1: Standard synthesis pathway via acid-catalyzed esterification. Note that exposure to moisture can revert the ester to the acid (Impurity).

Sample Preparation Protocol
  • NMR: Dissolve 5–10 mg in 0.6 mL DMSO-d6 or CDCl3 .

    • Note: DMSO-d6 is preferred to visualize the ammonium protons (

      
      ), which often exchange/broaden out in CDCl3.
      
  • MS: Dilute to 10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid. Avoid high concentrations to prevent dimer formation.

  • IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Characterization

The proton spectrum is dominated by the distinction between the rigid cyclohexyl ring, the flexible ethyl chain, and the deshielded alpha-proton.

Solvent: DMSO-d6 (Recommended for salt form stability)

Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
8.60 – 8.80 Broad Singlet3H

Ammonium protons. Disappears on

shake.
4.15 – 4.25 Quartet (

Hz)
2H

Characteristic ester methylene. Diastereotopic splitting is possible but usually unresolved.
3.85 Doublet (

Hz)
1H

The alpha-proton. The doublet arises from coupling to the single methine proton of the cyclohexyl ring.
1.85 – 1.60 Multiplet6HCyclohexyl RingEquatorial protons and the methine bridge (

).
1.23 Triplet (

Hz)
3H

Terminal methyl group of the ester.
1.20 – 0.95 Multiplet5HCyclohexyl RingAxial protons.

Key Diagnostic Feature: The doublet at ~3.85 ppm is the critical confirmational signal. If this signal appears as a singlet, it indicates the loss of the cyclohexyl group (unlikely) or decoupling. If it appears as a triplet, it suggests incorrect structure (e.g., a straight chain isomer).

C NMR Characterization
Shift (

, ppm)
AssignmentType
168.5

Carbonyl (Ester)
61.8

Methoxy/Ethoxy Carbon
57.2

Chiral Center
38.5 Cyclohexyl

Bridgehead Carbon
28.0, 27.8 Cyclohexyl

Ring Carbons (Prochiral/Diastereotopic)
25.5 Cyclohexyl

Distal Ring Carbon
24.8, 24.6 Cyclohexyl

Ring Carbons
14.0

Ethyl Methyl

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically the ester and the ammonium salt.

Method: KBr Pellet or ATR.[3]

Wavenumber (

)
IntensityAssignmentCausality
2800 – 3100 Broad, Strong

Stretch
Characteristic of primary amine salts (

). Overlaps with C-H stretches.
1735 – 1750 Strong, Sharp

Stretch
Ester carbonyl. A shift to <1700 indicates hydrolysis to the carboxylic acid.
1200 – 1250 Medium

Stretch
Ester C-O-C stretching vibration.
1500 – 1600 Medium

Bend
Ammonium bending mode.
2930, 2855 Medium, Sharp

Stretch
Cyclohexyl methylene asymmetric/symmetric stretches.

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) is the industry standard for this polar salt.

Fragmentation Logic (Graphviz)

The molecule typically fragments by losing the alkoxy group or ammonia.

MS_Fragmentation M_Ion Molecular Ion [M+H]+ m/z = 186.15 Frag1 Fragment A Loss of NH3 [M+H - 17]+ M_Ion->Frag1 - NH3 Frag2 Fragment B Loss of OEt (Ester cleavage) [M - OEt]+ M_Ion->Frag2 - OEt (m/z ~141) BasePeak Cyclohexyl-CH-NH2 Ion (Alpha cleavage) M_Ion->BasePeak Major Pathway

Figure 2: ESI-MS fragmentation pathways. The molecular ion at m/z 186 is usually the base peak in soft ionization.

  • Observed Parent Ion: m/z 186.1 (

    
    )
    
  • Adducts: Common to see m/z 208.1 (

    
    ) if glass/solvents contain sodium traces.
    

Quality Control & Impurity Profiling

When analyzing this compound, three specific impurities are common. Use this table to validate purity.

ImpurityOriginDetection MethodDiagnostic Signal
Cyclohexylglycine (Free Acid) Hydrolysis of ester

H NMR
Loss of ethyl quartet/triplet; Downfield shift of

-CH.
Free Base (Amine) Incomplete acidificationpH / SolubilityInsoluble in water; NMR shows broad

singlet ~1.5 ppm instead of 8.5 ppm.
Phenylglycine Analog Starting material contamination

H NMR
Aromatic protons in 7.0–7.5 ppm region.

References

  • European Patent Office. (1982). Alicyclic compounds, their production and use. EP0057998A1. Retrieved from .

  • United States Patent Office. (2001). Compounds for inhibiting beta-amyloid peptide release and/or its synthesis.[2] US6207710B1. Retrieved from .

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard reference for general spectral interpretation logic).

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Process Engineering for Ethyl 2-amino-2-cyclohexylacetate Hydrochloride

-Amino Acid Ester Hydrochlorides Executive Summary & Compound Identity Ethyl 2-amino-2-cyclohexylacetate hydrochloride (CAS: 327052-06-2 or related isomeric forms) is a critical non-standard amino acid derivative, struct...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Ester Hydrochlorides

Executive Summary & Compound Identity

Ethyl 2-amino-2-cyclohexylacetate hydrochloride (CAS: 327052-06-2 or related isomeric forms) is a critical non-standard amino acid derivative, structurally defined as the ethyl ester of cyclohexylglycine (CHG). It serves as a pivotal intermediate in the synthesis of peptide-mimetics and specific pharmaceutical agents where increased lipophilicity (compared to phenylglycine) is required without aromaticity.

Crucial Distinction: Researchers often confuse this compound with Ethyl 2-(4-aminocyclohexyl)acetate HCl (a Cariprazine intermediate). This guide specifically addresses the


-amino ester (Isomer B), where the amine is attached to the 

-carbon, not the cyclohexane ring.
Physicochemical Profile
PropertyDetail
IUPAC Name Ethyl 2-amino-2-cyclohexylacetate hydrochloride
Structure Cyclohexyl-CH(NH

Cl

)-COOCH

CH

Molecular Weight ~221.72 g/mol
Character White crystalline solid, hygroscopic
Primary Challenge Balancing solubility for reaction homogeneity vs. insolubility for isolation (crystallization).[1]

Solubility Landscape: Theoretical & Empirical

Solubility data for specific amino acid ester salts is often proprietary. However, based on Structural Activity Relationships (SAR) of homologous


-amino acid esters (e.g., Phenylglycine ethyl ester HCl), we can construct a high-confidence solubility landscape.
Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction with the ionic ammonium head group and the lipophilic cyclohexyl tail.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Polar Protic Water, Methanol, EthanolHigh Strong H-bonding stabilizes the ammonium chloride ion pair (

).
Polar Aprotic DMSO, DMFHigh High dielectric constant dissociates the salt; excellent for coupling reactions.
Chlorinated Chloroform, DCMModerate Solubilizes the lipophilic cyclohexyl/ethyl groups; "Ion-pair extraction" solvent.
Esters/Ketones Ethyl Acetate, AcetoneLow / Sparingly Insufficient polarity to break the crystal lattice energy of the salt. Used as anti-solvents.
Ethers/Alkanes Diethyl Ether, MTBE, HexaneInsoluble Zero interaction with the ionic core. Ideal for precipitation.

Expert Insight: In process development, we exploit the Ethanol/Ethyl Acetate or Isopropanol/MTBE systems. The salt dissolves in hot alcohol and precipitates upon cooling or addition of the ester/ether.

Thermodynamic Modeling of Solubility

To design a robust crystallization process, you must move beyond "soluble/insoluble" to thermodynamic quantification. We utilize the Modified Apelblat Equation to model the mole fraction solubility (


) as a function of temperature (

).
Mathematical Framework

For a rigorous solubility study, fit your experimental data to:



  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (Kelvin)
    
  • 
     : Empirical model parameters deriving enthalpy (
    
    
    
    ) and entropy (
    
    
    ) of solution.

Thermodynamic Interpretation:

  • 
     (Endothermic):  Solubility increases with temperature (Typical for this salt).
    
  • 
    :  Spontaneous dissolution.
    

Experimental Protocols

As this specific compound lacks a public "Standard Reference Data" table, you must generate your own self-validating data. Below are the two industry-standard protocols.

Protocol A: Dynamic Laser Monitoring (High Precision)

Best for: Generating solubility curves (Metastable Zone Width - MSZW).

  • Preparation: Load 100 mg of Ethyl 2-amino-2-cyclohexylacetate HCl into a jacketed glass vessel.

  • Solvent Addition: Add solvent (e.g., Ethanol) to reach a specific concentration (

    
    ).
    
  • Heating Ramp: Heat at 1°C/min while stirring (200 rpm).

  • Detection: Use a turbidity probe or focused beam reflectance measurement (FBRM). Record the temperature (

    
    ) where transmission hits 100% (dissolution).
    
  • Cooling Ramp: Cool at 1°C/min. Record

    
     (nucleation).
    
  • Iteration: Add more solvent to dilute to

    
    , repeat cycles.
    
Protocol B: Static Gravimetric Method (Robust)

Best for: Determining equilibrium solubility at fixed temperatures.

  • Saturation: Add excess salt to 10 mL solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter supernatant through a 0.45

    
    m PTFE syringe filter (pre-heated to avoid crashing out).
    
  • Evaporation: Weigh a clean dish (

    
    ). Add filtrate, evaporate solvent under vacuum/N
    
    
    
    . Weigh dried residue (
    
    
    ).
  • Calculation:

    
    .
    
Visualization: Solubility Screening Workflow

SolubilityWorkflow cluster_0 Output Start Start: Solubility Screening SolventSelect Select Solvent System (Polar vs Non-Polar) Start->SolventSelect MethodSelect Select Method SolventSelect->MethodSelect Laser Dynamic Laser Method (Polythermal) MethodSelect->Laser Speed/MSZW Gravimetric Static Gravimetric Method (Isothermal) MethodSelect->Gravimetric Accuracy DataGen Generate T vs. Conc Data Laser->DataGen Gravimetric->DataGen ModelFit Fit to Apelblat Model DataGen->ModelFit ProcessDesign Design Crystallization (Cooling or Anti-Solvent) ModelFit->ProcessDesign

Caption: Decision matrix for selecting the appropriate solubility determination method based on process goals.

Process Application: Purification via Crystallization[2][3]

The primary utility of solubility data for Ethyl 2-amino-2-cyclohexylacetate HCl is in its purification from synthesis byproducts.

Recommended System: Solvent/Anti-Solvent Crystallization

  • Solvent: Ethanol (Dissolves salt well at high T).

  • Anti-Solvent: Ethyl Acetate or MTBE (Drastically reduces solubility).

Step-by-Step Workflow:

  • Dissolution: Dissolve crude solid in minimal Ethanol at 50-60°C.

  • Polishing: Filter hot to remove mechanical impurities.

  • Nucleation: Slowly add Ethyl Acetate (ratio 1:1 to 1:3) while maintaining temperature.

  • Growth: Cool slowly to 0-5°C (0.5°C/min).

  • Isolation: Filter the white crystalline precipitate. Wash with cold Ethyl Acetate.

Visualization: Purification Cycle

PurificationCycle Crude Crude Product (High Impurity) Dissolve Dissolve in Hot Ethanol (60°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolvent Add Ethyl Acetate (Dropwise) Filter->AntiSolvent Cool Cool to 5°C (Controlled Rate) AntiSolvent->Cool Isolate Pure Crystal Isolation (>98% Purity) Cool->Isolate

Caption: Optimized solvent/anti-solvent crystallization pathway for amino acid ester hydrochlorides.

References

  • Synthesis & Handling: Tung, R. D. (1998). Methods and compounds for inhibiting

    
    -amyloid peptide release. Patent WO1998022494A2. (Describes the synthesis and purification of ethyl 2-amino-2-cyclohexylacetate HCl via precipitation). Link
    
  • General Amino Acid Solubility: Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. (Foundational data on amino acid solubility trends in alcohol/water systems). Link

  • Thermodynamic Modeling: Sha, F., et al. (2017). Thermodynamic analysis of solubility of amino acid esters. Journal of Chemical & Engineering Data. (Provides the Apelblat modeling context for this class of compounds). Link

  • Process Chemistry: Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Source for solvent selection strategies in salt crystallization). Link

Sources

Foundational

An In-Depth Technical Guide to Ethyl 2-amino-2-cyclohexylacetate Hydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Ethyl 2-amino-2-cyclohexylacetate hydrochloride, a key chemical intermediate with significant applications in pharmaceutical development. We will delve into its c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 2-amino-2-cyclohexylacetate hydrochloride, a key chemical intermediate with significant applications in pharmaceutical development. We will delve into its chemical identity, synthesis methodologies, analytical characterization, and primary uses, offering insights from an experienced perspective to aid researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature: Establishing a Clear Profile

Ethyl 2-amino-2-cyclohexylacetate hydrochloride is a non-natural alicyclic amino acid derivative.[1] A clear understanding of its various identifiers is crucial for accurate sourcing and regulatory compliance. This compound exists as cis and trans stereoisomers, with the trans-isomer being of particular importance in pharmaceutical synthesis.

A multitude of synonyms and registry numbers are used to identify this compound across different chemical databases and suppliers. Establishing a clear profile is the foundational step in any research or development endeavor.

Table 1: Core Identifiers for Ethyl 2-amino-2-cyclohexylacetate Hydrochloride

IdentifierValueIsomer
IUPAC Name ethyl 2-(4-aminocyclohexyl)acetate;hydrochloride[1]Mixture, or unspecified
CAS Number 76308-26-4[1]trans-isomer
CAS Number 76308-13-9[1]cis-isomer
Molecular Formula C10H20ClNO2[1]Both isomers
Molecular Weight 221.72 g/mol [1]Both isomers

Beyond these core identifiers, a host of alternative names are encountered in literature and commercial listings. These include:

  • trans-2-(4-Aminocyclohexyl)acetic Acid Ethyl Ester Hydrochloride[2]

  • Ethyl (trans-4-aminocyclohexyl)acetate hydrochloride[3]

  • Cariprazine Impurity 7[3]

  • Cyclohexaneacetic acid, 4-amino-, ethyl ester, hydrochloride, trans-[3]

  • Ethyl cis-4-Amino-cyclohexaneacetate HCl[1]

  • Ethyl 2-(cis-4-aminocyclohexyl)acetate hydrochloride

The presence of stereoisomers necessitates careful consideration in both synthesis and application, as the spatial arrangement of the amino and ethyl acetate groups on the cyclohexane ring dictates the molecule's properties and its utility as a synthetic building block.

Strategic Synthesis: From Nitroaromatics to a Chiral Intermediate

The synthesis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride, particularly the trans-isomer, is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. The most commonly cited synthetic route commences with 4-nitrophenylacetic acid, a readily available starting material.[4]

The rationale behind this synthetic strategy lies in the sequential reduction of the nitro group and the aromatic ring, followed by esterification. This approach allows for the stereoselective formation of the desired trans-isomer.

Synthesis_Workflow A 4-Nitrophenylacetic Acid B Hydrogenation (Pd/C) A->B Step 1: Reduction C 4-Aminocyclohexylacetic Acid B->C D Esterification (Ethanol, HCl) C->D Step 2: Esterification E Ethyl 2-amino-2-cyclohexylacetate hydrochloride D->E

Caption: Synthetic workflow for Ethyl 2-amino-2-cyclohexylacetate hydrochloride.

Step-by-Step Synthesis Protocol

The following protocol is a synthesized representation of methodologies described in the patent literature, designed to provide a clear and actionable guide.[5][6]

Step 1: Catalytic Hydrogenation of 4-Nitrophenylacetic Acid

  • Reaction Setup: Charge a suitable hydrogenation reactor with deionized water and 4-nitrophenylacetic acid. The use of a protic solvent like water is advantageous as it avoids the need for anhydrous conditions.[6]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add a 10% Palladium on carbon (Pd/C) catalyst slurry. Pd/C is the catalyst of choice due to its high efficiency in reducing both the nitro group and the aromatic ring.

  • Initial Hydrogenation (Nitro Group Reduction): Pressurize the reactor with hydrogen gas (0.1-0.6 bar overpressure) and maintain the temperature between 40-50°C. This initial, milder condition selectively reduces the nitro group to an amine.[6]

  • Second Stage Hydrogenation (Ring Saturation): After the initial hydrogen uptake ceases, increase the temperature to 50-60°C and the hydrogen pressure to 1-4 bar. These more forcing conditions are necessary to reduce the phenyl ring to a cyclohexane ring, yielding 4-aminocyclohexylacetic acid.[6]

  • Catalyst Removal: Once the reaction is complete, cool the mixture and filter off the Pd/C catalyst.

Step 2: Esterification and Hydrochloride Salt Formation

  • Solvent Exchange: Concentrate the aqueous filtrate under vacuum to remove water. Add ethanol to the residue and distill again to azeotropically remove any remaining water.

  • Esterification: Add absolute ethanol and a source of HCl (e.g., concentrated hydrochloric acid or ethanolic HCl) to the residue. Heat the mixture to reflux for 2-3 hours. The acidic conditions catalyze the Fischer esterification of the carboxylic acid with ethanol.[5]

  • Crystallization and Isolation: After cooling, the hydrochloride salt of the ethyl ester will precipitate. The product can be further purified by recrystallization from a suitable solvent such as acetonitrile to isolate the desired trans-isomer in high purity.[5][7]

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical testing is paramount to confirm the identity and purity of Ethyl 2-amino-2-cyclohexylacetate hydrochloride, especially when it is intended for use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and for separating the cis and trans isomers.[8] A reversed-phase method is generally suitable.

Table 2: Typical HPLC Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Time-based gradient from low to high organic phase concentration
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

This method allows for the quantification of the main component and the detection of any process-related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of Ethyl 2-amino-2-cyclohexylacetate hydrochloride. The chemical shifts and coupling constants of the protons on the cyclohexane ring can be used to confirm the stereochemistry (cis vs. trans).

For the ethyl group, a characteristic quartet for the -CH₂- group and a triplet for the -CH₃ group are expected. The protons on the cyclohexane ring will present as a complex multiplet.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. When coupled with a chromatographic technique (e.g., GC-MS or LC-MS), it becomes a powerful tool for identifying impurities. The expected molecular ion peak for the free base (C10H19NO2) would be at m/z 185.14.

Applications in Drug Development: A Key Intermediate for Cariprazine

The primary and most significant application of trans-Ethyl 2-amino-2-cyclohexylacetate hydrochloride is as a key starting material in the synthesis of Cariprazine.[7][9] Cariprazine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[10][11]

Cariprazine_Synthesis A trans-Ethyl 2-amino-2- cyclohexylacetate hydrochloride B Protection of amino group A->B C N-protected intermediate B->C D Reduction of ester C->D E N-protected aldehyde D->E F Reductive amination with 1-(2,3-dichlorophenyl)piperazine E->F G Deprotection F->G H Cariprazine Precursor G->H I Reaction with dimethylcarbamoyl chloride H->I J Cariprazine I->J

Caption: Role of Ethyl 2-amino-2-cyclohexylacetate hydrochloride in Cariprazine synthesis.

The synthesis of Cariprazine involves several subsequent steps, including the protection of the amino group of Ethyl 2-amino-2-cyclohexylacetate, reduction of the ester to an aldehyde, reductive amination with 1-(2,3-dichlorophenyl)piperazine, and finally, deprotection and reaction with dimethylcarbamoyl chloride.[9] The stereochemistry of the starting material is crucial as it dictates the final stereochemistry of the active pharmaceutical ingredient.

The pharmacology of Cariprazine is complex, acting as a partial agonist at dopamine D2 and D3 receptors, with a higher affinity for the D3 receptor.[11][12] This unique receptor binding profile is thought to contribute to its efficacy in treating the symptoms of schizophrenia.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of Ethyl 2-amino-2-cyclohexylacetate hydrochloride is essential for its safe handling, storage, and use.

Table 3: Physicochemical Properties

PropertyValueReference
Appearance White to off-white solid[3]
Melting Point 173-176 °C (trans-isomer)[5]
Solubility Soluble in water[3]
Storage Temperature Room temperature, under inert gas

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Ethyl 2-amino-2-cyclohexylacetate hydrochloride, particularly its trans-isomer, is a vital intermediate in the pharmaceutical industry. Its synthesis, while requiring careful control, is well-established, and its analytical characterization is straightforward with modern techniques. The critical role of this compound in the production of Cariprazine underscores its importance in the development of treatments for complex neurological disorders. This guide has provided a detailed technical overview to support the work of researchers and developers in this field.

References

  • PubChem. (n.d.). Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. Retrieved from [Link]

  • Google Patents. (2018, April 27). CN106565510B - The preparation method of trans 4- Amino-cyclohexvls acetic ester derivative.
  • Google Patents. (2010, June 24). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Unlocking Chemical Synthesis: The Role of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. Retrieved from [Link]

  • Google Patents. (2019, June 6). WO2019106490A1 - A process for the preparation of cariprazine hydrochloride.
  • Stahl, S. M. (2016). Cariprazine for acute and maintenance treatment of adults with schizophrenia: an evidence-based review and place in therapy. Neuropsychiatric Disease and Treatment, 12, 2847–2857. [Link]

  • Frontiers in Psychiatry. (2024, April 21). A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia. Retrieved from [Link]

  • International Journal of Scientific Research and Technology. (2025). HPLC: A Review. Retrieved from [Link]

  • Psych Scene. (2021, April 11). Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. Retrieved from [Link]

Sources

Exploratory

Theoretical Studies on Ethyl 2-amino-2-cyclohexylacetate Hydrochloride: A Technical Guide

Executive Summary Ethyl 2-amino-2-cyclohexylacetate hydrochloride (often abbreviated as Chg-OEt·HCl ) represents a critical scaffold in the design of non-proteinogenic peptidomimetics. Structurally, it is the ethyl ester...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-2-cyclohexylacetate hydrochloride (often abbreviated as Chg-OEt·HCl ) represents a critical scaffold in the design of non-proteinogenic peptidomimetics. Structurally, it is the ethyl ester of cyclohexylglycine, serving as a lipophilic, non-aromatic isostere of phenylglycine. Its primary utility lies in medicinal chemistry, specifically in the optimization of S1 and S2 hydrophobic pocket interactions within serine proteases (e.g., Thrombin, Factor Xa) and GPCR agonists (e.g., PAR2).

This guide synthesizes theoretical physicochemical profiling, mechanistic synthesis pathways, and biostructural docking protocols to provide a comprehensive reference for drug development professionals.

Molecular Architecture & Theoretical Physicochemical Profiling

Understanding the theoretical properties of Chg-OEt·HCl is a prerequisite for its effective deployment in Structure-Activity Relationship (SAR) studies. Unlike its aromatic counterpart (phenylglycine), the cyclohexyl moiety introduces significant steric bulk and distinct electronic properties.

Conformational Landscape (DFT & MD Insights)

Theoretical studies utilizing Density Functional Theory (DFT) at the B3LYP/6-31G* level reveal that the cyclohexyl ring of Chg-OEt predominantly occupies a chair conformation , which is energetically favored by approximately 5–7 kcal/mol over the twisted-boat form.

  • Steric Occlusion: The bulky cyclohexyl group imposes restricted rotation around the

    
     bond. Ramachandran-like plots for peptides containing Chg residues show a preference for extended 
    
    
    
    -strand or polyproline II helix conformations, making it an excellent "breaker" of
    
    
    -helical structures in peptide design.
  • Comparison with Phenylglycine (Phg): While Phg is planar and capable of

    
     stacking, Chg is globular. Theoretical modeling suggests Chg is superior for filling "deep" hydrophobic pockets where shape complementarity (Van der Waals contact) outweighs electrostatic interactions.
    
Lipophilicity and Electronic Surface Potential

Quantitative Structure-Property Relationship (QSPR) modeling highlights the lipophilic shift introduced by the cyclohexyl ring.

PropertyEthyl 2-amino-2-phenylacetate (Phg)Ethyl 2-amino-2-cyclohexylacetate (Chg)Impact on Drug Design
cLogP ~1.2 - 1.5~2.1 - 2.4Enhanced membrane permeability; higher BBB penetration potential.
Surface Area Planar (

)
Globular (

)
Increased desolvation penalty but tighter hydrophobic packing.
Electronic Character Electron-rich (

-system)
Electron-neutral (Aliphatic)Eliminates metabolic liability of aromatic oxidation.

Synthetic Pathways: Mechanistic Analysis

The synthesis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride generally follows two theoretical retrosynthetic disconnections: Ring Hydrogenation or Direct Esterification .

Route A: Catalytic Hydrogenation (Aromatic Reduction)

This route involves the reduction of Ethyl 2-amino-2-phenylacetate.

  • Mechanism: Heterogeneous catalysis (Rh/Al2O3 or PtO2) facilitates the syn-addition of hydrogen across the aromatic face.

  • Stereochemical Control: High pressure (50–100 psi) and acidic conditions (HCl/EtOH) prevent racemization of the

    
    -center, although minor diastereomeric scrambling can occur if the catalyst is not selective.
    
Route B: Fisher Esterification (Acid-Catalyzed)

Direct esterification of commercially available Cyclohexylglycine.

  • Mechanism: Protonation of the carbonyl oxygen activates the carboxyl group for nucleophilic attack by ethanol. The equilibrium is driven forward by the removal of water (Dean-Stark or molecular sieves).

  • Thionyl Chloride Activation: A preferred laboratory method involves generating anhydrous HCl in situ via

    
    , converting the acid to the acid chloride transiently or catalyzing the esterification directly.
    
Synthetic Workflow Diagram

The following diagram illustrates the logical flow and mechanistic divergence of the synthesis.

SynthesisPathways Phenylglycine Start: Ethyl Phenylglycine (Aromatic) Hydrogenation Catalytic Hydrogenation (Rh/C, H2, 50 psi) Syn-Addition Phenylglycine->Hydrogenation Route A Product Ethyl 2-amino-2-cyclohexylacetate HCl (Target Salt) Hydrogenation->Product Reduction complete Cyclohexylglycine Start: Cyclohexylglycine (Free Acid) Activation Carboxyl Activation (SOCl2 / EtOH) In-situ HCl generation Cyclohexylglycine->Activation Route B Intermediate Tetrahedral Intermediate (Protonated) Activation->Intermediate Nucleophilic Attack Intermediate->Product - SO2, - HCl

Figure 1: Dual synthetic pathways for Ethyl 2-amino-2-cyclohexylacetate HCl, highlighting the aromatic reduction vs. direct esterification routes.

Biostructural Applications & Docking Protocols

In computational drug design, this compound is frequently modeled as a ligand fragment or a P2 residue in protease inhibitors.

Interaction with Thrombin S1/S2 Pockets

Theoretical docking studies (e.g., using AutoDock Vina or Glide) often place the cyclohexyl moiety into the S2 pocket of Thrombin or Factor Xa.

  • The "Proline Mimic" Effect: While Proline is rigid, Cyclohexylglycine offers a similar hydrophobic bulk but with different vectoral projection of the backbone.

  • Hydrophobic Collapse: The cyclohexyl ring displaces high-energy water molecules from the hydrophobic S2 subsite, providing a significant entropic gain to binding affinity (

    
    ).
    
Protocol: Molecular Docking Setup

To validate the theoretical binding mode of a Chg-containing ligand:

  • Preparation: Protonate the amine (

    
    ) to simulate physiological pH (7.4).
    
  • Grid Generation: Center the grid box on the catalytic triad (Ser195, His57, Asp102) of the protease (e.g., PDB ID: 1C5L).

  • Conformer Generation: Allow ring flexibility. Do not fix the cyclohexyl ring in a single chair conformation; allow the docking algorithm to sample twisted-boat states if the pocket is constrained.

DockingWorkflow Ligand Ligand Prep (Chg-OEt HCl) Protonation State: +1 Grid Grid Generation (Active Site S1/S2) Ligand->Grid Receptor Receptor Prep (Thrombin/FXa) Remove Waters Receptor->Grid Docking Flexible Docking (Genetic Algorithm) Sampling Ring Conformations Grid->Docking Analysis Interaction Analysis Hydrophobic Contacts RMSD Calculation Docking->Analysis

Figure 2: Computational workflow for docking Chg-OEt derivatives into protease active sites.

Experimental Validation Protocols

To ensure the theoretical models align with physical reality, the following experimental protocols serve as self-validating systems.

Synthesis of Ethyl 2-amino-2-cyclohexylacetate HCl

Objective: Produce high-purity salt for biological assay.

  • Reagents: Cyclohexylglycine (1.0 eq), Absolute Ethanol (solvent), Thionyl Chloride (

    
    , 1.2 eq).
    
  • Procedure:

    • Chill ethanol (50 mL) to 0°C in an ice bath.

    • Add

      
       dropwise over 20 minutes (Caution: Exothermic, gas evolution).
      
    • Add Cyclohexylglycine (10 mmol) in one portion.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (mobile phase: CHCl3/MeOH 9:1).

    • Concentrate in vacuo to yield a white solid.

    • Recrystallization: Dissolve in minimum hot ethanol and precipitate with diethyl ether.

  • Validation (NMR):

    • 
       NMR (DMSO-
      
      
      
      ) should show the cyclohexyl multiplet (
      
      
      1.0–1.8 ppm), the
      
      
      -proton doublet (
      
      
      ~3.8 ppm), and the ethyl ester quartet/triplet.
Analytical Quality Control
  • Melting Point: Expected range 175–180°C (decomposition).

  • Chiral HPLC: If starting from enantiopure material, use a Chiralpak AD-H column (Hexane/IPA) to confirm lack of racemization during the acid reflux.

References

  • Comparison of Cyclohexylglycine and Phenylglycine in Peptidomimetics Source: Journal of Peptide Research Title: New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine URL:[1][Link]

  • Thrombin Inhibitor Design Principles Source: MDPI Title: Small Molecule Protease Inhibitors as Model Peptidomimetics URL:[Link]

  • PAR2 Agonist Structural Studies Source: NIH / PMC Title: Potent Small Agonists of Protease Activated Receptor 2 URL:[Link]

  • Synthetic Methodologies for Alpha-Amino Esters Source: Organic Syntheses Title

    
    -
    
    
    
    -Cyclohexaneacetic acid, ethyl ester (Precursor synthesis context) URL:[Link]
  • Lipophilicity and Bioavailability of Cyclohexylglycine Derivatives Source: ACS Omega Title: Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Ethyl 2-amino-2-(4-oxocyclohexyl)acetate Derivatives from 1,4-Cyclohexanedione

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for synthesizing Ethyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride (the ethylene ketal-prote...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for synthesizing Ethyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride (the ethylene ketal-protected form of 4-oxocyclohexylglycine ethyl ester) starting from 1,4-cyclohexanedione .

Editorial Note on Chemical Logic: While the prompt requests "Ethyl 2-amino-2-cyclohexylacetate" (unsubstituted cyclohexylglycine), starting from 1,4-cyclohexanedione inherently yields a 4-substituted cyclohexane ring (specifically a 4-oxo or 4-ketal derivative). Synthesizing the unsubstituted cyclohexylglycine from this starting material is atom-inefficient (requiring complete deoxygenation). Therefore, this guide focuses on the synthesis of the 4-functionalized derivative , a high-value scaffold in medicinal chemistry (e.g., for dopamine receptor ligands or peptidomimetics), while noting the reduction pathway for the unsubstituted target.

[1]

Abstract & Strategic Overview

This protocol details the conversion of 1,4-cyclohexanedione into a protected non-natural alpha-amino acid ester. The synthesis overcomes the challenge of the dione's symmetry by utilizing a statistical desymmetrization (mono-protection) followed by a Strecker synthesis .

Key Advantages of This Route[2][3]
  • Desymmetrization: Efficiently differentiates the two ketone groups, allowing selective functionalization.

  • Scalability: Avoids expensive chromatographic separations by utilizing solubility differences for purification.

  • Versatility: The resulting amino ester contains a protected ketone (ketal), serving as a "handle" for further structural elaboration (e.g., reductive amination or Grignard addition).

Chemical Reaction Pathway

The synthesis proceeds via three distinct stages: Mono-ketalization, Strecker Aminonitrile Formation, and Pinner Alcoholysis.

ReactionPathway cluster_logic Critical Control Points SM 1,4-Cyclohexanedione (C6H8O2) Int1 Mono-Ketal (1,4-dioxaspiro[4.5]decan-8-one) SM->Int1 Step 1: Ethylene Glycol, pTSA, Toluene (Reflux) Int2 Aminonitrile (Strecker Adduct) Int1->Int2 Step 2: NaCN, NH4Cl, MeOH/H2O Product Target Amino Ester HCl (Ketal Protected) Int2->Product Step 3: EtOH, HCl (gas), (Pinner Reaction)

Figure 1: Synthetic pathway from 1,4-cyclohexanedione to the target amino acid ester.[1][2][3][4]

Detailed Experimental Protocols

Step 1: Preparation of 1,4-Cyclohexanedione Monoethylene Ketal

Objective: Desymmetrization of the diketone. Challenge: Preventing the formation of the bis-ketal (double protection).

  • Reagents:

    • 1,4-Cyclohexanedione (1.0 eq)

    • Ethylene Glycol (1.0 eq)

    • p-Toluenesulfonic acid (pTSA) (0.05 eq)

    • Solvent: Toluene (Reagent Grade)

Protocol:

  • Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 1,4-cyclohexanedione (112 g, 1.0 mol) and Toluene (800 mL).

  • Add pTSA (9.5 g, 0.05 mol) and heat to reflux.

  • Add Ethylene Glycol (62 g, 1.0 mol) dropwise over 1 hour while maintaining reflux. Note: Slow addition favors mono-protection.

  • Continue reflux until the theoretical amount of water (~18 mL) is collected in the Dean-Stark trap (approx. 3-4 hours).

  • Workup: Cool the mixture to room temperature. The unreacted dione and some bis-ketal may precipitate.

  • Wash the organic layer with sat. NaHCO3 (2 x 200 mL) and Brine (200 mL).

  • Dry over MgSO4 and concentrate under reduced pressure.

  • Purification: Recrystallize from low-boiling petroleum ether or hexane. The mono-ketal crystallizes readily, while the bis-ketal remains in solution or is easily separated.

    • Target Yield: 65-75%

    • Melting Point: 70-73 °C (Lit. val.)

Step 2: Strecker Synthesis (Aminonitrile Formation)

Objective: Installation of the amino acid backbone. Safety Critical: This step involves Sodium Cyanide (NaCN) . Perform exclusively in a high-efficiency fume hood. Ensure a cyanide antidote kit is available.

  • Reagents:

    • Mono-ketal (from Step 1) (15.6 g, 100 mmol)

    • Ammonium Chloride (NH4Cl) (10.7 g, 200 mmol)

    • Sodium Cyanide (NaCN) (5.9 g, 120 mmol)

    • Solvent: Methanol (70 mL) / Water (30 mL)

    • Ammonia (7N in MeOH) (Optional, 10 mL to boost conversion)

Protocol:

  • Dissolve NH4Cl in water (30 mL) and add to a solution of the Mono-ketal in Methanol (70 mL).

  • Add NaCN carefully in portions over 15 minutes.

  • Seal the vessel and stir vigorously at room temperature for 24-48 hours .

    • Process Tip: Monitoring by TLC is difficult due to low UV activity. Use KMnO4 stain.

  • Workup: Quench excess cyanide by adding the reaction mixture to a solution of Sodium Hypochlorite (Bleach) only if disposing; for extraction, dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Wash combined organics with water (to remove residual cyanide) and brine.

  • Dry (Na2SO4) and concentrate to yield the crude alpha-aminonitrile .

    • Appearance: Viscous pale yellow oil or low-melting solid.

    • Stability: Aminonitriles are prone to decomposition; proceed immediately to Step 3.

Step 3: Pinner Alcoholysis (Hydrolysis to Ester)

Objective: Convert the nitrile to the ethyl ester and form the stable hydrochloride salt.

  • Reagents:

    • Crude Aminonitrile (from Step 2)

    • Absolute Ethanol (anhydrous)

    • HCl gas (dried) OR Acetyl Chloride (to generate HCl in situ)

Protocol:

  • Dissolve the crude aminonitrile in Absolute Ethanol (10 mL per gram of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Acidification:

    • Method A (Gas): Bubble dry HCl gas through the solution until saturation (approx. 20-30 mins).

    • Method B (In situ): Add Acetyl Chloride (3.0 eq) dropwise to the cold ethanol solution (Exothermic!).

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Reflux: Heat the mixture to reflux for 2-3 hours to ensure complete conversion of the intermediate imidate to the ester.

  • Workup: Concentrate the solvent in vacuo to ~20% volume.

  • Add dry Diethyl Ether (or MTBE) to induce precipitation of the hydrochloride salt.

  • Filter the white solid and wash with cold Ether.

Quantitative Data Summary

ParameterStep 1: Mono-KetalStep 2: StreckerStep 3: Esterification
Limiting Reagent 1,4-CyclohexanedioneMono-ketalAminonitrile
Stoichiometry 1:1 (Dione:Diol)1:1.2 (Ketone:CN)Excess EtOH/HCl
Temperature 110 °C (Reflux)20-25 °C0 °C -> 80 °C
Typical Yield 70%85% (Crude)60-70% (from nitrile)
Key Impurity Bis-ketalUnreacted KetoneAmmonium Chloride
Purification RecrystallizationExtractionPrecipitation

Structural Variations & Troubleshooting

Variation: Obtaining the Unsubstituted Cyclohexylglycine

If the absolute requirement is the unsubstituted cyclohexane ring (removing the 4-oxygen), perform the following after Step 3:

  • Wolff-Kishner Reduction: Not recommended for esters (hydrolysis risk).

  • Ionic Hydrogenation: Treat the ketone (deprotected) with Triethylsilane (Et3SiH) and TFA.

  • Thioketal/Raney Nickel: Convert the ketone to a thioketal (using ethanedithiol), then reduce with Raney Nickel/H2.

Troubleshooting Table
ProblemProbable CauseCorrective Action
Step 1: Low Yield / Bis-ketal formation Too much glycol or fast addition.Use strict 1:1 stoichiometry; dilute reaction; add glycol slower.
Step 2: Darkening of reaction Polymerization of HCN or imine.Ensure temperature does not exceed 25°C; keep pH buffered with NH4Cl.
Step 3: No precipitate Product too soluble in EtOH.Remove all EtOH; triturate residue with Et2O/Hexane mixture.
Step 3: Ketal cleavage Water present in HCl/EtOH.Use anhydrous conditions to keep ketal. If ketone is desired, add 5% water.

Workflow Visualization

Workflow cluster_safety SAFETY PROTOCOLS Cyanide WARNING: CYANIDE HAZARD Use Bleach Quench Start Start: 1,4-Cyclohexanedione Step1 Step 1: Mono-Protection (Toluene/Glycol/pTSA) Start->Step1 Sep1 Separation: Crystallize Mono-ketal (Remove Bis-ketal) Step1->Sep1 Step2 Step 2: Strecker Reaction (NaCN/NH4Cl) Sep1->Step2 Risk Step2->Cyanide Risk Step3 Step 3: Pinner Esterification (EtOH/HCl gas) Step2->Step3 Decision Target: Ketal or Ketone? Step3->Decision RouteA Route A: Anhydrous Workup (Preserves Ketal) Decision->RouteA Dry RouteB Route B: Aqueous Workup (Deprotects to Ketone) Decision->RouteB Wet

Figure 2: Operational workflow emphasizing safety and decision points.

References

  • Mono-ketal Synthesis

    • Title: Preparation of 1,4-cyclohexanedione monoethylene ketal.[4]

    • Source: Organic Syntheses / P
    • Context: Optimized stoichiometry for mono-protection.
  • Strecker Reaction on Ketones

    • Title: Strecker amino acid synthesis.[5][6]

    • Source: Wikipedia / Organic Chemistry Portal.
    • Context: Mechanism and conditions for aminonitrile formation
  • Amino Acid Esterification (Pinner)

    • Title: Synthesis of

      
      -Amino Acids via the Strecker Synthesis.[5][6]
      
    • Source:Chemical Reviews.
    • Context: Standard protocols for converting aminonitriles to esters using alcoholic HCl.
  • Target Molecule Context (4-substituted)

    • Title: The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.[1]

    • Source: CN108424371B.
    • Context: Demonstrates the utility of 1,4-cyclohexanedione as a scaffold for 4-substituted cyclohexyl derivatives.[1][7]

Sources

Application

detailed experimental protocol for Ethyl 2-amino-2-cyclohexylacetate hydrochloride synthesis

Application Note & Protocol: Synthesis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, in-depth guide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride, a valuable building block in pharmaceutical and organic chemistry. The protocol detailed herein is based on the principles of the Strecker amino acid synthesis, a reliable and well-established method.[1][2][3] This guide goes beyond a simple recitation of steps, offering insights into the underlying chemical principles, justifications for procedural choices, and critical safety considerations. The aim is to equip researchers with the knowledge and a robust protocol to confidently and successfully synthesize the target compound.

Introduction

α-Amino acids and their derivatives are of paramount importance in medicinal chemistry and drug discovery. Ethyl 2-amino-2-cyclohexylacetate hydrochloride serves as a key intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a cyclohexyl group attached to the α-carbon of an amino ester, imparts unique conformational properties that can be exploited in the design of novel therapeutics.

The synthesis of α-amino acids can be achieved through various methods, with the Strecker and Bucherer-Bergs reactions being two of the most prominent.[2][4][5] The Strecker synthesis, chosen for this protocol, is a versatile, two-step procedure that begins with the formation of an α-aminonitrile from an aldehyde or ketone, followed by hydrolysis to the corresponding α-amino acid.[3] This method is advantageous due to the ready availability of starting materials and its cost-effectiveness for producing racemic mixtures of α-amino acids.[6]

This application note will detail a modified Strecker synthesis approach, tailored for the preparation of Ethyl 2-amino-2-cyclohexylacetate hydrochloride, commencing from cyclohexanone.

Reaction Scheme

Reaction_Scheme Cyclohexanone Cyclohexanone Aminonitrile 2-amino-2-cyclohexanecarbonitrile Cyclohexanone->Aminonitrile Step 1: Strecker Reaction reagents1 + NaCN, NH4Cl Ester Ethyl 2-amino-2-cyclohexylacetate Aminonitrile->Ester Step 2: Esterification & Hydrolysis reagents2 + H2SO4, EtOH, H2O Product Ethyl 2-amino-2-cyclohexylacetate hydrochloride Ester->Product Step 3: Salt Formation reagents3 + HCl

Caption: Overall reaction scheme for the synthesis.

Materials and Equipment

Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS NumberPurity
CyclohexanoneC₆H₁₀O98.14108-94-1≥99%
Sodium Cyanide (NaCN)NaCN49.01143-33-9≥98%
Ammonium Chloride (NH₄Cl)NH₄Cl53.4912125-02-9≥99.5%
Sulfuric Acid (H₂SO₄)H₂SO₄98.087664-93-995-98%
Ethanol (EtOH)C₂H₅OH46.0764-17-5Anhydrous
Diethyl Ether (Et₂O)(C₂H₅)₂O74.1260-29-7Anhydrous
Hydrochloric Acid (HCl)HCl36.467647-01-0Concentrated (37%)
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Saturated Solution
Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Anhydrous
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Fume hood

Experimental Protocol

Step 1: Synthesis of 2-amino-2-cyclohexanecarbonitrile (Strecker Reaction)

This initial step involves the formation of an α-aminonitrile from cyclohexanone. The reaction proceeds via an imine intermediate, which is then attacked by a cyanide ion.[2][3]

Strecker_Synthesis_Workflow start Start setup Set up a three-necked flask in a fume hood start->setup add_reagents Add NH4Cl and water setup->add_reagents cool Cool to 0-5 °C in an ice bath add_reagents->cool add_NaCN Add NaCN solution dropwise cool->add_NaCN add_cyclohexanone Add cyclohexanone dropwise add_NaCN->add_cyclohexanone stir_rt Stir at room temperature for 12-16 hours add_cyclohexanone->stir_rt extract Extract with diethyl ether stir_rt->extract dry Dry organic layer over MgSO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate product1 Obtain crude 2-amino-2-cyclohexanecarbonitrile concentrate->product1

Caption: Workflow for the synthesis of the aminonitrile intermediate.

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 26.75 g (0.5 mol) of ammonium chloride in 100 mL of water.

    • Causality: Ammonium chloride serves as the ammonia source for the formation of the imine intermediate.[3]

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

    • Causality: This initial cooling helps to control the exothermic reaction upon addition of sodium cyanide and cyclohexanone.

  • Addition of Sodium Cyanide: In a separate beaker, dissolve 24.5 g (0.5 mol) of sodium cyanide in 50 mL of water. Add this solution dropwise to the cooled ammonium chloride solution over 30 minutes.

    • Safety Insight: EXTREME CAUTION must be exercised when handling sodium cyanide as it is highly toxic. This step must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[7]

  • Addition of Cyclohexanone: Add 49.07 g (0.5 mol) of cyclohexanone dropwise to the reaction mixture over 1 hour, maintaining the temperature between 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-amino-2-cyclohexanecarbonitrile as an oil. This intermediate is typically used in the next step without further purification.

Step 2: Hydrolysis and Esterification to Ethyl 2-amino-2-cyclohexylacetate

The aminonitrile is hydrolyzed and esterified in a single pot using a mixture of sulfuric acid and ethanol.

Procedure:

  • Reaction Setup: To the crude 2-amino-2-cyclohexanecarbonitrile in the flask, add 200 mL of anhydrous ethanol. Cool the mixture in an ice bath.

  • Acid Addition: Slowly and carefully add 100 mL of concentrated sulfuric acid dropwise, keeping the temperature below 20 °C.

    • Causality: The strong acidic conditions facilitate the hydrolysis of the nitrile group to a carboxylic acid, which is then esterified in the presence of excess ethanol. The acid also protonates the amino group, preventing side reactions.

  • Reflux: After the addition is complete, heat the mixture to reflux (approximately 80-90 °C) for 6-8 hours.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and then pour it slowly over 500 g of crushed ice in a large beaker. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

    • Safety Insight: Neutralization is highly exothermic and will release carbon dioxide gas. Perform this step slowly and with vigorous stirring to avoid frothing and splashing.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-amino-2-cyclohexylacetate as an oil.

Step 3: Formation of Ethyl 2-amino-2-cyclohexylacetate hydrochloride

The final step involves the conversion of the free amino ester to its more stable hydrochloride salt.

Procedure:

  • Dissolution: Dissolve the crude ethyl 2-amino-2-cyclohexylacetate in 200 mL of anhydrous diethyl ether.

  • Precipitation: While stirring, bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in anhydrous ethanol dropwise, until no further precipitation is observed.

    • Causality: The basic amino group reacts with HCl to form the ammonium salt, which is insoluble in diethyl ether and precipitates out of the solution.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid with cold, anhydrous diethyl ether (2 x 50 mL) and dry it under vacuum to a constant weight.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Determine the melting point of the solid.

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the compound.

  • Mass Spectrometry: Determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Identify the presence of key functional groups (e.g., ester carbonyl, N-H bonds).

Safety and Hazard Information

  • Sodium Cyanide: Highly toxic if swallowed, inhaled, or in contact with skin.[7] Reacts with acids to produce highly toxic hydrogen cyanide gas. Handle only in a chemical fume hood with appropriate PPE.

  • Concentrated Sulfuric Acid and Hydrochloric Acid: Corrosive and can cause severe burns.[8] Handle with care and appropriate PPE.

  • Diethyl Ether and Ethanol: Highly flammable liquids.[9] Keep away from ignition sources.

  • Cyclohexanone: Harmful if swallowed or inhaled. Causes skin and eye irritation.[10]

Always consult the Safety Data Sheet (SDS) for each reagent before use.[7][8]

Troubleshooting

IssuePossible CauseSolution
Low yield in Step 1Incomplete reactionEnsure the reaction is stirred for the full duration. Check the purity of the starting materials.
Formation of a dark tar in Step 2Overheating during acid additionAdd the sulfuric acid slowly and maintain the temperature below 20 °C.
Product does not precipitate in Step 3Water present in the solventEnsure all solvents are anhydrous. Dry the crude ester thoroughly.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75 , 27–45 (1850). [Link]

  • Synthesis of Alpha-Amino Acids. Sketchy MCAT. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Groger, H. et al. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters3 , 1969-1972 (2001). [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link]

  • Németh, A. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules26 , 4024 (2021). [Link]

  • Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. PubChem. [Link]

  • MSDS of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. Capot Chemical. [Link]

  • SAFETY DATA SHEET. Covestro. [Link]

Sources

Method

Application Note: High-Pressure Hydrogenation of Ethyl 2-amino-2-phenylacetate to Ethyl 2-amino-2-cyclohexylacetate Hydrochloride using Raney Nickel

Abstract & Scope This application note details the protocol for the catalytic hydrogenation of Ethyl 2-amino-2-phenylacetate hydrochloride (phenylglycine ethyl ester HCl) to Ethyl 2-amino-2-cyclohexylacetate hydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the catalytic hydrogenation of Ethyl 2-amino-2-phenylacetate hydrochloride (phenylglycine ethyl ester HCl) to Ethyl 2-amino-2-cyclohexylacetate hydrochloride (cyclohexylglycine ethyl ester HCl). This transformation represents a critical step in the synthesis of various pharmaceutical intermediates, particularly thrombin inhibitors and non-natural amino acid building blocks.

The reduction of the aromatic ring in the presence of an amine and an ester functionality requires precise control over pressure, temperature, and catalyst activity to prevent ester hydrolysis, racemization (if starting with chiral material), or catalyst poisoning. This guide utilizes Raney Nickel (Ra-Ni) , a pyrophoric but highly active heterogeneous catalyst, necessitating strict safety adherence.

Safety Directives (Critical)

WARNING: Raney Nickel is a pyrophoric solid .[1] It will spontaneously ignite if allowed to dry in air.

  • Storage: Always store Ra-Ni under water or ethanol. Never expose the dry solid to air.[1][2][3]

  • Handling: Weighing must be done by displacement or as a slurry.[4]

  • Disposal: Quench spent catalyst in dilute HCl or destroy via oxidation in a controlled waste stream. Do not dispose of in general trash.

  • High Pressure: This reaction operates at 50–100 bar (725–1450 psi) . Use a rated stainless steel autoclave (e.g., Parr or Buchi) with a burst disk.

Reaction Scheme & Mechanism

The reaction involves the saturation of the phenyl ring. The hydrochloride salt form is preferred to prevent the free amine from poisoning the nickel surface and to increase the solubility of the substrate in polar solvents.

Mechanism:

  • Adsorption: The phenyl ring π-system adsorbs flat onto the Nickel surface.

  • Sequential Addition: Hydrogen atoms are transferred from the metal surface to the ring carbons.

  • Desorption: The fully saturated cyclohexyl ring desorbs, regenerating the active site.

Visualization: Reaction Workflow

ReactionWorkflow Start Start: Ethyl Phenylglycine HCl Salt Solvent Dissolution: Ethanol/Water Start->Solvent Reactor Autoclave: 50-80°C, 60 Bar H2 12-24 Hours Solvent->Reactor CatPrep Catalyst Prep: Ra-Ni Washing (H2O -> EtOH) CatPrep->Reactor Charge as Slurry Filter Filtration: Remove Ra-Ni (Keep Wet!) Reactor->Filter Complete Conversion Workup Workup: Concentration & Crystallization Filter->Workup Product Product: Ethyl Cyclohexylglycine HCl Salt Workup->Product

Caption: Operational workflow for the high-pressure hydrogenation process.

Materials & Equipment

Reagents
ReagentRoleSpecifications
Ethyl 2-amino-2-phenylacetate HClSubstratePurity >98%
Raney Nickel (Active)CatalystGrade W-2 or equivalent (50% slurry in H2O)
Ethanol (Absolute)SolventAnhydrous preferred
Hydrogen Gas (H2)Reactant>99.9% Purity
Diethyl EtherWash SolventACS Grade
Equipment
  • High-Pressure Autoclave: Stainless steel, equipped with a mechanical stirrer (magnetic stirring is often insufficient for heavy Ni slurries), internal cooling coil, and PID temperature controller.

  • Filtration: Celite pad or sintered glass funnel (under inert gas blanket).

Experimental Protocol

Step 1: Catalyst Preparation

Rationale: Commercial Ra-Ni is stored at pH >9 (alkaline). The reaction requires neutral to slightly acidic conditions to maintain the HCl salt integrity.

  • Suspend the required amount of Raney Nickel slurry (typically 10-20 wt% relative to substrate) in a beaker.

  • Decant the supernatant water.

  • Wash the catalyst 3 times with distilled water, then 3 times with absolute ethanol.

    • Technique: Add solvent, swirl, let settle, decant. Do not filter to dryness. [1][2][4]

Step 2: Reactor Charging
  • Dissolve Ethyl 2-amino-2-phenylacetate HCl (10.0 g, 46.4 mmol) in Absolute Ethanol (100 mL) .

    • Note: If using the free base, add 1.05 equivalents of ethanolic HCl to form the salt in situ.

  • Transfer the ethanolic substrate solution into the autoclave liner.

  • Quantitatively transfer the washed Raney Nickel slurry into the autoclave using a small amount of ethanol.

  • Seal the autoclave immediately.

Step 3: Hydrogenation
  • Purge: Pressurize with Nitrogen (N2) to 10 bar, stir briefly, and vent. Repeat 3 times to remove Oxygen.

  • H2 Charge: Pressurize with Hydrogen (H2) to 20 bar , stir, and vent (to displace N2).

  • Reaction Conditions: Pressurize to 60 bar (870 psi) . Heat to 60°C .

  • Agitation: Set stirring to maximum efficient speed (e.g., 800-1000 rpm). Mass transfer of H2 into the liquid phase is the rate-limiting step.

  • Monitoring: Monitor the pressure drop. Re-pressurize if necessary.[5] Reaction is complete when H2 uptake ceases (typically 12–24 hours).

Step 4: Workup & Isolation
  • Cool the reactor to room temperature. Vent H2 carefully. Purge with N2.[6]

  • Filtration (Safety Critical): Filter the reaction mixture through a Celite pad.

    • Precaution: Keep the filter cake wet with ethanol at all times. Immediately quench the filter cake in water after filtration.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap, 40°C) to obtain a white solid.

  • Purification: Recrystallize from Ethanol/Diethyl Ether if necessary to remove trace impurities.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the starting material and product NMR spectra.

FeatureSubstrate (Phenyl)Product (Cyclohexyl)Validation Criteria
Aromatic Region Multiplet @ 7.3–7.5 ppm (5H)Absent Complete disappearance indicates full conversion.
Cyclohexyl Region AbsentMultiplet @ 1.1–1.9 ppm (11H)Appearance of broad aliphatic signals.
Alpha-Proton Singlet/Doublet @ ~5.0 ppmShifted upfield @ ~3.8 ppmDiagnostic shift due to loss of ring current anisotropy.
Ester Ethyl Group Quartet (~4.2) + Triplet (~1.2)Quartet (~4.2) + Triplet (~1.2)Retention proves ester integrity (no hydrolysis).
Mechanism of Stereochemistry (If Chiral)

If starting with L-Phenylglycine ethyl ester, the major product is usually L-Cyclohexylglycine ethyl ester. However, high temperatures (>80°C) can induce racemization.

Stereochemistry L_Phenyl L-Phenylglycine Ethyl Ester (S-Configuration) Intermediate Adsorbed Species (Syn-Addition of H2) L_Phenyl->Intermediate Adsorption L_Cyclo L-Cyclohexylglycine Ethyl Ester (S-Configuration) Intermediate->L_Cyclo Major Pathway Racemate Racemization (Risk at T > 80°C) Intermediate->Racemate Thermal Epimerization

Caption: Stereochemical pathway and risk of racemization during hydrogenation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slow H2 Uptake Poisoned CatalystEnsure substrate is pure (no sulfur). Wash Ra-Ni thoroughly to remove alkali.
Incomplete Conversion Low H2 SolubilityIncrease Pressure (up to 80-100 bar) or Agitation speed.
Ester Hydrolysis Wet Solvent / High TempUse anhydrous Ethanol. Keep Temp < 60°C.
Low Yield Product trapped in saltsEnsure thorough washing of the filter cake with ethanol.

References

  • Raney, M. (1927).[3][7] Method of producing finely divided nickel. U.S. Patent 1,628,190. Link

  • Organic Syntheses. (1955).[8] Catalytic Hydrogenation using Raney Nickel. Coll. Vol. 3, p. 181.[8] Link

  • Billman, J. H., & Smith, W. T. (1955). Reduction of Aromatic Amino Acids. Journal of the American Chemical Society, 77(21), 5730-5731.
  • Vertex Pharmaceuticals. (2004). Process for the preparation of cyclohexylglycine derivatives. U.S. Patent 6,833,472.
  • Sigma-Aldrich (Merck). Raney Nickel Safety Data Sheet (SDS). Link

Sources

Application

Pd/C catalyzed hydrogenation for Ethyl 2-amino-2-cyclohexylacetate hydrochloride

Application Note & Protocol: Pd/C Catalyzed Hydrogenation for the Synthesis of Ethyl 2-amino-2-cyclohexylacetate Hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction Catalytic hydrog...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Pd/C Catalyzed Hydrogenation for the Synthesis of Ethyl 2-amino-2-cyclohexylacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] The reduction of aromatic systems to their saturated carbocyclic counterparts is a critical transformation. This document provides a detailed guide to the synthesis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride via the palladium on carbon (Pd/C) catalyzed hydrogenation of an appropriate aromatic precursor, such as ethyl phenylglycinate hydrochloride.

This application note will delve into the mechanistic underpinnings of the reaction, offer a comprehensive, step-by-step protocol for its execution, and provide insights into process optimization and safety considerations. The information presented herein is intended to equip researchers with the necessary knowledge to perform this synthesis safely and efficiently.

Theoretical Background and Mechanism

The catalytic hydrogenation of an aromatic ring is a reduction reaction where hydrogen gas (H₂) is added across the double bonds of the ring in the presence of a metal catalyst.[3] Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for this transformation due to its high activity, selectivity, and ease of recovery.[4][5]

The process begins with the adsorption of both the hydrogen gas and the aromatic substrate onto the surface of the palladium catalyst.[3] The H-H bond in molecular hydrogen is cleaved, forming metal-hydride species on the palladium surface.[3] The aromatic ring then undergoes a series of stepwise additions of these hydrogen atoms, leading to the fully saturated cyclohexane ring.[3][6] The reaction is typically exothermic, and careful temperature control is crucial to prevent runaway reactions.[1]

The presence of hydrochloric acid (HCl) in the reaction medium, forming the hydrochloride salt of the starting material and product, can influence the reaction. While strong acids can sometimes poison certain catalysts, in some cases, they can enhance catalytic activity by modifying the catalyst surface or influencing the reaction environment.[7][8][9][10][11] For this specific synthesis, the hydrochloride salt form is often used to improve the solubility of the amino ester in the chosen solvent and to facilitate handling.

Reaction Scheme:

Caption: Figure 1: General reaction scheme for the hydrogenation.

Safety Precautions

Hydrogenation reactions, especially those involving high pressure and flammable materials, carry inherent risks.[1][12] Strict adherence to safety protocols is mandatory.

Catalyst Handling:
  • Palladium on carbon is pyrophoric, especially when dry or after use when it has adsorbed hydrogen.[13] It can ignite flammable solvents upon contact with air.[13][14]

  • Always handle Pd/C in an inert atmosphere (e.g., under argon or nitrogen).[13][15]

  • Never add dry Pd/C to a flask containing flammable solvent vapors in the presence of air.[13][16] It is best practice to add the catalyst to the reaction vessel first, followed by purging with an inert gas, and then adding the solvent.[16]

  • After the reaction, the catalyst must be filtered carefully and should not be allowed to dry.[13][16] The filter cake should be kept wet with solvent or water.[1][13]

Hydrogen Gas and High-Pressure Equipment:
  • Hydrogen gas is highly flammable and can form explosive mixtures with air.[1][14] All operations should be conducted in a well-ventilated fume hood.[1][17]

  • Ensure all high-pressure equipment is rated for the intended operating pressure and is regularly inspected.[1] Use stainless steel tubing for hydrogen lines.[18]

  • Before introducing hydrogen, the system must be thoroughly purged with an inert gas like nitrogen to remove all oxygen.[1][12]

  • Always perform a leak test with an inert gas before charging the reactor with hydrogen.[17]

  • Use a blast shield, especially for reactions running at elevated pressures.[12][18]

Personal Protective Equipment (PPE):
  • Appropriate PPE, including safety glasses with side shields or goggles, a face shield, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.[14][15]

Experimental Protocol

This protocol outlines a general procedure for the Pd/C catalyzed hydrogenation of ethyl phenylglycinate hydrochloride to Ethyl 2-amino-2-cyclohexylacetate hydrochloride.

Materials and Equipment:
  • Substrate: Ethyl phenylglycinate hydrochloride

  • Catalyst: 5% or 10% Palladium on Carbon (Pd/C), typically 50% wet with water for safer handling.[5]

  • Solvent: Methanol or Ethanol (protic solvents generally accelerate the reaction rate).[16]

  • Hydrogen Source: High-purity hydrogen gas cylinder with a regulator.

  • Reaction Vessel: A high-pressure hydrogenation reactor (e.g., a Parr shaker or a similar autoclave) equipped with a magnetic stir bar or mechanical stirrer, a pressure gauge, a gas inlet, and a vent.

  • Inert Gas: Argon or Nitrogen for purging.

  • Filtration: Celite or a similar filter aid.

  • Workup Reagents: Appropriate solvents for extraction and washing.

Step-by-Step Procedure:

Experimental_Workflow A 1. Reactor Preparation B 2. Reagent Charging A->B Load substrate and catalyst C 3. System Purging B->C Inert gas flush D 4. Hydrogenation Reaction C->D Introduce H₂ and apply heat/pressure E 5. Reaction Monitoring D->E Monitor H₂ uptake and/or TLC/LC-MS F 6. Catalyst Filtration E->F Depressurize and purge with inert gas G 7. Product Isolation F->G Isolate product from filtrate caption Figure 2: Experimental workflow for the hydrogenation.

Caption: Figure 2: Experimental workflow for the hydrogenation.

  • Reactor Preparation : Ensure the high-pressure reactor is clean and dry.[17] Place a magnetic stir bar inside.

  • Reagent Charging :

    • In a fume hood, carefully weigh and add the ethyl phenylglycinate hydrochloride to the reactor.

    • Under a stream of inert gas (argon or nitrogen), add the Pd/C catalyst.[14][16] The catalyst loading can vary, but a starting point is typically 1-5 mol% of palladium relative to the substrate.

    • Add the solvent (e.g., methanol) to the reactor. Ensure the solvent is degassed to remove dissolved oxygen.[16]

  • System Purging :

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the system by pressurizing with an inert gas (e.g., nitrogen to 50-100 psi) and then carefully venting. Repeat this cycle at least 3-5 times to ensure all oxygen is removed.[1][12]

  • Hydrogenation Reaction :

    • After the final purge, evacuate the inert gas and introduce hydrogen to the desired pressure (e.g., 50-500 psi). Hydrogenation of aromatic rings often requires higher pressures than simple alkene reductions.[3]

    • Begin stirring and, if necessary, heat the reaction to the desired temperature (e.g., 25-80 °C). The reaction is exothermic, so monitor the temperature closely.[1]

  • Reaction Monitoring :

    • The progress of the reaction can be monitored by the uptake of hydrogen from the gas cylinder (i.e., the pressure drop in the reactor).

    • Alternatively, small aliquots can be carefully removed (after depressurizing and purging the system) to be analyzed by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Catalyst Filtration :

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the system several times with an inert gas.

    • Open the reactor in a fume hood.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[16] Crucially, do not allow the filter cake to dry out as it is pyrophoric. [13][16] Wash the filter cake with a small amount of the reaction solvent. The collected wet catalyst should be immediately quenched in a large volume of water for safe disposal.

  • Product Isolation :

    • The filtrate contains the desired product. The solvent can be removed under reduced pressure to yield the crude Ethyl 2-amino-2-cyclohexylacetate hydrochloride.

    • Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

Process Optimization and Data

The efficiency and selectivity of the hydrogenation can be influenced by several parameters. The following table summarizes key variables and their potential impact.

ParameterTypical RangeEffect on ReactionConsiderations
Catalyst Loading 1-10 mol% PdHigher loading generally increases reaction rate.Higher cost; may not be necessary for efficient conversion.
Hydrogen Pressure 50 - 1000 psiHigher pressure increases hydrogen concentration in solution, leading to faster rates. Aromatic ring reduction often requires elevated pressure.[3]Equipment limitations; safety considerations.[1]
Temperature 25 - 100 °CHigher temperature increases reaction rate.May lead to side reactions or catalyst deactivation.[19] The exothermic nature of the reaction needs to be managed.[1]
Solvent Alcohols, Esters, Acetic AcidProtic solvents like methanol or ethanol often enhance the reaction rate.[16]Substrate solubility; potential for side reactions.
Stirring Speed 300 - 1200 RPMEfficient stirring is crucial for gas-liquid mass transfer and contact with the heterogeneous catalyst.[16]Ensure adequate mixing without splashing.

Product Characterization

The identity and purity of the synthesized Ethyl 2-amino-2-cyclohexylacetate hydrochloride should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The disappearance of aromatic proton signals and the appearance of aliphatic proton signals in the cyclohexyl region are key indicators of a successful reaction.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the final product.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient catalyst or catalyst poisoning.- Low hydrogen pressure or temperature.- Poor stirring.- Increase catalyst loading or use fresh catalyst.[19]- Increase hydrogen pressure and/or temperature within safe limits.- Increase stirring speed.
Low Yield - Mechanical losses during workup.- Side reactions.- Optimize filtration and extraction procedures.- Re-evaluate reaction temperature and time.
Product Contamination - Incomplete reaction.- Impurities in starting materials or solvents.- Ensure complete conversion by monitoring the reaction.- Use high-purity starting materials and solvents.[19]

Conclusion

The Pd/C catalyzed hydrogenation of ethyl phenylglycinate hydrochloride is a robust and efficient method for the synthesis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride. By understanding the reaction mechanism, adhering to strict safety protocols, and carefully controlling key reaction parameters, researchers can achieve high yields of the desired product. This application note provides a comprehensive framework to guide scientists in the successful execution and optimization of this important chemical transformation.

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors.
  • Precautions for Using Palladium Carbon Catalyst - Honrel.
  • Hydrogenation Reaction Safety In The Chemical Industry.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?.
  • LCSS: PALLADIUM ON CARBON.
  • Standard Operating Procedures - The Sarpong Group.
  • Hydrogenation Reactions - safety.pitt.edu.
  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.
  • Hydrogenation: How we can make it safer | H.E.L Group.
  • Effect of HCl Treatment on Acidity of Pd/TiO 2 for Furfural Hydrogenation - MDPI. Available from: [Link]

  • Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds - Pacific Northwest National Laboratory. Available from: [Link]

  • Hydrochloric acid boosts catalyst activity - EurekAlert!. Available from: [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. Available from: [Link]

  • Hydrochloric acid boosts catalyst activity | ScienceDaily. Available from: [Link]

  • Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands - PMC. Available from: [Link]

  • Hydrochloric Acid: A Catalyst for Innovative Research - Patsnap Eureka. Available from: [Link]

  • Hydrochloric acid boosts catalyst activity - TUM. Available from: [Link]

  • The Hydrogenation of Benzene Over Supported Platinum, Palladium and Nickel Catalysts. Available from: [Link]

  • PubChemLite - Ethyl 2-amino-2-cycloheptylacetate hydrochloride (C11H21NO2). Available from: [Link]

  • Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters - University of East Anglia. Available from: [Link]

  • Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Available from: [Link]

  • On the mechanism of palladium-catalyzed aromatic C-H oxidation - PubMed. Available from: [Link]

  • Palladium on Carbon (Pd/C) - Common Organic Chemistry. Available from: [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions - ACS Publications. Available from: [Link]

  • Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol - PMC. Available from: [Link]

  • Hydrogenolysis. Reagents and conditions: (a) H2, Pd/C, EtOAc, rt, 24 h,... - ResearchGate. Available from: [Link]

  • Methyl (2S)-amino(cyclohexyl)acetate hydrochloride - PubChem. Available from: [Link]

  • US20070066849A1 - Hydrogenation of aromatic amines to alicyclic amines using a lithium aluminate-based catalyst - Google Patents.
  • Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY) - ResearchGate. Available from: [Link]

  • amino benzoate moiety promoted - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • Heterogeneous Enantioselective Hydrogenation of Ethyl Pyruvate Catalyzed by Cinchona-Modified Pt Catalysts: Effect of Modifier Structure - Journal of the American Chemical Society - Figshare. Available from: [Link]

  • Ethyl N-cyclohexyl-N-ethylglycinate | C12H23NO2 | CID 28878886 - PubChem. Available from: [Link]

  • CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS | Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds - MDPI. Available from: [Link]

Sources

Method

Technical Guide: Optimized Synthesis of Ethyl 2-amino-2-cyclohexylacetate Hydrochloride

-Amino Acid Esters CAS Registry (Free Base): 14328-52-0 (Generic for esters often varies; HCl salt is custom) Executive Summary Ethyl 2-amino-2-cyclohexylacetate hydrochloride (also known as Ethyl cyclohexylglycinate HCl...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Esters
CAS Registry (Free Base):  14328-52-0 (Generic for esters often varies; HCl salt is custom)

Executive Summary

Ethyl 2-amino-2-cyclohexylacetate hydrochloride (also known as Ethyl cyclohexylglycinate HCl ) is a critical non-proteinogenic amino acid building block. It is structurally analogous to phenylglycine but possesses a saturated cyclohexyl side chain, imparting distinct lipophilicity and steric properties essential for designing protease inhibitors (e.g., thrombin inhibitors) and peptidomimetics.

This guide details two primary synthetic routes:

  • Route A (Primary): Direct Fischer Esterification of 2-amino-2-cyclohexylacetic acid using Thionyl Chloride (

    
    ). This is the most robust, scalable, and high-yielding method for laboratory and pilot scales.
    
  • Route B (Alternative): Catalytic Hydrogenation of Ethyl 2-amino-2-phenylacetate. This route is valuable when the phenyl precursor is more accessible but requires specialized high-pressure equipment.

Strategic Synthetic Pathways

The following decision matrix outlines the optimal route based on starting material availability and equipment constraints.

SyntheticRoutes Start Select Starting Material Acid 2-Amino-2-cyclohexylacetic acid (Cyclohexylglycine) Start->Acid Commercial Acid Available Phenyl Ethyl 2-amino-2-phenylacetate (Phenylglycine Ethyl Ester) Start->Phenyl Phenyl Ester Available RouteA ROUTE A: Fischer Esterification Reagent: SOCl2 / EtOH Temp: Reflux Yield: >90% Acid->RouteA Activation RouteB ROUTE B: Catalytic Hydrogenation Catalyst: 5% Rh/C Cond: 50 psi H2, AcOH Risk: C-N bond cleavage Phenyl->RouteB Ring Saturation Product Ethyl 2-amino-2-cyclohexylacetate HCl (Target) RouteA->Product Crystallization RouteB->Product Filtration & Evaporation

Figure 1: Strategic decision tree for selecting the synthesis pathway.

Detailed Protocol: Route A (Thionyl Chloride Mediated Esterification)

This method utilizes in-situ generation of anhydrous HCl and activation of the carboxylic acid via an acyl chloride intermediate. It is preferred over using pre-saturated HCl/Ethanol gas because


 acts as a water scavenger, driving the equilibrium toward ester formation.
Reaction Mechanism & Causality
  • Step 1 (Activation):

    
     reacts with ethanol to form ethyl sulfite and anhydrous HCl, or directly with the amino acid to form the acid chloride.
    
  • Step 2 (Esterification): The activated carbonyl is attacked by ethanol.

  • Step 3 (Scavenging): The reaction produces

    
     (gas) and 
    
    
    
    . The consumption of water by excess
    
    
    prevents hydrolysis (the reverse reaction).
Materials & Reagents
ReagentEquiv.RoleCritical Attribute
L-Cyclohexylglycine 1.0SubstrateDry, fine powder
Thionyl Chloride (

)
1.5 - 2.0Activator/DehydratorFreshly distilled, clear
Absolute Ethanol Solvent (10-15 vol)Reactant/SolventAnhydrous (<0.1%

)
Diethyl Ether N/AAnti-solventPeroxide-free
Step-by-Step Methodology

Phase 1: Setup and Addition (Exothermic Control)

  • Apparatus: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a

    
     drying tube or 
    
    
    
    line), and a pressure-equalizing addition funnel.
  • Solvent Charge: Charge Absolute Ethanol (10 mL per gram of substrate) into the flask. Cool to -10°C to 0°C using an ice/salt bath.

  • Activator Addition: Add Thionyl Chloride (1.5 equiv.) dropwise over 20–30 minutes.

    • Scientific Rationale: The reaction of

      
       with ethanol is highly exothermic. Low temperature prevents the loss of volatile reagents and minimizes side reactions.
      
  • Substrate Addition: Remove the ice bath. Add 2-amino-2-cyclohexylacetic acid (1.0 equiv.) in portions. The solution may remain a suspension initially.

Phase 2: Reaction (Thermodynamic Drive) 5. Reflux: Heat the mixture to reflux (


) for 3 to 5 hours .
  • Checkpoint: The solution should become clear as the amino acid dissolves and converts to the ester hydrochloride.
  • Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC. Staining with Ninhydrin will show the ester (higher
    
    
    ) vs. the acid (lower
    
    
    ).

Phase 3: Isolation & Purification 7. Concentration: Cool to room temperature. Concentrate the mixture in vacuo (Rotary Evaporator,


) to remove excess ethanol and 

. 8. Co-evaporation: Add fresh ethanol (20 mL) and re-evaporate to remove trace HCl/SOCl2. Repeat twice.
  • Self-Validating Step: Complete removal of acid ensures the product crystallizes rather than remaining an oil.
  • Crystallization: Dissolve the resulting residue in a minimum amount of warm absolute ethanol. Add Diethyl Ether (or MTBE) dropwise until turbidity persists. Cool to
    
    
    overnight.
  • Filtration: Filter the white crystalline solid, wash with cold ether, and dry under vacuum.

Detailed Protocol: Route B (Catalytic Hydrogenation)

This route is applicable if Ethyl 2-amino-2-phenylacetate is the starting material. The challenge is to reduce the aromatic ring without cleaving the benzylic C-N bond (hydrogenolysis).

Critical Reaction Parameters
  • Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (

    
    ) . Palladium (Pd/C) is not recommended as it favors hydrogenolysis of the benzylic amine.
    
  • Solvent: Acetic Acid (AcOH) or Ethanol with 1.0 eq HCl.

  • Pressure: 50–100 psi (3.5–7 bar).

Methodology
  • Preparation: Dissolve Ethyl 2-amino-2-phenylacetate HCl (10 g) in Glacial Acetic Acid (100 mL).

  • Catalyst Loading: Add 5% Rh/C (10 wt% loading, e.g., 1 g).

    • Safety: Add catalyst under an inert atmosphere (

      
      ) to prevent ignition of solvent vapors.
      
  • Hydrogenation: Transfer to a Parr hydrogenation shaker or autoclave. Purge with

    
     (3x) then 
    
    
    
    (3x). Pressurize to 60 psi (4 bar) .
  • Reaction: Agitate at room temperature to 40°C for 12–24 hours.

    • Note: Higher temperatures increase the risk of deamination.

  • Workup: Filter through a Celite pad to remove the catalyst. Rinse with ethanol.

  • Isolation: Evaporate the solvent. If Acetic Acid was used, co-evaporate with Toluene to remove traces. Recrystallize the residue from Ethanol/Ether as in Route A.

Quality Control & Characterization

TestExpected ResultInterpretation
Appearance White to off-white crystalline solidColored product indicates oxidation or residual

.
Melting Point 144–146°C (Typical for HCl salts of this class)Sharp range indicates high purity.
1H NMR (

)

4.2 (q, 2H,

),

3.9 (d, 1H,

-H),

1.1–1.9 (m, 11H, Cyclohexyl)
Absence of aromatic signals (7.2–7.5 ppm) confirms hydrogenation (Route B).
Solubility Soluble in Water, Ethanol, MethanolInsoluble in Ether, Hexanes.
Visualization of Workflow (Route A)

Workflow Step1 1. Chill EtOH (-10°C) Add SOCl2 dropwise Step2 2. Add Amino Acid Warm to RT Step1->Step2 Step3 3. Reflux 3-5h (Clear Solution) Step2->Step3 Step4 4. Evaporate Solvent (Remove SO2/HCl) Step3->Step4 Step5 5. Recrystallize (EtOH/Ether) Step4->Step5

Figure 2: Operational workflow for Thionyl Chloride esterification.

Troubleshooting & Optimization

  • Issue: Product is an oil/gum.

    • Cause: Residual solvent or acidity.

    • Solution: Triturate the oil with anhydrous diethyl ether. Scratch the flask walls with a glass rod to induce nucleation. Ensure all Acetic Acid is removed if using Route B.

  • Issue: Low Yield (Route A).

    • Cause: Moisture ingress.

    • Solution: Ensure the reaction is protected by a

      
       tube.[1] Increase 
      
      
      
      to 2.5 equiv.
  • Issue: C-N Cleavage (Route B).

    • Cause: Temperature too high or wrong catalyst.

    • Solution: Switch from Pd/C to Rh/C. Lower temperature to 25°C.

References

  • ChemicalBook. (2025).[2] Glycine ethyl ester hydrochloride: Synthesis and Applications.[2] (General protocol for amino acid esterification using SOCl2).

  • Organic Syntheses. (1943). Glycine ethyl ester hydrochloride.[2][3] Org.[1][4][5] Synth. Coll. Vol. 2, p. 310. (Foundational protocol for HCl gas method).

  • National Institutes of Health (PubChem). Methyl (2S)-amino(cyclohexyl)acetate hydrochloride. (Structural and physical property data for the methyl analog).

  • Google Patents. (2010). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl.[6] (WO2010070368A1). (Demonstrates hydrogenation of phenylacetic acid derivatives).

  • Master Organic Chemistry. Fischer Esterification Mechanism and Conditions. (Mechanistic grounding for acid-catalyzed esterification).

Sources

Application

Application Note: Purification of Ethyl 2-amino-2-cyclohexylacetate Hydrochloride by Recrystallization

[1][2][3] Target Molecule: Ethyl 2-amino-2-cyclohexylacetate hydrochloride CAS Registry Number: 76308-13-9 (Generic reference for related isomers, verify specific stereochemistry) Synonyms: Ethyl cyclohexylglycinate hydr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Target Molecule: Ethyl 2-amino-2-cyclohexylacetate hydrochloride CAS Registry Number: 76308-13-9 (Generic reference for related isomers, verify specific stereochemistry) Synonyms: Ethyl cyclohexylglycinate hydrochloride;


-Aminocyclohexaneacetic acid ethyl ester HCl.[1][2][3]
Chemical Class: 

-Amino Acid Ester Hydrochloride Salt.[1][2][3]

Executive Summary & Chemical Context

This guide details the purification of Ethyl 2-amino-2-cyclohexylacetate hydrochloride , a critical intermediate often used in the synthesis of non-natural peptides and pharmaceutical scaffolds (e.g., thrombin inhibitors or glycine transporter ligands).[1][2][3]

Distinction Note: This compound is the


-amino derivative (cyclohexylglycine ethyl ester), structurally distinct from the 

-amino isomer (gabapentin ethyl ester) often found in literature.[1][2][3] The

-position of the amine adjacent to the cyclohexyl ring introduces significant steric bulk and lipophilicity compared to standard amino acids.[2]
The Purification Challenge
  • Hygroscopicity: As a hydrochloride salt of an ester, the compound is prone to moisture absorption.[3]

  • Hydrolysis Risk: In the presence of moisture and residual acid, the ester bond is labile, reverting to the parent amino acid (2-amino-2-cyclohexylacetic acid), which is a zwitterionic impurity that is difficult to remove.[1][2][3]

  • "Oiling Out": The cyclohexyl group adds lipophilicity, making the salt prone to separating as an oil rather than a crystal, particularly if the polarity of the solvent system changes too rapidly.[2][3]

Solvent Selection Strategy

The purification relies on the Anti-Solvent Precipitation method or Thermal Gradient Recrystallization .[1][3] Due to the thermal instability of amino acid esters, prolonged heating should be minimized.[2][3]

Solvent SystemRoleRationale
Ethanol (Absolute) Good SolventDissolves the ionic HCl salt and polar impurities.[1][2][3] Must be anhydrous to prevent hydrolysis.[1][3]
Isopropanol (IPA) Alternative Good SolventHigher boiling point than EtOH; slightly less polar, reducing the risk of "oiling out" for lipophilic salts.[2][3]
Diethyl Ether Anti-SolventClassic choice.[1][3] Low boiling point allows easy removal.[1][3] Highly effective at precipitating HCl salts.[1][3]
TBME (Methyl tert-butyl ether) Anti-Solvent (Scalable)Safer alternative to diethyl ether with higher flash point and lower peroxide formation risk.[1][2][3]
Heptane Anti-SolventNon-polar.[1][3] Used if the compound is too soluble in ethers.[2][3]

Recommended System: Absolute Ethanol / Diethyl Ether (Lab Scale) or Isopropanol / TBME (Process Scale).[1][2][3]

Detailed Protocol: Recrystallization via Anti-Solvent Method[2][5]

Phase A: Preparation & Dissolution

Objective: Create a saturated solution while removing insoluble particulates.[1][3]

  • Equipment Prep: Oven-dry all glassware (Erlenmeyer flasks, funnels) to ensure anhydrous conditions. Flush with Nitrogen (

    
    ) if available.[1][2][3]
    
  • Crude Charge: Weigh the crude Ethyl 2-amino-2-cyclohexylacetate HCl into an Erlenmeyer flask.

  • Solvent Addition: Add Absolute Ethanol (approx. 3-5 mL per gram of crude).[1][2][3]

    • Note: Do not add excess solvent initially.[1][3]

  • Heating: Gently heat the mixture to 50–60°C on a stir plate.

    • Caution: Do not boil aggressively.[1][3] Esters can transesterify or hydrolyze at high temperatures.[1][3]

  • Saturation: If the solid does not dissolve completely, add Ethanol in small aliquots (0.5 mL) until a clear solution is obtained.

    • Checkpoint: If insoluble particles remain (likely inorganic salts like

      
       or silica), perform a Hot Filtration  immediately through a sintered glass funnel or fluted filter paper.[1][2][3]
      
Phase B: Crystallization

Objective: Controlled precipitation to exclude impurities.[1][3]

  • Cooling: Allow the clear solution to cool to Room Temperature (RT) slowly.

  • Anti-Solvent Addition:

    • Add Diethyl Ether (or TBME) dropwise to the stirring solution.[1][3]

    • Visual Cue: Continue adding until a persistent cloudiness (turbidity) appears and does not dissolve upon swirling.[1][2][3]

    • Re-solubilization: Add 2-3 drops of Ethanol to just clear the turbidity.[1][2] This sets the system at the "metastable limit."[2]

  • Nucleation: Cover the flask and let it stand undisturbed at RT for 30 minutes. Crystals should begin to form.[1][3][4][5][6]

  • Deep Cooling: Transfer the flask to an ice bath (0–4°C) for 2 hours to maximize yield.

    • Troubleshooting: If an oil forms instead of crystals, scratch the inner wall of the flask with a glass rod to induce nucleation or add a seed crystal.[2]

Phase C: Isolation & Drying

Objective: Remove mother liquor without re-dissolving the product.[1][3]

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a cold (0°C) mixture of Ethanol/Ether (1:4 ratio) or pure Ether.[2][3]

    • Critical: Do not use pure Ethanol for washing as it may re-dissolve the product.[3]

  • Drying: Dry the solid in a vacuum desiccator over

    
     or KOH pellets to remove traces of HCl and water.
    
    • Target: Constant weight.[1][3][5][7]

Process Analytical Technology (PAT) & Validation

To ensure the protocol was successful, the following metrics must be validated:

AttributeMethodAcceptance Criteria
Identity

-NMR (

or

)
Integration of Ethyl group (

q ~4.2 ppm,

t ~1.2 ppm) vs Cyclohexyl protons (1.0-1.8 ppm).[1][2][3] Absence of free acid peaks.[2][3]
Purity HPLC (Reverse Phase)> 98.0% Area.[1][2][3] (C18 Column,

+ 0.1% TFA gradient).[1][2][3]
Counter-ion Argentometric Titration1.0 eq of Chloride (

) ± 0.[1][2][3]05. Confirms mono-hydrochloride salt formation.[1][2][3]
Water Content Karl Fischer (KF)< 0.5% w/w.[1][2][3] (Crucial for ester stability).[1][2][3]
Melting Point Capillary MethodSharp range (typically >150°C, decomposition often occurs near MP).[1][2][3]

Visual Workflows (Graphviz)[1][2][3]

Diagram 1: Purification Workflow
Diagram 2: Troubleshooting Logic

Troubleshooting & Expert Tips

Issue: "Oiling Out"
  • Cause: The target compound is too lipophilic (cyclohexyl group) and the solvent polarity increased too quickly (adding ether too fast), or the temperature dropped too fast.[2][3]

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of Ethanol (co-solvent).[2][3][8] Allow to cool very slowly with vigorous stirring.

Issue: Hydrolysis (Smell of Acetic Acid/Vinegar)
  • Cause: Water ingress.[1][3]

  • Fix: Ensure all solvents are "Absolute" or "Anhydrous".[1][3] If hydrolysis is suspected (checked via HPLC), the batch likely requires re-esterification (SOCl2/EtOH) rather than just recrystallization.[2][3]

Issue: Gel Formation
  • Cause: Concentration too high.[1][3]

  • Fix: Dilute the mixture with more hot Ethanol and repeat the cooling process.

References

  • Amino Acid Esterification & Purification: Greenstein, J. P., & Winitz, M. (1961).[1][2][3] Chemistry of the Amino Acids. Vol. 2. Wiley.[1][3] (Foundational text on amino acid salt properties).

  • General Recrystallization of Amine Salts: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] [1][2][3]

  • Specific Analog Data (Phenylglycine Ethyl Ester HCl): Sigma-Aldrich (Merck).[1][2][3] Product Specification: Ethyl alpha-phenylglycinate hydrochloride. (Used for solubility extrapolation).[1][2][3]

  • Gabapentin Intermediate Distinction: Patent WO2010070368A1.[1][3] Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (Cited to distinguish the gamma-amino isomer).[1][2][3]

Sources

Method

using Ethyl 2-amino-2-cyclohexylacetate hydrochloride in peptide synthesis

This guide serves as a comprehensive technical manual for the application of Ethyl 2-amino-2-cyclohexylacetate hydrochloride (also known as L-Cyclohexylglycine ethyl ester hydrochloride or Chg-OEt·HCl ) in peptide synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual for the application of Ethyl 2-amino-2-cyclohexylacetate hydrochloride (also known as L-Cyclohexylglycine ethyl ester hydrochloride or Chg-OEt·HCl ) in peptide synthesis. It addresses the specific challenges posed by the steric bulk of the cyclohexyl group and the handling of the hydrochloride salt form.

Technical Profile & Compound Analysis

  • Compound Name: Ethyl 2-amino-2-cyclohexylacetate hydrochloride[1][2][3]

  • Common Abbreviation: H-Chg-OEt·HCl

  • CAS Number: 327052-06-2 (Racemic), 35051-64-0 (R-isomer), 14328-51-9 (L-isomer)

  • Molecular Weight: 221.72 g/mol

  • Role in Peptides: Introduces a non-proteinogenic, lipophilic, sterically demanding side chain. It mimics Phenylalanine (Phe) and Leucine (Leu) but offers greater conformational rigidity and metabolic stability against proteolysis.

  • Key Challenges:

    • Steric Hindrance: The

      
      -branched nature (cyclohexyl ring directly attached to the 
      
      
      
      -carbon) significantly reduces coupling rates compared to Alanine or Glycine.
    • Solubility: The ethyl ester increases lipophilicity, making the peptide fragment soluble in organic solvents (DCM, EtOAc) but potentially difficult to handle in aqueous workups if the chain is short.

Part 1: Handling & Preparation

Storage & Stability: The hydrochloride salt is hygroscopic. It must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen). Exposure to moisture can lead to clumping and hydrolysis of the ester over time.

Free Base Liberation: In synthesis, the amine is protonated (


). To participate in nucleophilic attack, it must be neutralized in situ using a tertiary base (DIPEA or NMM).
  • Caution: Avoid using primary or secondary amines (like piperidine) for neutralization during coupling, as they can compete for the activated ester.

Part 2: Protocol A – Solution Phase Coupling (C-Terminal Incorporation)

This protocol describes the coupling of an N-protected amino acid (e.g., Boc-Xaa-OH) to H-Chg-OEt·HCl. Due to the steric bulk of the cyclohexyl group, standard carbodiimide couplings (DCC/DIC) may be too slow. We recommend HATU or EDC/HOAt for higher efficiency.

Materials
  • Carboxyl Component: N-protected Amino Acid (1.0 equiv)

  • Amine Component: Ethyl 2-amino-2-cyclohexylacetate HCl (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or EDC·HCl (1.2 equiv) / HOAt (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv: 1 eq to neutralize HCl, 2 eq for reaction)

  • Solvent: Anhydrous DMF or DCM (Concentration: 0.1 – 0.2 M)

Step-by-Step Procedure
  • Activation:

    • Dissolve the N-protected amino acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

    • Add DIPEA (1.0 equiv) and stir at 0°C for 5–10 minutes. This pre-activation step generates the active ester (OAt-ester).

  • Neutralization & Addition:

    • In a separate vial, dissolve Ethyl 2-amino-2-cyclohexylacetate HCl (1.1 equiv) in a minimal amount of DMF.

    • Add DIPEA (2.0 equiv) to this solution to free the amine.

    • Critical: Add the amine solution immediately to the activated acid mixture.

  • Coupling Reaction:

    • Allow the reaction to warm to room temperature.

    • Stir for 4–16 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The steric bulk of Chg may require longer reaction times than standard amino acids.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 10% Citric Acid or 1M KHSO₄ (to remove unreacted amine and base).

      • Saturated NaHCO₃ (to remove unreacted acid and HOBt/HOAt).

      • Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography on silica gel.

Visualization: Coupling Workflow

CouplingWorkflow Start Start: Reagent Prep Activation Activation Phase (Boc-AA-OH + HATU + DIPEA) Start->Activation Neutralization Amine Liberation (H-Chg-OEt.HCl + DIPEA) Start->Neutralization Coupling Coupling Reaction (Formation of Amide Bond) Activation->Coupling Active Ester Neutralization->Coupling Free Amine Monitoring QC Check (TLC / LC-MS) Coupling->Monitoring Monitoring->Coupling Incomplete Workup Workup & Extraction (Acid/Base Wash) Monitoring->Workup Complete Product Final Product (Boc-AA-Chg-OEt) Workup->Product

Caption: Workflow for coupling sterically hindered Ethyl 2-amino-2-cyclohexylacetate HCl.

Part 3: Protocol B – Ester Hydrolysis (Saponification)

Once the peptide chain is assembled, the ethyl ester must often be removed to allow for further coupling or to yield the free acid C-terminus. Ethyl esters are stable to TFA (used for Boc removal) and piperidine (used for Fmoc removal), requiring a specific saponification step.

Materials
  • Substrate: Peptide-Chg-OEt

  • Reagent: Lithium Hydroxide (LiOH·H₂O) (2.0 – 4.0 equiv)

  • Solvent System: THF / Water / Methanol (3:1:1 ratio)

Step-by-Step Procedure
  • Dissolution:

    • Dissolve the peptide-ester in THF/MeOH.

    • Cool the solution to 0°C.

  • Saponification:

    • Add an aqueous solution of LiOH (2–4 equiv) dropwise.

    • Stir at 0°C for 30 minutes, then allow to warm to room temperature.

    • Note: Avoid heating. High temperatures combined with basic conditions can cause epimerization at the

      
      -carbon of the Cyclohexylglycine residue.
      
  • Monitoring:

    • Monitor by TLC or HPLC. The disappearance of the ester (higher Rf) and appearance of the acid (lower Rf, streaks on silica) indicates completion (typically 1–4 hours).

  • Acidification & Isolation:

    • Carefully acidify the mixture to pH 2–3 using 1M HCl or KHSO₄.

    • Caution: Do not use strong mineral acids if acid-sensitive protecting groups (like Boc) are present; use Citric Acid instead.

    • Extract with EtOAc or DCM.

    • Dry and concentrate.[4]

Part 4: Application Notes & Troubleshooting

Steric Hindrance & Coupling Efficiency

The cyclohexyl group creates a "molecular wall" around the amine.

  • Issue: Incomplete coupling leading to deletion sequences.

  • Solution:

    • Use HATU or PyAOP instead of HBTU/EDC.

    • Perform a double coupling if using solid-phase synthesis (though this guide focuses on solution phase for this specific ester).

    • Use microwave irradiation (max 50°C) to accelerate the reaction, but be wary of racemization.

Racemization Risks

Cyclohexylglycine (like Phenylglycine) has a relatively acidic


-proton due to the electron-withdrawing ester and the adjacent bulky group.
  • Risk: Base-catalyzed enolization during coupling or hydrolysis.

  • Mitigation:

    • Use the mildest base possible (Collidine or TMP) if racemization is observed with DIPEA.

    • Keep coupling times as short as possible (monitor closely).

    • Always perform saponification at low temperature (0°C).

Comparative Data: Coupling Reagents
Coupling ReagentReaction TimeYield (Chg Coupling)Racemization RiskRecommendation
DCC/HOBt 12–24 hrsModerate (60-70%)LowNot Recommended (Slow)
EDC/HOAt 4–8 hrsGood (75-85%)LowGood for scale-up
HATU/DIPEA 1–2 hrsExcellent (>90%)Low-MediumPreferred Method
BOP/DIPEA 2–4 hrsHigh (85-90%)MediumAlternative (generates HMPA)

References

  • ChemicalBook. (2025). Glycine ethyl ester hydrochloride: Synthesis and Applications. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Dipeptides using Glycine Ethyl Ester Hydrochloride. Retrieved from

  • National Institutes of Health (NIH). (2021). Amino acid ester-coupled caffeoylquinic acid derivatives as potential hypolipidemic agents. Retrieved from

  • AAPPTEC. (n.d.). Coupling Reagents in Peptide Synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). Ethyl 2-amino-2-cyclohexylacetate hydrochloride Product Page. Retrieved from

Sources

Application

Application Note: Structural Elucidation of Ethyl 2-amino-2-cyclohexylacetate Hydrochloride via 1H and 13C NMR

This Application Note is designed for researchers and analytical scientists involved in the structural characterization of pharmaceutical intermediates. It provides a comprehensive protocol for the NMR analysis of Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the structural characterization of pharmaceutical intermediates. It provides a comprehensive protocol for the NMR analysis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride , a critical non-natural amino acid derivative often used as a chiral building block in peptide synthesis and drug discovery.[1]

Part 1: Strategic Overview & Chemical Context[1][2]

The Molecule

Ethyl 2-amino-2-cyclohexylacetate hydrochloride (often referred to as Cyclohexylglycine ethyl ester HCl) is the ethyl ester salt of cyclohexylglycine.[1] Structurally, it consists of a glycine backbone where the alpha-hydrogen is substituted with a cyclohexyl ring.[1]

  • Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 185.27 (free base) + 36.46 (HCl) ≈ 221.73 g/mol [1]

  • Key Features:

    • Ammonium Salt (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ):  Highly polar, dictates solvent choice.[2]
      
    • Steric Bulk: The cyclohexyl group creates significant steric hindrance around the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      -carbon, influencing chemical shifts and coupling constants.
      
    • Chirality: The C2 position is a stereocenter.[1] While this guide covers the racemic or general diastereomeric analysis, the signals described apply to enantiopure forms (L- or D-), though chiral solvating agents would be required to distinguish enantiomers by NMR.[2]

Analytical Strategy

The hydrochloride salt form presents specific challenges.

  • Solvent Selection: Chloroform-d (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) is generally unsuitable  for the hydrochloride salt due to poor solubility and the inability to observe the ammonium protons clearly. DMSO-d₆  is the gold standard here, allowing for the resolution of the diastereotopic ammonium protons and the measurement of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
    
    
    
    coupling.
  • pH Effects: In ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , the amine protons (
    
    
    
    ) will exchange with deuterium and disappear (H-D exchange), simplifying the spectrum but losing information about the salt formation.

Part 2: Experimental Protocol

Sample Preparation[1]
  • Mass: Weigh approximately 10–15 mg of the solid hydrochloride salt.[1]

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Ensure the solvent is dry (stored over molecular sieves) to prevent the water signal (3.33 ppm) from overlapping with the alpha-proton region.

  • Tube: Transfer to a clean, dry 5 mm NMR tube. Cap immediately to prevent moisture absorption.[1]

  • Homogenization: Invert the tube gently or vortex until the solution is perfectly clear. If particulates remain, filter through a cotton plug or glass wool.[1]

Instrument Parameters (Recommended)
Parameter1H NMR Setting13C NMR Setting
Frequency 400 MHz or higher100 MHz or higher
Pulse Sequence zg30 (Standard 30° pulse)zgpg30 (Power-gated decoupling)
Scans (NS) 16 (Sufficient for >10mg)256–1024 (Depends on conc.)[1]
Relaxation Delay (D1) 1.0 sec2.0 sec (Ensure quant. carbonyls)
Temperature 298 K (25°C)298 K (25°C)
Spectral Width 0–14 ppm0–220 ppm

Part 3: Structural Visualization & Logic[1][2]

To accurately assign the peaks, we must map the atoms.[1] The diagram below illustrates the analytical workflow and the structural numbering used in the assignment tables.

G cluster_0 Analytical Workflow cluster_1 Structural Fragments Sample Solid HCl Salt Solvent Dissolve in DMSO-d6 Sample->Solvent Acquisition Acquire 1H/13C Solvent->Acquisition Processing FT & Phasing Acquisition->Processing Ammonium NH3+ (A) AlphaCH Alpha-CH (B) Ammonium->AlphaCH Coupling Ester Ethyl Ester (C, D) AlphaCH->Ester Connectivity Ring Cyclohexyl (E) AlphaCH->Ring Connectivity

Figure 1: Analytical workflow and structural connectivity map for Ethyl 2-amino-2-cyclohexylacetate HCl.

Part 4: Spectral Analysis & Interpretation

1H NMR Assignment (DMSO-d₆, 400 MHz)

The spectrum is dominated by the broad ammonium signal downfield, the characteristic ethyl ester pattern, and the aliphatic cyclohexyl envelope.

RegionShift (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
Ammonium 8.40 – 8.70 Broad Singlet (br s)3H

Deshielded by positive charge. May appear as 3 broad humps due to slow exchange or restricted rotation.[1] Disappears in ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

.
Alpha 3.85 – 3.95 Doublet (d) or Multiplet1H

-CH
Deshielded by the electron-withdrawing ammonium and ester groups. Couples with the cyclohexyl methine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Hz).
Ester 4.15 – 4.25 Quartet (q)2Hngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Typical ethyl ester pattern (

Hz).
Ester 1.22 – 1.28 Triplet (t)3Hngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Terminal methyl of the ethyl group.
Ring 1.65 – 1.85 Multiplet (m)6HCyclohexyl (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
The methine proton (

) and equatorial protons of the ring.[2] The methine is often obscured.[1]
Ring 0.90 – 1.30 Multiplet (m)5HCyclohexyl (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Axial protons and distal ring protons.[2] Typically a complex envelope.[1]

Critical Observation: The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-proton signal is the most diagnostic. In the free base, this signal shifts upfield (shielded) to ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

ppm. If you observe a signal here, your salt has partially neutralized.[1][2]
13C NMR Assignment (DMSO-d₆, 100 MHz)

Carbon analysis confirms the backbone skeleton.

Carbon TypeShift (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

, ppm)
AssignmentNotes
Carbonyl 168.0 – 169.5

(Ester)
Characteristic ester carbonyl region.
Alpha 57.0 – 59.0 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-CH
Significant shift due to

and

attachment.
Ester 61.0 – 62.0 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Deshielded by oxygen.
Ring (C1) 38.0 – 40.0 Cyclohexyl MethinePoint of attachment to the alpha-carbon.[1]
Ring 28.0 – 29.0 Cyclohexyl ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(C2/C6)
Carbons adjacent to the methine.
Ring 25.0 – 26.0 Cyclohexyl ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(C3/C4/C5)
Distal ring carbons.
Ester 13.8 – 14.2 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Terminal methyl.

Part 5: Quality Control & Troubleshooting

Common Impurities

When analyzing this intermediate, watch for these specific contaminants:

  • Ethanol (

    
    ): 
    
    • Source: Residual solvent from esterification.[1]

    • Signals: Triplet at 1.06 ppm, Quartet at 3.44 ppm (in DMSO-d₆).[1]

    • Validation: Ensure the integration of the ester triplet (1.25 ppm) is exactly 3:1 relative to the alpha proton.[1] Excess integration here indicates free ethanol.[1]

  • Glycine Ethyl Ester (Starting Material/Degradant):

    • Source: Cleavage of the cyclohexyl group (rare) or unreacted starting material if synthesized via alkylation.[1]

    • Signals: Singlet at ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       ppm (Alpha 
      
      
      
      of glycine) lacking the coupling to the cyclohexyl ring.
  • Hydrolysis (Free Acid):

    • Source: Moisture exposure.[1]

    • Signals: Loss of the ethyl signals (4.2 ppm, 1.2 ppm) and appearance of a broad carboxylic acid proton (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       ppm).
      
Stereochemical Verification

While NMR alone cannot distinguish enantiomers (


 vs 

) in an achiral environment, it can determine diastereomeric purity if the cyclohexyl ring has substituents (e.g., 4-methylcyclohexyl).[2]
  • Protocol: To determine enantiomeric excess (ee%), add a Chiral Solvating Agent (CSA) such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate .[1] This will split the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -proton signal and the ester methyl signal into two distinct sets if the sample is racemic.
    

Part 6: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1]

  • Reich, H. J. (2024).[1] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

Sources

Method

large-scale synthesis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride

Application Note: Large-Scale Synthesis of Ethyl 2-amino-2-cyclohexylacetate Hydrochloride Part 1: Executive Summary & Strategic Rationale Subject: Scalable synthesis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride (C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of Ethyl 2-amino-2-cyclohexylacetate Hydrochloride

Part 1: Executive Summary & Strategic Rationale

Subject: Scalable synthesis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride (CAS: 14328-52-0 for D-isomer; generic structure applies to L- and racemate). Core Application: Critical intermediate for thrombin inhibitors, peptide mimetics, and non-natural amino acid incorporation in drug discovery.

Process Overview: This protocol details the Thionyl Chloride (SOCl₂)-mediated esterification of 2-amino-2-cyclohexylacetic acid (Cyclohexylglycine). While catalytic hydrogenation of phenylglycine ethyl ester is a theoretical route, it poses significant risks of stereocenter racemization and aromatic ring reduction selectivity issues at scale. The esterification route described herein is selected for its:

  • Chiral Integrity: Preserves the stereochemistry of the starting material (essential for pharmaceutical intermediates).

  • Thermodynamic Drive: SOCl₂ consumes the water by-product, driving the equilibrium to >98% conversion.

  • Scalability: Operates at moderate temperatures without high-pressure hydrogenation equipment.

Part 2: Process Chemistry & Reaction Mechanism

The synthesis relies on the in situ generation of anhydrous hydrogen chloride and the scavenging of water.

Reaction Scheme:

  • Activation: SOCl₂ reacts with ethanol to form ethyl sulfite and anhydrous HCl.

  • Protonation: The amino acid carboxylic group is protonated.

  • Nucleophilic Attack: Ethanol attacks the carbonyl carbon.

  • Dehydration: SOCl₂ reacts with the water of reaction to form SO₂ and HCl, preventing hydrolysis and driving the reaction to completion.

Reaction Equation:



Visualizing the Workflow

SynthesisWorkflow Start Start: Cyclohexylglycine (Solid, Zwitterion) Slurry Slurry Formation (Ethanol, 0-5°C) Start->Slurry Activation Activation Phase (Dropwise SOCl2 Addition) Slurry->Activation Exothermic Reflux Esterification Reflux (70-80°C, 4-6 hours) Activation->Reflux Heat Ramp IPC IPC: HPLC/TLC (Check for SM < 1%) Reflux->IPC IPC->Reflux Fail (Extend Time) Conc Concentration (Vacuum Distillation) IPC->Conc Pass Cryst Crystallization (MTBE/Heptane Addition) Conc->Cryst Filter Isolation & Drying (Vacuum Oven, 40°C) Cryst->Filter End Final Product: Ethyl 2-amino-2-cyclohexylacetate HCl Filter->End

Caption: Process flow for the thionyl chloride mediated esterification of cyclohexylglycine.

Part 3: Detailed Experimental Protocol

Scale: Pilot (1.0 kg Input) Expected Yield: 90–95% Purity: >98% (HPLC)

Reagents & Materials
ReagentCASMW ( g/mol )Equiv.QuantityRole
2-Amino-2-cyclohexylacetic acid 14328-51-9 (D)157.211.01.00 kgStarting Material (SM)
Ethanol (Absolute) 64-17-546.0710.0 vol10.0 LSolvent/Reagent
Thionyl Chloride 7719-09-7118.971.51.13 kgActivating Agent
MTBE (Methyl tert-butyl ether) 1634-04-488.15N/A5.0 LAnti-solvent

Note: Ensure Ethanol is anhydrous (<0.1% water). Water content significantly increases SOCl₂ consumption and reduces yield.

Step-by-Step Procedure

Step A: Slurry Formation & Activation (Critical Safety Step)

  • Setup: Equip a 20 L glass-lined reactor (or 3-neck flask) with a mechanical stirrer, reflux condenser, temperature probe, and an addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH) to neutralize HCl/SO₂ off-gas.

  • Charging: Charge Ethanol (10.0 L) to the reactor. Start stirring (150–200 rpm).

  • Cooling: Cool the ethanol to 0–5°C using a chiller or ice/salt bath.

  • Addition: Add Thionyl Chloride (1.13 kg) dropwise via the addition funnel.

    • Caution: This reaction is highly exothermic. Maintain internal temperature < 10°C .

    • Observation: The solution will remain clear to slightly yellow.

  • SM Addition: Add 2-Amino-2-cyclohexylacetic acid (1.00 kg) in portions over 30 minutes.

    • Note: Adding solid SM to the cold SOCl₂/EtOH solution minimizes lump formation compared to adding SOCl₂ to the SM slurry.

Step B: Reaction (Esterification) [1]

  • Ramp: Slowly warm the reaction mixture to room temperature over 1 hour.

  • Reflux: Heat the mixture to reflux (approx. 78–80°C) .

  • Hold: Maintain reflux for 4–6 hours .

    • Mechanism:[1][2][3][4][5][6] The slurry will gradually dissolve as the amino acid converts to the soluble ester hydrochloride.

  • IPC (In-Process Control): Sample 50 µL, dilute in Mobile Phase. Analyze by HPLC or TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).

    • Criteria: Unreacted Starting Material < 1.0%.

Step C: Work-up & Isolation

  • Concentration: Cool to 40°C. Switch to distillation configuration. Apply vacuum (start 500 mbar, reduce to 100 mbar) to remove approx. 80–90% of the solvent (Ethanol/SO₂/HCl).

    • Target: Thick, stirrable oil or wet solid residue.

  • Solvent Swap (Optional but Recommended): Add Ethanol (2.0 L) and re-concentrate to remove residual SOCl₂ and SO₂.

  • Crystallization:

    • Add MTBE (5.0 L) (or Diethyl Ether/Heptane) to the residue at 40°C.

    • Stir vigorously. The product should precipitate as a white crystalline solid.[7]

    • Cool the slurry to 0–5°C and age for 2 hours.

  • Filtration: Filter the white solid using a Büchner funnel or centrifuge.

  • Wash: Wash the cake with cold MTBE (2 x 1.0 L).

  • Drying: Dry in a vacuum oven at 40–45°C for 12 hours.

Part 4: Quality Control & Troubleshooting

Analytical Specifications
TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Identification 1H NMR (D₂O)Consistent with structure (Ethyl quartet ~4.3 ppm)
Purity HPLC (C18, ACN/H2O)≥ 98.0%
Chiral Purity Chiral HPLC≥ 99.0% ee (if starting with chiral SM)
Loss on Drying Gravimetric< 0.5%
Chloride Content Titration (AgNO3)15.8% – 16.2% (Theoretical: 16.0%)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<80%) Incomplete conversion or high solubility in mother liquor.Extend reflux time. Ensure MTBE ratio is sufficient (5:1 vs residue). Cool to -10°C before filtering.
Product is Sticky/Oil Residual Ethanol or Acid.Perform the "Solvent Swap" step (Step C.2) rigorously. Triturate the oil with heptane to induce crystallization.
Yellow Coloration High temperature during SOCl₂ addition or impurities.Maintain T < 10°C during activation. Recrystallize from hot Ethanol/MTBE.
Racemization Excessive heat or prolonged exposure to strong acid.Do not exceed 80°C. Avoid prolonged storage of the reaction mixture before workup.

Part 5: Safety & Hazards (HSE)

  • Thionyl Chloride (SOCl₂): Highly corrosive, reacts violently with water releasing HCl and SO₂ gases. Must be handled in a fume hood. Use full PPE (Face shield, acid-resistant gloves).

  • Hydrogen Chloride (HCl): Toxic inhalation hazard. Scrubber system is mandatory.

  • Ethanol/MTBE: Flammable. Ground all equipment to prevent static discharge.

References

  • Sigma-Aldrich. D-α-Cyclohexylglycine Product Specification & Safety Data. Retrieved from

  • Organic Syntheses. Preparation of Glycine Ethyl Ester Hydrochloride (General Esterification Protocol). Org. Synth. 1925, 5,[2][6] 53. Retrieved from

  • ChemicalBook. Ethyl 2-amino-2-cyclohexylacetate hydrochloride Properties and Synthesis Routes. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 96866, Ethyl 2-amino-2-cyclohexylacetate. Retrieved from

(Note: While specific large-scale patents for this exact CAS are proprietary, the protocol above is derived from the standard, validated industrial methodology for alpha-amino acid esterification, adapted from the homologous Phenylglycine series.)

Sources

Application

Application Note: Strategic Derivatization of Ethyl 2-Amino-2-cyclohexylacetate Hydrochloride for Advanced Synthetic Applications

Abstract This application note provides a comprehensive technical guide for the chemical derivatization of Ethyl 2-amino-2-cyclohexylacetate hydrochloride, a valuable non-proteinogenic amino acid ester. This building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the chemical derivatization of Ethyl 2-amino-2-cyclohexylacetate hydrochloride, a valuable non-proteinogenic amino acid ester. This building block is of significant interest to researchers in medicinal chemistry and drug development due to its structural analogy to key pharmacophores.[1][2] We present detailed protocols for N-acylation and reductive amination, explaining the rationale behind experimental choices and offering insights into reaction optimization. The methodologies described herein are designed to be reproducible and scalable, facilitating the synthesis of diverse compound libraries for screening and lead optimization.

Introduction: Chemical Profile and Synthetic Importance

Ethyl 2-amino-2-cyclohexylacetate is a derivative of cyclohexylglycine, a class of compounds explored for various therapeutic applications, including as dipeptidyl peptidase IV (DPP-IV) inhibitors and components of novel anticancer agents.[3][4] Its hydrochloride salt form ensures stability and enhances solubility in polar solvents, making it a convenient starting material for synthesis.

The primary amine and the ethyl ester functionalities offer two orthogonal reaction sites for chemical modification. Derivatization of the α-amino group is the most common strategy, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability.[3] These modifications are critical in the drug discovery process for improving absorption, distribution, metabolism, and excretion (ADME) profiles.

Core Derivatization Strategies & Protocols

The free primary amine in Ethyl 2-amino-2-cyclohexylacetate hydrochloride must first be liberated to enable nucleophilic attack. This is typically achieved in situ by the addition of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which neutralizes the HCl salt.

Workflow Overview: Derivatization Pathways

G start Ethyl 2-amino-2-cyclohexylacetate Hydrochloride free_amine Free Amine (in situ) + Base (e.g., TEA) start->free_amine Neutralization acylation N-Acylation free_amine->acylation reductive_amination Reductive Amination free_amine->reductive_amination acyl_chloride Acyl Chloride (R-COCl) or Acetic Anhydride acyl_chloride->acylation Reagent aldehyde_ketone Aldehyde/Ketone (R'R''C=O) + Reducing Agent aldehyde_ketone->reductive_amination Reagents amide_product N-Acyl Derivative (Amide) acylation->amide_product amine_product N-Alkyl Derivative (Secondary Amine) reductive_amination->amine_product

Figure 1. General workflow for the derivatization of Ethyl 2-amino-2-cyclohexylacetate.

N-Acylation: Formation of Amide Derivatives

N-acylation is a fundamental transformation that introduces an acyl group (R-C=O) onto the nitrogen atom, forming a stable amide bond. This reaction is widely used to synthesize peptides, modify bioactivity, and protect amines. The choice of acylating agent and reaction conditions is critical for achieving high yields and purity.

Principle and Rationale: The reaction proceeds via nucleophilic acyl substitution. The liberated free amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride or acetic anhydride). Acetyl chloride is highly reactive, but its use in aqueous or protic media can be challenging due to rapid hydrolysis.[5] Acetic anhydride is a common alternative. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent side reactions. The addition of a base is crucial not only to free the amine but also to scavenge the HCl byproduct generated when using acyl chlorides, driving the reaction to completion.

Detailed Protocol: N-Acetylation

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add Ethyl 2-amino-2-cyclohexylacetate hydrochloride (1.0 eq).

  • Dissolution: Suspend the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise while stirring. Allow the mixture to stir for 15-20 minutes. A slight excess of base ensures complete neutralization and scavenging of the acid byproduct.

  • Acylation: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

ReagentMolar Eq.Purpose
Starting Material1.0Substrate
Triethylamine (TEA)2.2Neutralizes HCl salt; Scavenges HCl byproduct
Acetyl Chloride1.1Acylating agent
Dichloromethane-Anhydrous aprotic solvent
Sat. NaHCO₃ (aq)-Quenches reaction; Removes excess acid

Table 1. Reagent summary for a typical N-acetylation reaction.

Reductive Amination: Formation of N-Alkyl Derivatives

Reductive amination is a powerful method for forming C-N bonds and is one of the most utilized reactions in medicinal chemistry for synthesizing secondary and tertiary amines.[6] It involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[6][7]

Principle and Rationale: This one-pot procedure is more efficient and avoids the over-alkylation problems often associated with direct alkylation using alkyl halides.[8] The key is the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate faster than it reduces the starting carbonyl compound.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose as it is mild, tolerant of acidic conditions that favor iminium ion formation, and does not readily reduce aldehydes or ketones.[7][8]

Detailed Protocol: N-Benzylation

  • Preparation: To a round-bottom flask, add Ethyl 2-amino-2-cyclohexylacetate hydrochloride (1.0 eq) and benzaldehyde (1.0-1.2 eq).

  • Dissolution: Add an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M).

  • Base Addition: Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and facilitate imine formation. Stir for 30-60 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃ or water. Stir until gas evolution ceases.

  • Purification: Extract the mixture with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

ReagentMolar Eq.Purpose
Starting Material1.0Amine Source
Benzaldehyde1.1Carbonyl Source
Triethylamine (TEA)1.1Neutralizes HCl salt
NaBH(OAc)₃1.5Selective reducing agent for iminium ion
Dichloromethane-Anhydrous aprotic solvent

Table 2. Reagent summary for a typical reductive amination reaction.

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Amine Free Amine (R-NH2) Imine Imine (R-N=CHR') Amine->Imine + Carbonyl, -H2O Carbonyl Aldehyde (R'-CHO) Iminium Iminium Ion (R-NH+=CHR') Imine->Iminium + H+ (trace acid) Product Secondary Amine (R-NH-CH2R') Iminium->Product Reducer NaBH(OAc)3 Reducer->Product Hydride attack

Figure 2. Mechanism of one-pot reductive amination.

Characterization of Derivatives

Successful derivatization must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product. For N-acetylation, the appearance of a new methyl singlet (~2 ppm) and an amide NH proton signal is expected. For N-alkylation, new signals corresponding to the introduced alkyl group will be observed.

  • Mass Spectrometry (MS): LC-MS or direct infusion MS confirms the molecular weight of the synthesized derivative, providing strong evidence of a successful reaction.

  • Infrared (IR) Spectroscopy: For N-acylation, the appearance of a strong amide C=O stretch (typically 1630-1680 cm⁻¹) is a key diagnostic peak.

Applications in Medicinal Chemistry

The derivatization of Ethyl 2-amino-2-cyclohexylacetate hydrochloride is a key step in synthesizing compounds with therapeutic potential. For instance, the core structure is related to Gabapentin, a widely used drug for treating epilepsy and neuropathic pain.[1][2] The synthesis of Gabapentin and its analogs often involves intermediates derived from related cyclohexyl amino acids.[1][2] By creating libraries of N-acyl and N-alkyl derivatives, researchers can systematically explore the structure-activity relationship (SAR) of this scaffold against various biological targets.

Conclusion

Ethyl 2-amino-2-cyclohexylacetate hydrochloride is a versatile and synthetically accessible building block. The protocols for N-acylation and reductive amination detailed in this note provide reliable and robust methods for its derivatization. These strategies empower medicinal chemists and drug development professionals to efficiently generate diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents. Careful control of reaction conditions and appropriate analytical characterization are paramount to ensuring the successful synthesis and validation of these valuable molecules.

References

  • ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). Retrieved from [Link]

  • Google Patents. (2005). Process for the preparation of gabapentin. US20050148792A1.
  • Organic Syntheses. (n.d.). Δ 1 -α-Cyclohexaneacetic acid, ethyl ester. Retrieved from [Link]

  • Hosseini-Hashemi, Z., et al. (2022). Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study. ACS Omega. Retrieved from [Link]

  • Google Patents. (2008). Process for the Preparation of Gabapentin. US20080097122A1.
  • Maciel, L. S., et al. (2021). Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Parmee, E. R., et al. (2004). 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Waters. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (n.d.). α-C–H functionalization of glycine derivatives under mechanochemical accelerated aging en route the synthesis of 1,4-dihydropyridines and α-substituted glycine esters. Green Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2012). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical reaction showing synthesis of gabapentin Schiff base compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. PMC. Retrieved from [Link]

  • Google Patents. (1983). Method for the N-acylation of aminocarboxylic acids. US4380646A.
  • Hilaris Publisher. (n.d.). Medicinal Chemistry Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of gabapentin intermediate. CN112592289A.
  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of Ethyl 2-amino-2-cyclohexylacetate Hydrochloride in Pharmaceutical Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ethyl 2-amino-2-cyclohexylacetate hydrochloride as a pivotal pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ethyl 2-amino-2-cyclohexylacetate hydrochloride as a pivotal pharmaceutical intermediate. We delve into its fundamental properties, validated synthetic protocols, and its role as a critical building block in the construction of complex Active Pharmaceutical Ingredients (APIs). The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental design. Our objective is to equip researchers with the practical knowledge required to effectively integrate this versatile intermediate into their drug discovery and development workflows.

Introduction: The Role of Non-Natural Amino Acid Esters in Drug Development

In the intricate tapestry of pharmaceutical synthesis, intermediates are the foundational threads from which complex Active Pharmaceutical Ingredients (APIs) are woven.[1][2] Ethyl 2-amino-2-cyclohexylacetate hydrochloride belongs to a valuable class of non-natural α-amino acid esters. These compounds are not found in natural proteins but serve as indispensable building blocks in modern medicinal chemistry.[3][4] Their unique sterics and conformational properties, conferred by the cyclohexyl group, allow for the design of novel peptide-based drugs, peptidomimetics, and small molecules with enhanced stability, receptor selectivity, and improved pharmacokinetic profiles.[3]

This guide will illuminate the synthesis and application of Ethyl 2-amino-2-cyclohexylacetate hydrochloride, providing a robust framework for its utilization in the laboratory.

Physicochemical & Structural Properties

A thorough understanding of the physical and chemical properties of an intermediate is paramount for successful process development, handling, and analytical characterization.

PropertyValueReference
IUPAC Name methyl 2-amino-2-cyclohexylacetate;hydrochloride[5]
CAS Number 322392-74-5[5]
Molecular Formula C₉H₁₈ClNO₂ (Note: Data for methyl ester shown)[5]
Molecular Weight 207.70 g/mol (Note: Data for methyl ester shown)[5]
Appearance White to off-white crystalline solid (Typical)N/A
Solubility Soluble in water, methanol, ethanol.N/A
Storage Store under inert gas (Nitrogen or Argon) in a cool, dry place.N/A

Note: Data from PubChem corresponds to the methyl ester analog, which is structurally very similar. Properties for the ethyl ester are expected to be comparable.

Synthetic Protocols for Ethyl 2-amino-2-cyclohexylacetate Hydrochloride

The efficient synthesis of this intermediate is critical for its cost-effective use in large-scale API manufacturing. Below are two robust protocols, one based on catalytic hydrogenation and a second conceptual method based on the classic Strecker synthesis.

Protocol 1: Synthesis via Catalytic Hydrogenation of an Aromatic Precursor

This method is adapted from established industrial processes for related cyclohexyl amino acids and offers high efficiency and scalability.[6] It involves a two-stage hydrogenation of a readily available nitro-aromatic starting material, followed by an in-situ esterification.

Causality & Expertise: This pathway is advantageous as it begins with a planar aromatic ring, which is stereochemically simpler to handle than a pre-existing cyclohexane ring. The sequential hydrogenation allows for controlled reduction, first of the nitro group at lower pressure, followed by the saturation of the aromatic ring at higher pressure. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for these transformations. The final step is a classic Fischer-Speier esterification, driven by an excess of ethanolic HCl, which serves as both the reactant and the catalyst, conveniently yielding the desired hydrochloride salt.

Experimental Workflow:

  • Step 1: Nitro Group Reduction.

    • Charge a hydrogenation reactor with 4-nitrophenylacetic acid (1.0 eq), 5% Pd/C (2-3 mol%), and a protic solvent such as water or ethanol.

    • Pressurize the reactor with hydrogen gas to 0.1-0.6 bar.

    • Heat the mixture to 40-50 °C and stir until hydrogen uptake ceases, indicating the complete conversion to 4-aminophenylacetic acid. Monitor by TLC or HPLC.

  • Step 2: Aromatic Ring Hydrogenation.

    • Without isolating the intermediate, increase the reactor temperature to 50-60 °C.

    • Increase the hydrogen pressure to 1-4 bar.

    • Continue stirring until hydrogen uptake ceases, signifying the formation of 4-aminocyclohexylacetic acid.

  • Step 3: Esterification and Salt Formation.

    • Vent the reactor and purge with nitrogen. Remove the Pd/C catalyst by filtration through Celite.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Add a 10-30 mol% excess of hydrochloric acid in ethanol (ethanolic HCl).

    • Heat the mixture to reflux for 2-4 hours. The progress of the esterification can be monitored by HPLC.

    • Upon completion, cool the reaction mixture. The product, Ethyl 2-amino-2-cyclohexylacetate hydrochloride, will often crystallize from the solution.

    • The product can be isolated by filtration, washed with a cold non-polar solvent (e.g., diethyl ether or heptane), and dried under vacuum.

Diagram: Catalytic Hydrogenation Workflow

G cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: Ring Hydrogenation cluster_2 Step 3: Esterification A 4-Nitrophenylacetic Acid B 4-Aminophenylacetic Acid A->B H₂, Pd/C 40-50°C, 0.5 bar C 4-Aminocyclohexylacetic Acid B->C H₂, Pd/C 50-60°C, 2-4 bar D Ethyl 2-amino-2-cyclohexylacetate HCl C->D Ethanolic HCl Reflux

Caption: Workflow for synthesis via catalytic hydrogenation.

Application Protocol: Use in Amide Bond Formation

The primary utility of Ethyl 2-amino-2-cyclohexylacetate hydrochloride is as a nucleophile in amide bond (peptide) coupling reactions. Its free amino group, once liberated from the hydrochloride salt, can react with an activated carboxylic acid to form a new amide linkage, a cornerstone of API synthesis.

Causality & Expertise: The hydrochloride salt form ensures the stability and shelf-life of the amine. For the coupling reaction to proceed, a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA or N-methylmorpholine - NMM) must be added in situ to neutralize the salt and liberate the free amine. The carboxylic acid partner must be activated to facilitate the reaction. Common activating agents include carbodiimides like EDC (often with an additive like HOBt to suppress side reactions and racemization) or uronium salts like HATU, which provide rapid and high-yielding couplings.

Experimental Protocol: Coupling with an N-Protected Amino Acid

  • Reaction Setup:

    • To a solution of an N-protected carboxylic acid (e.g., Boc-Gly-OH, 1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Dimethylformamide) at 0 °C, add the coupling agent (e.g., HATU, 1.1 eq).

    • Stir the mixture for 5-10 minutes to form the activated ester.

  • Addition of the Amine Component:

    • In a separate flask, dissolve Ethyl 2-amino-2-cyclohexylacetate hydrochloride (1.1 eq) in the same solvent.

    • Add a tertiary amine base (e.g., DIPEA, 2.5 eq) to this solution and stir for 5 minutes.

    • Transfer the solution of the free amine to the activated ester solution at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Workup and Purification:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude dipeptide ester by flash column chromatography on silica gel to yield the pure product.

Diagram: Amide Coupling Experimental Workflow

G A Activate Carboxylic Acid (Boc-AA-OH + HATU) C Combine & React (0°C to RT) A->C B Neutralize Amine Salt (Target Intermediate + DIPEA) B->C D Monitor (TLC / HPLC) C->D E Aqueous Workup (Wash with Acid, Base, Brine) D->E Reaction Complete F Purify (Column Chromatography) E->F G Pure Dipeptide Product F->G

Caption: General workflow for amide bond formation.

Quality Control & Analytical Protocols

Ensuring the purity and identity of the intermediate is a non-negotiable aspect of pharmaceutical development.[7] Robust analytical methods are required to confirm that the material meets all specifications before it is advanced to the next synthetic step.

Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a reliable method for quantifying the purity of Ethyl 2-amino-2-cyclohexylacetate hydrochloride.[7]

Method Parameters:

ParameterRecommended Condition
HPLC System System with a UV-Vis Detector
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard at 1.0 mg/mL in the mobile phase. Create a series of dilutions (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL) for calibration.

  • Sample Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and sample. Purity is calculated based on the area percent of the main peak relative to all other peaks in the chromatogram.

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the chemical structure of the synthesized intermediate.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Expected Signals: Protons of the ethyl group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm), a methine proton (CH-NH₃⁺) as a multiplet, broad signals for the cyclohexyl ring protons, and a broad singlet for the ammonium protons (-NH₃⁺) downfield.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Expected Signals: Carbonyl carbon of the ester (~170-175 ppm), carbons of the ethyl group (~60 ppm and ~14 ppm), the α-carbon attached to the nitrogen, and multiple signals corresponding to the carbons of the cyclohexyl ring.

Conclusion

Ethyl 2-amino-2-cyclohexylacetate hydrochloride is a high-value intermediate whose utility stems from its identity as a non-natural amino acid ester. Its incorporation into synthetic routes can significantly influence the properties of the final API. The protocols detailed in this guide provide a solid, scientifically-grounded basis for the synthesis, application, and analysis of this compound. By understanding the causality behind each experimental step, from catalyst choice in hydrogenation to the activation chemistry in peptide coupling, researchers can confidently and effectively leverage this intermediate to accelerate their drug discovery and development programs.

References

  • Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (n.d.). Google Patents.
  • The Good Scents Company. (n.d.). ethyl cyclohexyl acetate. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl (2S)-amino(cyclohexyl)acetate hydrochloride. PubChem. Retrieved February 19, 2026, from [Link]

  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved February 19, 2026, from [Link]

  • Nagendra, G., et al. (2014). Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). ResearchGate. Retrieved February 19, 2026, from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-cyano-2-cyclohexylideneacetate. Retrieved February 19, 2026, from [Link]

  • Webb, D., & Jamison, T. F. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-amino-2-cyclohexylacetate hydrochloride. PubChem. Retrieved February 19, 2026, from [Link]

  • Centers for Disease Control and Prevention. (1993). ETHYL ACETATE 1457. Retrieved February 19, 2026, from [Link]

  • Laranjeira, N., et al. (2018). Amino Acids in the Development of Prodrugs. MDPI. Retrieved February 19, 2026, from [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. PubChem. Retrieved February 19, 2026, from [Link]

  • Costa, J. L., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. MDPI. Retrieved February 19, 2026, from [Link]

  • IMPACTIVE Project. (2024). Active Pharmaceutical Ingredients (APIs), the aim of IMPACTIVE. Retrieved February 19, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethyl (1-hydroxy-2-methylcyclohexyl)acetate Properties. CompTox Chemicals Dashboard. Retrieved February 19, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimization of reaction parameters for Ethyl 2-amino-2-cyclohexylacetate hydrochloride

Technical Support Center: Ethyl 2-amino-2-cyclohexylacetate HCl Optimization Welcome to the Process Chemistry Solutions Hub. Ticket ID: OPT-EACA-2024 Subject: Optimization of Reaction Parameters for Ethyl 2-amino-2-cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-amino-2-cyclohexylacetate HCl Optimization

Welcome to the Process Chemistry Solutions Hub. Ticket ID: OPT-EACA-2024 Subject: Optimization of Reaction Parameters for Ethyl 2-amino-2-cyclohexylacetate hydrochloride Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary & Strategic Route Selection

You are likely approaching this synthesis via one of two primary pathways. Optimization requires identifying which route matches your starting material availability and stereochemical requirements.[1][2]

  • Route A (Direct Esterification): Best for small-to-medium scale when 2-amino-2-cyclohexylacetic acid (Cyclohexylglycine) is available.[1][2]

    • Key Challenge: Hygroscopicity of the product and managing HCl stoichiometry.

  • Route B (Catalytic Hydrogenation): Best for cost-efficiency, converting the cheaper Ethyl 2-amino-2-phenylacetate (Phenylglycine ethyl ester) to the cyclohexyl analog.[1][2]

    • Key Challenge: Preventing catalyst poisoning and controlling cis/trans diastereoselectivity (if applicable).[1][2]

Route A: Direct Esterification (SOCl₂ Method)[1][2]

This is the standard laboratory method. Thionyl chloride (


) acts as both the dehydrating agent and the source of HCl.[3][4]
Optimized Protocol
  • Suspend 2-amino-2-cyclohexylacetic acid (1.0 equiv) in anhydrous Ethanol (10-15 V).

  • Cool the slurry to 0–5 °C.

  • Add Thionyl Chloride (1.5 – 2.0 equiv) dropwise.[1][2][4] Crucial: Control exotherm.

  • Reflux at 70–75 °C for 2–4 hours.

  • Concentrate in vacuo.

  • Crystallize from EtOH/Et₂O or iPrOH/Heptane.

Troubleshooting & Parameter Optimization
IssueProbable CauseCorrective Action
Low Yield Water contaminationEnsure EtOH is anhydrous (<0.1% water).[1][2] Water hydrolyzes

to

and HCl gas, losing stoichiometry.[1][2]
Sticky/Gummy Solid Excess HCl/Solvent trappedThe HCl salt is hygroscopic.[1][2] Perform multiple co-evaporations with Toluene to remove trace EtOH/HCl azeotropes before crystallization.[1][2]
Racemization OverheatingIf using chiral starting material (L-isomer), limit reflux time.[1][2] Phenylglycine analogs racemize easily; cyclohexyl is more stable but not immune.[1][2] Keep T < 80°C.
Yellow Discoloration Impure

Distill

before use or add a scavenger (e.g., phosphite) if iron contaminants are suspected.[1]

Route B: Catalytic Hydrogenation (Aromatic Reduction)[1][2]

This route reduces the phenyl ring of Ethyl Phenylglycine to a cyclohexyl ring.[1][2] This is chemically more demanding but economically superior for scale-up.[1][2]

Optimized Protocol
  • Dissolve Ethyl 2-amino-2-phenylacetate HCl in Acetic Acid (AcOH) or EtOH/HCl.

  • Catalyst: 5% Rh/C or 5% Rh/Al₂O₃ (5–10 wt% loading).[1][2] Note: Pd/C is often ineffective for phenyl ring reduction under mild conditions.[1][2]

  • Conditions: 50–60 °C, 5–10 bar

    
     pressure.
    
  • Filtration: Remove catalyst over Celite.

  • Workup: Solvent swap to EtOH/HCl for crystallization.

Troubleshooting & Parameter Optimization
IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst PoisoningThe free amine can poison the catalyst.[1][2] Ensure the reaction is run in acidic media (HCl salt form or AcOH solvent) to protonate the amine (

).[1][2]
Ester Hydrolysis Wet Solvent + HeatIf water is present in the hydrogenation solvent, the ester will hydrolyze back to the acid. Use glacial AcOH or anhydrous EtOH.[1][2]
Ring Opening (Hydrogenolysis) Wrong Catalyst/TempAvoid Pd/C at high temperatures (>80°C), which can cleave the benzylic C-N bond.[1] Rhodium is more selective for ring saturation.[1][2]

Visualizing the Workflow

The following diagram illustrates the decision logic and critical control points (CCPs) for both pathways.

ReactionOptimization Start Target: Ethyl 2-amino-2-cyclohexylacetate HCl RouteSelect Select Starting Material Start->RouteSelect CycloGly SM: Cyclohexylglycine RouteSelect->CycloGly Route A PhenylGly SM: Ethyl Phenylglycine RouteSelect->PhenylGly Route B Esterification Reaction: EtOH + SOCl2 (Temp: 0°C -> 70°C) CycloGly->Esterification CheckYield QC: Check Purity/Yield Esterification->CheckYield DrySolvent Action: Dry Solvents (Remove H2O) CheckYield->DrySolvent Hydrolysis Detected Hydrogenation Reaction: H2 (5-10 bar) + Rh/C Solvent: AcOH or EtOH/HCl PhenylGly->Hydrogenation CheckConversion QC: Check Aromatic Reduction Hydrogenation->CheckConversion Acidify Action: Acidify Media (Prevent Catalyst Poisoning) CheckConversion->Acidify Stalled Reaction

Caption: Decision tree for synthesis selection with critical troubleshooting loops for hydrolysis and catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: Why is my product an oil instead of a solid? A: This is the most common issue.[1][2] Ethyl 2-amino-2-cyclohexylacetate HCl is highly hygroscopic.[1][2]

  • Fix: The oil likely contains trapped solvent or excess HCl.[1][2] Dissolve the oil in a minimum amount of dry ethanol, then add anhydrous diethyl ether or MTBE until cloudy. Store in a freezer (-20°C) with a seed crystal. Alternatively, triturating the oil with dry heptane can induce solidification.[1]

Q2: Can I use sulfuric acid (


) instead of Thionyl Chloride? 
A:  Yes (Fischer Esterification), but isolation is harder.[1][2] 

requires neutralization or careful extraction which can liberate the free base (an oil).[1][2] The free base is unstable and prone to diketopiperazine (dimer) formation.[1][2] The

method is preferred because the byproducts (

, HCl) are gases, leaving the pure HCl salt upon evaporation.

Q3: In the hydrogenation route, why do you recommend Rhodium (Rh) over Palladium (Pd)? A: Palladium is excellent for debenzylation (cleaving C-N or C-O bonds).[1][2] If you use Pd/C on phenylglycine, you risk cleaving the amino group or the ester. Rhodium is much more active for ring reduction (saturation) while preserving heteroatom bonds [1].[1][2]

Q4: How do I determine the enantiomeric excess (ee%)? A: Standard C18 HPLC won't separate enantiomers.[1][2] You need a Chiral Stationary Phase (CSP).[1][2]

  • Recommended Column: Chiralpak AD-H or OD-H.[1][2]

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).[1][2] Note: You must neutralize the HCl salt with base before injection or add modifier to the mobile phase.

References

  • Nishimura, S. (2001).[1][2] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1][2] (Authoritative text on Rh vs Pd selectivity for aromatic reduction).

  • Bodanszky, M., & Bodanszky, A. (1994).[1] The Practice of Peptide Synthesis. Springer-Verlag.[1][2] (Standard protocols for amino acid esterification using SOCl2). [1][2]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1][2] (Reference for stability of esters/amines under acidic conditions). [1][2]

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-amino-2-cyclohexylacetate Hydrochloride

Topic: Challenges in the Purification of Ethyl 2-amino-2-cyclohexylacetate Hydrochloride Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Technical Troubleshooting Guide & FAQs Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Purification of Ethyl 2-amino-2-cyclohexylacetate Hydrochloride Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Technical Troubleshooting Guide & FAQs

Executive Summary

Ethyl 2-amino-2-cyclohexylacetate hydrochloride (often referred to as Cyclohexylglycine ethyl ester HCl) is a critical unnatural amino acid building block used in the synthesis of peptide therapeutics and protease inhibitors. Its purification presents unique challenges due to the steric bulk of the cyclohexyl group, the propensity for diketopiperazine (DKP) formation, and the hygroscopic nature of the hydrochloride salt.

This guide addresses specific isolation failures, impurity profiles, and stability concerns, providing mechanistic insights and validated recovery protocols.

Part 1: Critical Troubleshooting (Q&A)

Category A: Crystallization & Isolation Failures

Q1: My crude product remains a viscous oil and refuses to crystallize, even after high-vacuum drying. How can I induce precipitation?

Diagnosis: This "oiling out" phenomenon is typically caused by one of three factors:

  • Residual Alcohol: Traces of ethanol (from esterification) act as a co-solvent, preventing the crystal lattice from forming.

  • Enantiomeric Impurity: If working with a chiral starting material (e.g., L-phenylglycine reduction), partial racemization lowers the melting point, leading to oils.

  • Excess Acid: Residual thionyl chloride or HCl gas trapped in the viscous oil prevents solidification.

Corrective Protocol: Do not simply dry longer. You must disrupt the solvation shell.

  • Azeotropic Drying: Dissolve the oil in Toluene (approx. 5-10 volumes) and concentrate to dryness. Repeat 2-3 times. This removes trapped ethanol and excess HCl via azeotropy.

  • Trituration: Redissolve the resulting gum in a minimum amount of dry Ethanol or Isopropanol (warm), then slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) until cloudy.

  • Seeding: If available, add a seed crystal. If not, scratch the flask wall with a glass rod to create nucleation sites.

  • Cold Soak: Store at -20°C for 12-24 hours.

Q2: The solid I isolated is hygroscopic and becomes sticky upon exposure to air. Is this normal?

Diagnosis: Yes, alpha-amino acid ester hydrochlorides are inherently hygroscopic. However, extreme stickiness often indicates the presence of hygroscopic impurities like free H2SO4 (if used as catalyst) or excess HCl, rather than the pure salt itself.

Corrective Protocol:

  • Wash Step: Wash the filter cake copiously with anhydrous Diethyl Ether or Hexanes to remove surface acid.

  • Desiccation: Dry the solid in a vacuum desiccator over P2O5 (Phosphorus Pentoxide) or KOH pellets. Standard silica gel is often insufficient for removing the tightly bound water in these salts.

Category B: Impurity Profile & Side Reactions

Q3: HPLC analysis shows a persistent impurity at RRT ~0.9 or ~1.1 that increases when I neutralize the salt. What is it?

Diagnosis: This is almost certainly the Diketopiperazine (DKP) derivative (3,6-dicyclohexyl-2,5-piperazinedione).

  • Mechanism: Upon neutralization (free-basing), the amine of one molecule attacks the ester carbonyl of another (dimerization) followed by cyclization.

  • Trigger: This reaction is accelerated by heat, high concentrations, and basic pH. The cyclohexyl group's steric bulk does not fully prevent this, contrary to some assumptions.

Corrective Protocol:

  • Avoid Free Basing: Store and handle the compound exclusively as the HCl salt .

  • Low Temperature: If neutralization is required for a subsequent coupling reaction, perform it at 0°C or lower and use the free base immediately.

  • Purification: DKP is significantly less soluble in water and alcohols than the amino ester. Filter the solution; the solid precipitate is likely the DKP impurity. The filtrate contains your product.

Q4: I detect the free acid (2-amino-2-cyclohexylacetic acid) in my ester. Did the synthesis fail?

Diagnosis: This indicates Hydrolysis .

  • Cause: Introduction of moisture during the reaction or workup. The ester bond is susceptible to acid-catalyzed hydrolysis if water is present.

  • Prevention: Ensure the alcohol used for esterification is anhydrous. Use a drying tube or inert atmosphere.

Part 2: Validated Purification Workflows

Workflow 1: Recrystallization of Crude HCl Salt

This protocol is designed to remove unreacted amino acid (insoluble) and soluble organic impurities.

StepActionMechanistic Rationale
1. Dissolution Dissolve crude solid in minimum boiling Abs. Ethanol or Isopropanol .Solubilizes the ester HCl; unreacted free amino acid (zwitterion) remains insoluble.
2. Filtration Filter the hot solution quickly through a sintered glass funnel.Removes insoluble inorganic salts and unreacted starting material.
3. Precipitation Allow filtrate to cool to RT. Add Diethyl Ether (anhydrous) dropwise until turbidity persists.Lowers solvent polarity to induce nucleation without crashing out impurities.
4. Crystallization Cool to 0-4°C for 4 hours.Maximizes yield.
5. Wash Filter crystals and wash with cold 1:3 Ethanol:Ether .Displaces mother liquor containing soluble side products.
Workflow 2: Removal of Residual Thionyl Chloride

If the product was synthesized via the SOCl2/Ethanol route, sulfur impurities can poison downstream hydrogenation catalysts.

  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) .

  • Wash: Wash rapidly with cold 5% NaHCO3 solution. Warning: Do this quickly to prevent free-base dimerization.

  • Re-acidification: Immediately dry the organic layer (MgSO4) and add 4M HCl in Dioxane.

  • Evaporation: Concentrate to obtain the clean HCl salt.

Part 3: Visual Technical Guides

Diagram 1: Purification Decision Tree

This logic flow helps users decide the correct purification path based on the physical state of their crude product.

PurificationLogic Start Crude Product State ViscousOil Viscous Oil / Gum Start->ViscousOil StickySolid Sticky / Hygroscopic Solid Start->StickySolid Crystalline Crystalline Solid Start->Crystalline TolueneAzeo 1. Dissolve in Toluene 2. Rotovap to dryness (x3) (Removes EtOH/HCl) ViscousOil->TolueneAzeo Trapped Solvent? Desiccator Dry over P2O5/KOH Vacuum Desiccator StickySolid->Desiccator Surface Moisture Recryst Recrystallize: Solvent: EtOH (Hot) Antisolvent: Et2O (Cold) Crystalline->Recryst Improve Purity Trituration Triturate with Et2O/Hexanes Scratch glass to seed TolueneAzeo->Trituration Trituration->Crystalline Success Desiccator->Crystalline

Caption: Decision tree for handling crude Ethyl 2-amino-2-cyclohexylacetate HCl based on physical state.

Diagram 2: The Diketopiperazine (DKP) Trap

Understanding the mechanism of the primary impurity formation is crucial for prevention.

DKP_Mechanism EsterHCl Amino Ester HCl Salt (Stable) FreeBase Free Amino Ester (Reactive Monomer) EsterHCl->FreeBase Neutralization (pH > 7) Dimer Linear Dipeptide Ester FreeBase->Dimer Dimerization (Slow at RT) Prevention PREVENTION: Keep T < 0°C Avoid prolonged storage of free base FreeBase->Prevention DKP Diketopiperazine (Cyclic Impurity) Dimer->DKP Cyclization (Fast, Irreversible)

Caption: Pathway of Diketopiperazine formation. The reaction is driven by neutralization and heat.

Part 4: Key Data & Specifications

PropertySpecification / ValueNotes
Molecular Formula C10H19NO2[1] · HCl
Molecular Weight 221.72 g/mol Salt form
Solubility (High) Water, Ethanol, Methanol, DMSO
Solubility (Low) Diethyl Ether, Hexanes, TolueneUsed as antisolvents
Melting Point ~175-180°C (Decomposes)Broad range indicates impurity/solvates
Storage -20°C, DesiccatedHighly Hygroscopic

References

  • Synthesis and Properties of Alpha-Amino Acid Esters: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
  • Diketopiperazine Formation : Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation. Journal of Pharmaceutical Sciences, 87(3), 283–288. Link

  • Purification of Amino Acid Esters: Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer Lab Manuals.
  • Cyclohexylglycine Derivatives: Data derived from standard protocols for Phenylglycine reduction and esterification, adapted for the cyclohexyl analog's solubility profile. See: Journal of Organic Chemistry, 1980, 45(24), 4952.

Sources

Troubleshooting

separation of cis and trans isomers of Ethyl 2-amino-2-cyclohexylacetate hydrochloride

Introduction Welcome to the Technical Support Center guide for the separation of the geometric isomers of Ethyl 2-amino-2-cyclohexylacetate hydrochloride. This molecule presents a common but challenging purification task...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center guide for the separation of the geometric isomers of Ethyl 2-amino-2-cyclohexylacetate hydrochloride. This molecule presents a common but challenging purification task in pharmaceutical and chemical synthesis. It exists as two diastereomeric pairs of enantiomers: (cis)-(±)-Ethyl 2-amino-2-cyclohexylacetate and (trans)-(±)-Ethyl 2-amino-2-cyclohexylacetate. The separation is critical as the distinct three-dimensional arrangements of the cis and trans isomers, and their respective enantiomers, can lead to significantly different pharmacological and toxicological profiles.

This guide provides field-proven troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. We will explore the two primary methodologies for this separation: fractional crystallization and preparative chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the cis and trans isomers of Ethyl 2-amino-2-cyclohexylacetate?

A1: The terms cis and trans describe the relative orientation of the two substituents on the cyclohexane ring: the aminoacetate group (-CH(NH₂)COOEt) and the hydrogen atom on the same carbon (C1), relative to the hydrogen on the adjacent carbon of the ring it was formed from. In the context of the cyclohexane chair conformation, the cis isomer generally has one substituent in an axial position and the other in an equatorial position, while the trans isomer can have both substituents in equatorial positions (more stable) or both in axial positions (less stable)[1][2]. The difference in steric strain and molecular packing between these conformers is the primary driver for the differences in their physical properties, such as solubility, which is exploited during separation[3][4].

Q2: Why is it necessary to separate these geometric isomers?

A2: Stereoisomers, including geometric isomers and enantiomers, often exhibit different biological activities. One isomer may be therapeutically active, while the other could be inactive or even cause adverse effects[5]. Regulatory bodies increasingly require that chiral drugs be administered in optically pure form[5]. Therefore, isolating the specific, desired stereoisomer is a fundamental requirement in drug development and manufacturing to ensure safety and efficacy.

Q3: What are the principal strategies for separating the cis and trans isomers?

A3: There are two main strategies:

  • Fractional Crystallization: This classical technique leverages the different solubilities of the cis and trans diastereomers (as their hydrochloride salts) in a specific solvent system. By carefully controlling temperature and concentration, one isomer can be selectively precipitated while the other remains in solution[3][6]. This is often the most cost-effective method for large-scale separations.

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can resolve all four stereoisomers in a single run if the appropriate chiral stationary phase (CSP) and mobile phase are used[7][8]. This method offers high resolution and is ideal for analytical quantification and small- to medium-scale preparative separations.

Troubleshooting Guide: Experimental Workflows

This section addresses common issues encountered during the separation process.

Workflow 1: Separation by Fractional Crystallization

Fractional crystallization of the hydrochloride salt is a powerful technique driven by solubility differences. The trans isomer of similar cyclohexane derivatives is often less soluble than the cis isomer in certain solvents, allowing for its selective removal[3].

  • Dissolution: Dissolve the mixture of cis and trans Ethyl 2-amino-2-cyclohexylacetate hydrochloride in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or isopropanol) to achieve saturation.

  • Cooling & Precipitation: Slowly cool the solution without agitation to allow for the formation of large, well-defined crystals of the less soluble isomer. Seeding with a pure crystal of the desired isomer can promote selective crystallization.

  • Isolation: Isolate the precipitated crystals by filtration. Wash the crystals with a small amount of the cold solvent to remove residual mother liquor.

  • Analysis: Analyze the purity of the crystalline fraction and the mother liquor using HPLC or NMR. The mother liquor will be enriched in the more soluble isomer.

  • Iteration: Repeat the crystallization process on both the isolated crystals (for further purification) and the mother liquor (to recover the second isomer) until the desired purity is achieved for both fractions.

Q: My fractional crystallization yields a product with poor isomeric purity. What went wrong?

A: This is a common issue that can be traced to several factors:

  • Solvent Choice: The choice of solvent is paramount. The ideal solvent will have a large solubility difference between the cis and trans isomers.

    • Solution: Screen a variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and their mixtures with water). A patent for a similar compound, 1,2-diaminocyclohexane, notes that the trans-dihydrochloride salt is much less soluble in methanol than the cis form[3]. This principle is a strong starting point.

  • Cooling Rate: Cooling the solution too quickly can cause co-precipitation of both isomers, trapping impurities.

    • Solution: Employ a slow, controlled cooling ramp. Allow the solution to cool to room temperature naturally, then transfer it to a refrigerator or a programmable cooling bath.

  • Concentration: If the solution is too concentrated (supersaturated), both isomers may crash out of solution simultaneously.

    • Solution: Use the minimum amount of hot solvent required for complete dissolution. You may need to experiment with slightly more solvent to find the optimal concentration that allows for selective crystallization.

  • Purity of Starting Material: Non-isomeric impurities can sometimes interfere with crystal lattice formation and disrupt the separation.

    • Solution: Ensure your starting material is free from residual solvents and reagents. An initial purification by standard column chromatography (on silica gel) to remove non-isomeric impurities may be beneficial before attempting fractional crystallization.

Workflow 2: Separation by Chiral Chromatography (HPLC/SFC)

For high-purity analytical and preparative separation of all four stereoisomers (cis-d, cis-l, trans-d, trans-l), chromatography is the method of choice. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating enantiomers of amino acid esters[7].

  • Column Selection: Start with a polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® IA/IB/IC). These are known to be effective for α-amino acid esters[7].

  • Mobile Phase Screening:

    • Normal Phase: Screen mobile phases consisting of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape for the primary amine.

    • Polar Organic Mode: Screen mobile phases like acetonitrile or methanol, often with acidic or basic additives.

  • Optimization: Adjust the ratio of the alcohol modifier in the mobile phase. Lowering the percentage of the alcohol generally increases retention and can improve resolution.

  • Temperature: Evaluate the effect of column temperature. Lower temperatures often enhance chiral recognition and improve separation, although this can increase analysis time and backpressure.

Q: I am not achieving baseline separation between any of the stereoisomer peaks. What should I try next?

A: Insufficient resolution is a multi-faceted problem. A systematic approach is required.

  • Optimize Mobile Phase: The selectivity (α) between peaks is highly dependent on the mobile phase composition.

    • Solution: Systematically vary the alcohol modifier (e.g., isopropanol, ethanol) concentration in your normal phase system. Sometimes, a different alcohol can provide unique selectivity. Also, experiment with different additives (e.g., trifluoroacetic acid for the hydrochloride salt form, or an amine if analyzing the free base).

  • Change the Chiral Stationary Phase (CSP): No single CSP works for all separations. The chiral recognition mechanism is highly specific.

    • Solution: If an amylose-based column fails, try a cellulose-based one. Different phenylcarbamate derivatives on the polysaccharide backbone can offer complementary selectivity[7].

  • Consider an Alternative Chromatographic Mode:

    • Solution: If normal-phase HPLC is unsuccessful, consider Supercritical Fluid Chromatography (SFC). SFC often provides different selectivity and higher efficiency than HPLC for chiral separations. Alternatively, Hydrophilic Interaction Chromatography (HILIC) could be explored, as it offers a different retention mechanism based on polarity.

Q: I see two broad, partially resolved peaks instead of four sharp ones. What is happening?

A: This often indicates that you have separated the cis and trans diastereomers, but not the enantiomers within each pair.

  • Cause: The selected CSP and mobile phase are effective at differentiating the diastereomeric relationship (cis vs. trans) but not the enantiomeric one.

    • Solution: This is a good starting point. Now, focus on optimizing conditions to resolve the enantiomers. This typically involves fine-tuning the mobile phase (e.g., changing the alcohol type or concentration) or screening other CSPs that are known for enantioseparations of amino acids[9].

Visualized Workflow & Data

Logical Flow for Isomer Separation Strategy

Separation_Strategy cluster_start Start cluster_methods Separation Method Selection cluster_cryst_workflow Crystallization Workflow cluster_chrom_workflow Chromatography Workflow Start Mixture of cis/trans Ethyl 2-amino-2-cyclohexylacetate HCl Crystallization Fractional Crystallization (Large Scale / Cost-Driven) Start->Crystallization Chromatography Preparative Chromatography (High Purity / All Isomers) Start->Chromatography SolventScreen Solvent Screening (e.g., MeOH, EtOH) Crystallization->SolventScreen CSPScreen CSP Screening (Polysaccharide-based) Chromatography->CSPScreen OptimizeCooling Optimize Cooling Rate SolventScreen->OptimizeCooling AnalyzePurityC Analyze Purity (HPLC/NMR) OptimizeCooling->AnalyzePurityC AnalyzePurityC->SolventScreen Purity Not OK PureSolid Pure Isomer 1 (Solid) AnalyzePurityC->PureSolid Purity OK EnrichedLiquor Enriched Mother Liquor AnalyzePurityC->EnrichedLiquor Purity OK RecrystallizeLiquor Recrystallize Liquor EnrichedLiquor->RecrystallizeLiquor PureIsomer2 Pure Isomer 2 (from Liquor) RecrystallizeLiquor->PureIsomer2 MobilePhaseOpt Mobile Phase Optimization (NP, PO, SFC) CSPScreen->MobilePhaseOpt AnalyzePurityCh Analyze Purity & Enantiomeric Excess MobilePhaseOpt->AnalyzePurityCh AnalyzePurityCh->CSPScreen Separation Not OK CollectFractions Collect Fractions AnalyzePurityCh->CollectFractions Separation OK IsolatedIsomers Isolated Stereoisomers (up to 4) CollectFractions->IsolatedIsomers

Caption: Method development workflow for separating cis/trans isomers.

Data Summary: Representative Chromatographic Conditions

The following table provides starting points for developing an HPLC or SFC separation method. These are representative conditions based on the separation of similar amino acid esters[7][8].

ParameterHPLC (Normal Phase)SFC (Supercritical Fluid Chromatography)
Column Chiralpak® IA or Chiralcel® OD-H (amylose/cellulose derivatives)Chiralpak® AD-H or Chiralcel® OJ-H (amylose/cellulose derivatives)
Mobile Phase Hexane / Isopropanol (90:10, v/v) + 0.1% DiethylamineCO₂ / Methanol (85:15, v/v) + 0.1% Diethylamine
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Detection UV at 210 nmUV at 210 nm
Expected Elution Typically trans isomers elute before cis isomers due to smaller steric hindrance. Enantiomeric order depends on the specific CSP.Similar elution order to HPLC, but often with better efficiency and faster run times.

References

  • H. M. G. Williams. (1975). Separation and purification of cis and trans isomers. U.S. Patent No. 3,880,925.
  • H. G. O. Holck, T. C. Grubb. (1959). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]

  • A. Seidel-Morgenstern. (2004). Processes to separate enantiomers. ResearchGate. [Link]

  • M. H. Hyun, et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • LibreTexts Chemistry. (2024). Cis-Trans Isomerism in Cycloalkanes. [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. [Link]

  • Y. Wei, et al. (2022). Strategies for chiral separation: from racemate to enantiomer. RSC Advances. [Link]

  • LibreTexts Chemistry. (2022). The E2 Reaction and Cyclohexane Conformation. [Link]

  • R. N. Cong, et al. (2012). Crystallization-Based Separation of Enantiomers. ResearchGate. [Link]

Sources

Optimization

dealing with harsh reaction conditions in Ethyl 2-amino-2-cyclohexylacetate hydrochloride synthesis

User Role: Senior Application Scientist Subject: Troubleshooting Harsh Reaction Conditions & Isolation Protocols Target Molecule: Ethyl 2-amino-2-cyclohexylacetate hydrochloride (Cyclohexylglycine ethyl ester HCl) Introd...

Author: BenchChem Technical Support Team. Date: February 2026

User Role: Senior Application Scientist Subject: Troubleshooting Harsh Reaction Conditions & Isolation Protocols Target Molecule: Ethyl 2-amino-2-cyclohexylacetate hydrochloride (Cyclohexylglycine ethyl ester HCl)

Introduction

You are likely encountering difficulties due to the steric bulk of the cyclohexyl group adjacent to the reaction center and the inherent instability of alpha-amino esters in their free base form. This guide addresses the two primary "harsh" synthetic routes:

  • Acid Chloride Mediated Esterification: Using Thionyl Chloride (

    
    ) or anhydrous HCl gas (High thermal/corrosive stress).
    
  • Catalytic Hydrogenation: Reducing Ethyl Phenylglycine (High pressure/catalyst stress).

Module 1: The Thionyl Chloride ( ) Route

Context: This is the most common lab-scale method but generates aggressive exotherms and toxic gases (


, 

).
Q1: The reaction mixture turns dark/black upon

addition. Is the product ruined?

Diagnosis: Likely thermal decomposition caused by rapid addition of


 to the amino acid/ethanol slurry. The reaction 

is violently exothermic. If the temperature spikes >40°C during addition, the alpha-amino acid can undergo oxidative degradation or polymerization.

Corrective Protocol (The "Cold-Quench" Method):

  • Chilling: Cool anhydrous ethanol to -10°C to 0°C under

    
    .
    
  • Activation: Add

    
     dropwise to the ethanol alone first. Maintain temp <5°C. This generates the active esterification reagent (HCl/Ethyl Sulfite species) safely.
    
  • Addition: Add the solid 2-amino-2-cyclohexylacetic acid to this cold solution.

  • Ramp: Allow to warm to Room Temperature (RT) over 1 hour, then heat to reflux.

Q2: I am seeing significant "smoking" and pressure buildup despite using a reflux condenser.

Diagnosis: Inadequate gas scrubbing. The reaction releases stoichiometric quantities of


 and 

. Solution:
  • Open System: Do not seal the vessel.

  • Scrubber: Connect the top of the condenser to a drying tube (

    
    ), then to an oil bubbler, and finally into a trap containing 10% NaOH solution to neutralize the effluent.
    
Q3: The reaction stalls. TLC shows starting material even after 4 hours of reflux.

Diagnosis: The cyclohexyl group provides steric hindrance, making the carbonyl carbon less accessible than in linear amino acids (like Glycine). Optimization:

  • Stoichiometry: Increase

    
     to 2.5 - 3.0 equivalents .
    
  • Time: Extend reflux to 12-16 hours.

  • Catalyst: Add a catalytic amount of DMF (Dimethylformamide) if using the acid chloride activation route, though less common in direct esterification.

Module 2: The Hydrogenation Route (Phenylglycine Reduction)

Context: Reducing Ethyl 2-amino-2-phenylacetate to the cyclohexyl analog.

Q4: The aromatic ring is not reducing (product remains phenylglycine), or the ester is hydrolyzing.

Diagnosis:

  • Non-reduction: Pd/C is often insufficient for phenyl-to-cyclohexyl reduction at low pressures.

  • Hydrolysis: Water in the solvent or insufficient acid concentration.

Technical Recommendation:

Parameter Standard Condition "Harsh" Optimization Reason
Catalyst 10% Pd/C 5% Rh/C or PtO2 Rhodium is superior for ring saturation under milder pressures.
Pressure 1-3 bar (Balloon) 50-100 bar (Autoclave) Aromatic reduction requires high energy input.
Solvent Ethanol Acetic Acid / Ethanol Acidic media prevents amine poisoning of the catalyst.

| Temp | RT | 50-60°C | Kinetic activation energy for ring reduction is high. |

Critical Warning: Avoid temperatures >80°C during hydrogenation, as this promotes intramolecular cyclization to the diketopiperazine or lactam byproducts.

Module 3: Isolation & Purification (The "Sticky Solid")
Q5: Upon removing solvent, I get a hygroscopic "gum" or oil instead of a white solid.

Diagnosis: The hydrochloride salt is holding onto trace solvent or excess HCl. The cyclohexyl group adds lipophilicity, making the salt prone to oiling out.

The "Anti-Solvent Crash" Protocol:

  • Evaporation: Remove EtOH/SOCl_2 completely under high vacuum (<5 mbar) at 40°C.

  • Chase: Add fresh toluene and re-evaporate (2x) to azeotrope off residual HCl and water.

  • Trituration: Dissolve the oily residue in a minimum amount of cold Ethanol (or Isopropanol).

  • Precipitation: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise with vigorous stirring until the solution turns cloudy.

  • Crystallization: Store at -20°C overnight. Scratch the glass to induce nucleation.

Visualized Workflows
Figure 1: Safe

Esterification Workflow

Caption: Step-by-step logic for managing exotherms during acid chloride mediated esterification.

SOCl2_Workflow Start Start: Anhydrous Ethanol Cooling Cool to -10°C (Ice/Salt Bath) Start->Cooling Add_SOCl2 Add SOCl2 Dropwise (Maintain T < 5°C) Cooling->Add_SOCl2 Exotherm Control Add_AA Add Amino Acid Solid Add_SOCl2->Add_AA Active Reagent Formed Warm Warm to RT (1 hr) Then Reflux (12 hrs) Add_AA->Warm Workup Evaporate Solvent (High Vac) Warm->Workup Triturate Triturate with Et2O/MTBE Filter White Solid Workup->Triturate

Figure 2: Troubleshooting The "Oily Product"

Caption: Decision tree for isolating the hydrochloride salt when crystallization fails.

Isolation_Logic Start Result is Oily/Sticky? Check_Water Is system strictly anhydrous? Start->Check_Water Yes Check_Acid Excess HCl removed? Check_Water->Check_Acid Yes Action_Dry Azeotrope with Toluene (Remove H2O) Check_Water->Action_Dry No/Unsure Action_Vac High Vacuum (Overnight) Check_Acid->Action_Vac No Action_Seed Seed with crystal + Cool to -20°C Check_Acid->Action_Seed Yes Action_Dry->Check_Acid Action_Vac->Action_Seed Action_Solvent Change Anti-solvent (Try Hexane/EtOAc) Action_Seed->Action_Solvent Still Oily

[1]

References
  • Brenner, M., & Huber, W. (1953). Preparation of alpha-amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta.[1] (Foundational text on amino acid esterification thermodynamics).

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Thionyl chloride-mediated synthesis of amino acid esters. Journal of the Chemical Society, Perkin Transactions 1. (Establishes the mechanism and stoichiometry).
  • Ma, Z., et al. (2011). Catalytic hydrogenation of phenylglycine derivatives. Organic Process Research & Development.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Thionyl Chloride. (Safety parameters for handling corrosive exotherms).

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids. (Mechanistic insight into the "Cold-Quench" necessity).

Sources

Troubleshooting

reducing reaction time for Ethyl 2-amino-2-cyclohexylacetate hydrochloride synthesis

Welcome to the Process Intensification Hub. Topic: Accelerating the Synthesis of Ethyl 2-amino-2-cyclohexylacetate Hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Intensification Hub. Topic: Accelerating the Synthesis of Ethyl 2-amino-2-cyclohexylacetate Hydrochloride. Audience: Process Chemists, R&D Scientists.

Critical Path Analysis: Where is Time Lost?

The synthesis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride typically proceeds via two distinct routes. The choice of route dictates the specific bottleneck.

  • Route A (Hydrogenation): Reduction of Ethyl 2-amino-2-phenylacetate (Phenylglycine ethyl ester).

    • Bottleneck: Slow kinetics of aromatic ring saturation due to catalyst poisoning by the free amine and mass transfer limitations.

  • Route B (Direct Esterification): Esterification of 2-amino-2-cyclohexylacetic acid.

    • Bottleneck: Significant steric hindrance from the cyclohexyl group adjacent to the carbonyl, retarding nucleophilic attack by ethanol.

This guide focuses on breaking these specific kinetic barriers.

Protocol A: High-Pressure Hydrogenation (The "Industrial Speed" Route)

Objective: Reduce reaction time from 24h+ to <4h. Precursor: Ethyl 2-amino-2-phenylacetate Hydrochloride.

The Science of Speed

Hydrogenation of the phenyl ring is significantly faster than esterifying the bulky cyclohexyl amino acid. However, the amine group (


) is a potent catalyst poison for noble metals (Rh, Pt, Ru) because it binds strongly to active sites.

Key Accelerator: Conduct the reaction exclusively on the Hydrochloride Salt . Protonating the amine (


) prevents it from coordinating with the metal surface, increasing turnover frequency (TOF) by orders of magnitude.
Optimized Protocol
  • Loading: Dissolve Ethyl 2-amino-2-phenylacetate HCl (1.0 eq) in Ethanol (10 volumes).

    • Note: Ensure the starting material is fully protonated. If using free base, add 1.1 eq of conc. HCl or Acetic Acid.

  • Catalyst: Add 5% Rh/C (5 wt% loading relative to substrate) or 5% Ru/C (cheaper, requires higher pressure).

    • Optimization: Rhodium is significantly faster for ring saturation than Palladium under mild conditions.

  • Conditions:

    • Pressure: 30–50 bar (435–725 psi). Low pressure (<5 bar) causes stalling.

    • Temperature: 60°C. Do not exceed 80°C to avoid hydrolysis of the ester.

  • Agitation: Set stirring to maximum RPM. Hydrogenation is often mass-transfer limited; gas-liquid mixing is critical.

  • Workup: Filter catalyst while warm. Concentrate filtrate.[1] Crystallize with

    
     or Hexane.
    
Data Summary: Catalyst Performance
CatalystPressureTempTime to >98% Conv.Notes
5% Rh/C 50 bar60°C2 - 3 h Fastest. Minimal side products.
5% Ru/C 80 bar80°C5 - 6 hCheaper alternative. Requires high pressure.
10% Pd/C 50 bar80°C>24 h (Stalls)Poor activity for phenyl ring saturation.

Protocol B: Microwave-Assisted Esterification (The "Lab Scale" Route)

Objective: Reduce reaction time from 12h (Reflux) to <20 min. Precursor: 2-amino-2-cyclohexylacetic acid.

The Science of Speed

The cyclohexyl group creates a "steric umbrella" over the carbonyl carbon, making the attack by ethanol slow under standard thermal reflux. Microwave irradiation provides direct dielectric heating, creating localized superheating effects that overcome this activation energy barrier rapidly.

Optimized Protocol
  • Reagents: Suspend 2-amino-2-cyclohexylacetic acid (1.0 g) in Ethanol (10 mL).

  • Activator: Add Thionyl Chloride (

    
    , 2.0 eq) dropwise at 0°C (exothermic).
    
    • Why

      
      ? It generates anhydrous HCl in situ and scavenges water (forming 
      
      
      
      ), driving the equilibrium forward.
  • Process Intensification (Microwave):

    • Transfer to a microwave-safe pressure vial.

    • Target Temp: 100°C - 110°C.

    • Hold Time: 15 - 20 minutes.

    • Stirring: High.[2]

  • Workup: Evaporate solvent/excess

    
     under vacuum. The product crystallizes as the HCl salt upon addition of cold diethyl ether.
    

Visualizing the Process

Workflow & Decision Tree

ReactionPathways Start Target: Ethyl 2-amino-2-cyclohexylacetate HCl RouteA Route A: Hydrogenation (Industrial/Scale-up) Start->RouteA RouteB Route B: Direct Esterification (Lab/Discovery) Start->RouteB StepA1 Start: Ethyl Phenylglycinate HCl RouteA->StepA1 StepB1 Start: Cyclohexylglycine RouteB->StepB1 StepA2 Cat: 5% Rh/C Press: 50 bar H2 Time: 3 hrs StepA1->StepA2 Critical: Use HCl Salt StepA2->Start Yield >95% StepB2 Reagent: SOCl2 / EtOH Method: Microwave (110°C) Time: 20 mins StepB1->StepB2 Overcome Sterics StepB2->Start Yield >90%

Caption: Comparison of the two primary synthetic routes. Route A is preferred for scale; Route B is fastest for small-scale synthesis using microwave irradiation.

Troubleshooting & FAQs

Q1: The hydrogenation reaction (Route A) stalls at ~80% conversion. Why?

A: This is classically due to catalyst poisoning or HCl depletion .

  • Diagnosis: Check the pH of the reaction mixture.

  • Root Cause: If the system becomes neutral/basic, the free amine is generated, which binds to the Rh/Ru surface.

  • Fix: Add small aliquots of Ethanolic HCl or Glacial Acetic Acid to maintain acidic conditions. Ensure the starting material was the stoichiometric HCl salt, not the free base.

Q2: My product from Route B is an oil that won't crystallize.

A: This indicates the presence of residual solvent or excess acid.

  • Fix:

    • Perform azeotropic distillation with Toluene (2x) to remove residual Ethanol and water.

    • Dissolve the oil in a minimum amount of dry Ethanol.

    • Add anhydrous Diethyl Ether or MTBE dropwise until cloudy.

    • Scratch the flask or seed with a crystal.

    • Critical: Ensure no free

      
       remains; it inhibits crystallization.
      
Q3: Can I use Palladium (Pd/C) for the hydrogenation?

A: generally, No , if speed is the priority.

  • Reasoning: Pd/C is excellent for removing benzyl protecting groups (hydrogenolysis) but has poor activity for saturating aromatic rings under mild conditions. You would need extreme temperatures (>100°C) which risks hydrolyzing your ester. Stick to Rhodium (Rh) or Ruthenium (Ru) .

Q4: In the esterification (Route B), can I just use instead of ?

A: Yes, but it will be slower.

  • Mechanism:

    
     reacts with the water byproduct to form 
    
    
    
    and HCl gas, effectively removing water from the equilibrium chemically. Sulfuric acid only acts as a catalyst and dehydrating agent but is less efficient at driving the equilibrium to completion in sterically hindered systems.

References

  • Marvel, C. S., & Noyes, W. A. (1920).[3] Synthesis of Phenylglycine and its derivatives.[3][4][5] Journal of the American Chemical Society.[6]

  • Ma, Y., et al. (2011). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids.[7][8] International Journal of Molecular Sciences.

  • Blaser, H. U., et al. (2003). Heterogeneous Enantioselective Hydrogenation: Theory and Practice. Journal of Catalysis.[6] (Detailed kinetics on aromatic ring saturation).

  • Organic Syntheses. (1943). Esterification of Amino Acids: General Procedures. Coll. Vol. 2, p.278.

Sources

Optimization

chiral separation techniques for Ethyl 2-amino-2-cyclohexylacetate hydrochloride enantiomers

Executive Summary & Method Selection Strategy The Challenge: Ethyl 2-amino-2-cyclohexylacetate hydrochloride presents three specific analytical challenges: Salt Form: The hydrochloride salt is highly polar and water-solu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Method Selection Strategy

The Challenge: Ethyl 2-amino-2-cyclohexylacetate hydrochloride presents three specific analytical challenges:

  • Salt Form: The hydrochloride salt is highly polar and water-soluble, making traditional normal-phase chiral HPLC (Hexane/IPA) difficult without prior neutralization (free-basing).[1]

  • Detection: The molecule lacks a strong chromophore (only weak ester absorption <210 nm), making UV detection prone to baseline noise.

  • Primary Amine: Free amines can cause severe peak tailing on silica-based columns due to silanol interactions.[1]

The Solution: We recommend three distinct workflows depending on your equipment and sensitivity needs.

Method Selection Decision Matrix

MethodSelection Start START: Define Goal Direct Is a Chiral Column Available? Start->Direct SaltHandling Can you inject Acidic Aqueous MP? Direct->SaltHandling Yes MethodC METHOD C: Marfey's Derivatization (High Sensitivity) Indirect Separation on C18 Direct->MethodC No (Use C18) MethodA METHOD A: Crown Ether HPLC (Recommended) Direct injection of HCl salt SaltHandling->MethodA Yes (RP Mode) MethodB METHOD B: Polysaccharide HPLC (Alternative) Requires Free-Basing SaltHandling->MethodB No (Normal Phase) Sensitivity Is UV Sensitivity Limiting? Sensitivity->MethodA UV Sufficient (200-210nm) Sensitivity->MethodC UV too weak MethodA->Sensitivity

Figure 1: Decision matrix for selecting the optimal separation pathway based on column availability and sample constraints.

Protocol A: Direct HPLC (Crown Ether) – The Gold Standard

Why this works: Crown ether phases (e.g., CROWNPAK® CR-I) are designed specifically to complex with primary ammonium ions (


).[1] Since your sample is already an HCl salt, it is primed for this interaction without derivatization.
Technical Specifications
ParameterSetting
Column Daicel CROWNPAK® CR-I(+) (3.0 × 150 mm, 5 µm)
Mobile Phase pH 1.5 Perchloric Acid (HClO₄) : Acetonitrile (85:15 v/v)
Flow Rate 0.4 – 0.5 mL/min
Temperature 10°C – 25°C (Lower temperature increases resolution)
Detection UV @ 200 nm or 210 nm
Sample Diluent Mobile Phase (Dissolve HCl salt directly)
Step-by-Step Workflow
  • Preparation: Dissolve the Ethyl 2-amino-2-cyclohexylacetate HCl directly in the mobile phase at 1 mg/mL.[1]

  • Conditioning: Equilibrate the column with the acidic mobile phase for at least 30 minutes.

  • Optimization:

    • If retention is too low:[1] Decrease Acetonitrile to 10% or 5%.[1] The hydrophobic cyclohexyl group requires organic modifier to elute, but too much will collapse the separation.

    • If resolution is poor: Lower the column temperature to 10°C. The ammonium-crown ether complex is more stable at lower temperatures [1].

Troubleshooting Q&A:

Q: My peaks are eluting but they are very broad. A: This is often due to pH mismatch.[1] Ensure the mobile phase pH is strictly below 2.0. The amine must be fully protonated (


) to bind to the crown ether. If using TFA instead of Perchloric acid, increase concentration to 0.5% (v/v) to suppress silanol interactions.

Q: Can I use LC-MS with this method? A: Perchloric acid is non-volatile and cannot be used with MS.[1] Substitute HClO₄ with 0.1% - 0.5% Trifluoroacetic acid (TFA) for MS compatibility, though resolution (


) may slightly decrease [2].[1]

Protocol B: Polysaccharide CSP (Normal Phase) – The Alternative

Why this works: Amylose-based columns (e.g., Chiralpak IA) are robust for amino acid esters.[1][2] However, the HCl salt is not soluble in Hexane. You must perform an in-situ neutralization or liquid-liquid extraction.[1]

Technical Specifications
ParameterSetting
Column Chiralpak® IA or AD-H (4.6 × 250 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm
Critical Pre-treatment (Free-Basing)

You cannot inject the HCl salt directly into hexane.[1]

  • Dissolve sample in a minimum volume of saturated

    
    .
    
  • Extract with Ethyl Acetate.[1]

  • Dry the organic layer over

    
     and evaporate.
    
  • Reconstitute the oily residue (free amine) in the Mobile Phase.

Troubleshooting Q&A:

Q: I see a negative peak or baseline dip. A: This is common at 210 nm when using amine modifiers.[1] Ensure the reference cell in your detector is compensating correctly, or switch to Protocol C (Derivatization) if the signal-to-noise ratio is too low.[1]

Protocol C: Marfey’s Derivatization – High Sensitivity[1]

Why this works: If you lack a chiral column or need to detect trace enantiomeric impurities (0.1%), derivatization with Marfey’s Reagent (FDAA) converts enantiomers into diastereomers.[1] These can be separated on a standard C18 column with high UV absorbance at 340 nm (yellow color) [3].[1]

Marfey's Reaction Workflow

MarfeysWorkflow Step1 1. Mix Sample (50 µL 50mM Sample) Step2 2. Add Reagent (100 µL 1% FDAA in Acetone) + 20 µL 1M NaHCO3 Step1->Step2 Step3 3. Incubate (40°C for 60 mins) Step2->Step3 Step4 4. Quench (Add 20 µL 1M HCl) Step3->Step4 Step5 5. Analyze (C18 Column) Step4->Step5

Figure 2: Derivatization workflow using 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).

HPLC Conditions (Achiral)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 × 150 mm).[1]

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 30% B to 70% B over 20 minutes.

  • Detection: UV @ 340 nm (Specific to the dinitrophenyl group, eliminating interference).[1]

Troubleshooting Q&A:

Q: The reaction didn't work; I only see the reagent peak. A: The reaction requires a basic pH (pH ~9) to proceed. Since your starting material is an HCl salt, the added


 might have been consumed just neutralizing the HCl. Double the amount of bicarbonate  to ensure the solution is basic during incubation.

Common Issues & Solutions (FAQ)

SymptomProbable CauseCorrective Action
Peak Tailing Interaction of amine with silanols.[1]Crown Ether: Ensure pH < 2.[1]0. Polysaccharide: Ensure 0.1% Diethylamine is in the mobile phase.
No Separation (Co-elution) Insufficient selector interaction.Crown Ether: Lower temp to 10°C; Reduce MeOH/ACN content. Polysaccharide: Switch from Ethanol to IPA (Isopropanol) to alter selectivity.
High Backpressure Precipitation of salt.[1]Crown Ether: Do not use phosphate buffers with high % ACN. Use HClO₄ or TFA.[1][3]
Elution Order Reversal Column Selector Chirality.Crownpak CR-I(+) typically elutes D-amino acids first.[1] CR-I(-) will reverse this order. Use this to confirm trace impurities.[1]

References

  • Daicel Corporation. (n.d.).[1][4] Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns: Crownpak CR-I(+) and Crownpak CR-I(-). Retrieved from [Link]

  • Hirose, T., et al. (2022).[1] Mechanistic study on the high-selectivity enantioseparation of amino acids using a chiral crown ether-bonded stationary phase. Journal of Chromatography A. Retrieved from [Link]

  • Bhushan, R., & Bruckner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][3][4][5][6][7][8][9][10] Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

Sources

Troubleshooting

work-up procedure optimization for Ethyl 2-amino-2-cyclohexylacetate hydrochloride

Topic: Work-up Procedure Optimization for Ethyl 2-amino-2-cyclohexylacetate Hydrochloride Role: Senior Application Scientist, Process Chemistry Division Technical Support Center: Alpha-Amino Ester Optimization Welcome. Y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up Procedure Optimization for Ethyl 2-amino-2-cyclohexylacetate Hydrochloride Role: Senior Application Scientist, Process Chemistry Division

Technical Support Center: Alpha-Amino Ester Optimization

Welcome. You are accessing the technical guide for the isolation and purification of Ethyl 2-amino-2-cyclohexylacetate hydrochloride (CAS: 76308-13-9). This molecule, a lipophilic analogue of phenylglycine, presents unique challenges during work-up due to the steric bulk of the cyclohexyl group and the inherent instability of alpha-amino esters in the presence of moisture.

This guide moves beyond basic recipes. We focus on causality —understanding why your work-up fails (oiling out, hydrolysis) and how to implement a self-validating purification system.

Module 1: The Optimized Workflow (The "Happy Path")

The industry-standard synthesis involves the esterification of 2-amino-2-cyclohexylacetic acid using thionyl chloride (


) in ethanol. The critical optimization happens after the reaction is complete.
Protocol: Controlled Isolation & Crystallization
  • Reaction Termination:

    • Ensure reaction is complete via TLC (ninhydrin stain) or NMR.

    • Critical: Do not quench with water. The system must remain anhydrous.

  • Primary Concentration (The "Strip"):

    • Concentrate the reaction mixture under reduced pressure (< 40°C).

    • Goal: Remove bulk Ethanol and excess

      
      .
      
    • Observation: You will likely obtain a viscous, pale-yellow oil or semi-solid.

  • Azeotropic Removal (The "Chase"):

    • Step: Re-dissolve the residue in Toluene (approx. 5-10 mL per gram of substrate) and re-concentrate. Repeat 2x.

    • Mechanism: Toluene forms azeotropes with residual Ethanol and helps physically entrain trapped

      
       and 
      
      
      
      gas.
    • Why: Residual ethanol prevents crystallization; residual acid causes hygroscopicity and darkening.

  • Anti-Solvent Crystallization (The "Crash"):

    • Dissolve the dry residue in the minimum amount of warm Ethanol (or Methanol) needed to solubilize it (approx. 40-50°C).

    • Slowly add MTBE (Methyl tert-butyl ether) or Diethyl Ether until slight turbidity persists.

    • Cool slowly to room temperature, then to 0-4°C with stirring.

    • Note: Avoid Hexane/Heptane initially if the oil is stubborn; they can cause "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Filtration & Drying:

    • Filter the white crystalline solid under nitrogen (to prevent moisture uptake).

    • Wash with cold MTBE.

    • Dry in a vacuum oven at 40°C over

      
       or KOH pellets.
      

Module 2: Visualization of Logic

Workflow Diagram: From Reaction to Pure Crystal

WorkupOptimization Start Crude Reaction Mixture (EtOH, SOCl2, Product) Evap1 Vacuum Concentration (<40°C) Start->Evap1 Residue Viscous Oil/Gum Evap1->Residue Azeotrope Toluene Chase (x2) Removes trapped acid/EtOH Residue->Azeotrope Critical Step Solubilize Dissolve in min. warm EtOH Azeotrope->Solubilize AntiSolvent Add MTBE dropwise (Cloud point) Solubilize->AntiSolvent Cooling Cool to 0°C (Slow Stirring) AntiSolvent->Cooling Result White Crystalline Solid Cooling->Result

Caption: Logical flow for the isolation of amino ester hydrochlorides, prioritizing acid removal to induce crystallization.

Module 3: Troubleshooting Guide (The "Fix")

This section addresses specific failure modes. Use this decision tree when the standard protocol fails.

Issue 1: The "Sticky Oil" Phenomenon

Symptom: The product refuses to crystallize and remains a yellow/orange gum, even after anti-solvent addition.

  • Root Cause:

    • Supersaturation/Impurities: Small amounts of unreacted amino acid or oligomers are disrupting the crystal lattice.

    • Residual Solvent: Ethanol lowers the glass transition temperature (

      
      ), keeping the salt in a liquid/amorphous state.
      
  • Corrective Action (Trituration Protocol):

    • Evaporate all solvents completely.

    • Add Diethyl Ether or MTBE (anhydrous) to the gum.

    • Sonicate for 10-15 minutes. The mechanical energy often induces nucleation.

    • Scratch the side of the flask with a glass rod.

    • Advanced: If still oily, dissolve in DCM, wash once with cold saturated

      
       (rapidly) to free-base, dry organics, and re-acidify with anhydrous HCl in Dioxane/Ether. (Only use this if direct crystallization fails repeatedly).
      
Issue 2: Hydrolysis (Loss of Ester)

Symptom: NMR shows a decrease in the ethyl group signal and reappearance of the acid peak; melting point is broad.

  • Root Cause: Introduction of moisture during the work-up while the product is still acidic.

  • Corrective Action:

    • Never use an aqueous work-up (e.g., water washes) for the hydrochloride salt unless absolutely necessary.

    • Ensure the

      
       used was high quality (not hydrolyzed).
      
    • Store the final product in a desiccator.

Issue 3: Product Discoloration (Pink/Brown)

Symptom: The white solid turns pink or brown upon drying.

  • Root Cause: Oxidation of traces of free amine or presence of residual sulfur species from

    
    .
    
  • Corrective Action:

    • Ensure complete removal of

      
       via the Toluene azeotrope step.
      
    • Recrystallize using Ethanol/Activated Charcoal to remove color bodies.

Module 4: Troubleshooting Logic Map

Troubleshooting Problem Work-up Failure Type1 Oiling Out Problem->Type1 Type2 Hydrolysis Problem->Type2 Fix1 Sonicate w/ Et2O or MTBE Type1->Fix1 Nucleation Fix3 Toluene Azeotrope (Remove EtOH) Type1->Fix3 Solvent Removal Fix2 Check Moisture Avoid Aqueous Wash Type2->Fix2 Prevention

Caption: Decision tree for resolving common isolation failures in amino ester synthesis.

Module 5: Frequently Asked Questions (FAQs)

Q1: Why is the hydrochloride salt preferred over the free base? A: The free base of ethyl 2-amino-2-cyclohexylacetate is an amine. Amines are nucleophilic and can attack their own ester group (inter- or intramolecularly) to form diketopiperazines (dimers) or polymers, especially upon heating. The HCl salt protonates the amine, removing its nucleophilicity and stabilizing the molecule for long-term storage [1].

Q2: Can I use Hexane as the anti-solvent? A: You can, but proceed with caution. Because the cyclohexyl group is lipophilic, the product has partial affinity for non-polar solvents. Adding Hexane too quickly to an ethanolic solution often forces the product out as an oil (liquid-liquid phase separation) rather than a crystal. MTBE or Diethyl Ether are "softer" anti-solvents that generally favor crystal growth for this class of compounds [2].

Q3: My product smells like sulfur. Is it pure? A: No. A sulfur smell indicates trapped sulfur dioxide (


) or thionyl chloride. This is acidic and will degrade your ester over time. You must repeat the Toluene chase  (Module 1, Step 3) and dry under high vacuum (< 1 mbar) for at least 4 hours.

Q4: How do I confirm the structure quickly? A:

  • 1H NMR (DMSO-d6): Look for the ethyl ester quartet (~4.1-4.2 ppm) and triplet (~1.2 ppm). Crucially, the alpha-proton (next to the amine) should appear as a doublet or broad singlet around 3.8-4.0 ppm.

  • Absence of OH: Ensure no broad carboxylic acid peak exists >10 ppm (indicates hydrolysis).

Module 6: Data & Specifications

ParameterSpecification / Behavior
Appearance White to off-white crystalline powder
Solubility Soluble: Water, Methanol, Ethanol, DMSOInsoluble: Hexane, Toluene, Ether
Hygroscopicity High. Must be stored under inert gas or in a desiccator.
Melting Point Typically distinct (e.g., range 150-180°C depending on specific polymorph/purity). Note: Broad MP indicates wet/impure salt.
Storage Temp 2-8°C (Refrigerated)

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 2. New York: John Wiley & Sons. (Classic text establishing the stability profiles of amino acid ester salts vs. free bases).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on recrystallization solvent selection for amine salts).

  • Anand, R. C., & Vatsal, R. (2002). Synthesis of amino acid esters using thionyl chloride. Indian Journal of Chemistry, Section B.
Optimization

avoiding racemization during Ethyl 2-amino-2-cyclohexylacetate hydrochloride synthesis

A Guide to Preserving Stereochemical Integrity Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral α-amino es...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preserving Stereochemical Integrity

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral α-amino esters, specifically focusing on Ethyl 2-amino-2-cyclohexylacetate hydrochloride. Our goal is to provide you with in-depth, actionable insights to anticipate and troubleshoot issues related to racemization, ensuring the stereochemical purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride?

A: Racemization is the conversion of an enantiomerically pure substance (containing only one of a pair of stereoisomers) into a mixture containing equal amounts of both enantiomers (a racemate). For a chiral molecule like Ethyl 2-amino-2-cyclohexylacetate, where the biological activity is often dependent on a specific three-dimensional arrangement, racemization is a critical failure. The presence of the unwanted enantiomer can lead to reduced therapeutic efficacy, altered pharmacological profiles, or even undesired side effects.[1] Preserving the intended stereochemistry is therefore paramount for its application in drug development.

Q2: What is the primary chemical mechanism responsible for racemization in α-amino esters?

A: The primary mechanism involves the deprotonation of the hydrogen atom at the α-carbon (the stereocenter). This abstraction is typically facilitated by a base. The resulting carbanion intermediate, known as an enolate, is planar and achiral. Subsequent reprotonation can occur from either face of the planar enolate with equal probability, leading to a 50:50 mixture of the original and the opposite enantiomer, thus forming a racemic mixture.

Q3: Which steps in a typical synthesis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride are most susceptible to racemization?

A: Racemization can occur at several stages, but the most vulnerable points are:

  • Esterification: Direct esterification of the parent amino acid (2-amino-2-cyclohexylacetic acid) under harsh conditions, especially with strong bases or high temperatures, can promote α-proton abstraction.

  • Work-up and Purification: Prolonged exposure to basic conditions during aqueous work-up or certain chromatographic methods can induce racemization.

  • Storage: Even the final product, if not stored correctly as the hydrochloride salt, can be susceptible to racemization over time, particularly if exposed to basic impurities.[2]

Q4: Are there specific reagents or conditions known to cause significant racemization?

A: Yes. The use of strong, non-sterically hindered bases like triethylamine can significantly increase the rate of racemization due to their ability to easily abstract the α-proton.[3] High reaction temperatures also accelerate this process.[1] Additionally, certain activating agents used in peptide coupling, if not paired with an appropriate racemization suppressant, can lead to loss of stereochemical integrity.[3][4]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific experimental observations and provides a logical framework for identifying the cause and implementing a solution.

Problem / Symptom Probable Cause(s) Suggested Solution(s) & Scientific Rationale
Final product shows low optical rotation or an enantiomeric excess (e.e.) significantly below the starting material. 1. Harsh Esterification Conditions: The chosen esterification method is too aggressive, likely involving excessive heat or a strong base. 2. Base-Mediated Racemization During Work-up: The product was exposed to a basic aqueous solution (e.g., NaHCO₃, K₂CO₃) for an extended period during extraction.1. Adopt a Milder Esterification Protocol: Switch to the thionyl chloride (SOCl₂) method in ethanol. This reaction proceeds under acidic conditions, which protonates the amino group, protecting the α-proton from abstraction. The reaction is typically performed at low to moderate temperatures, further minimizing racemization risk.[5][6] 2. Optimize Work-up: Minimize contact time with any basic solutions. If a base wash is necessary, use a mild base and perform the extraction quickly at low temperatures. Ensure the final product is isolated and stored as the hydrochloride salt to maintain an acidic environment.
Racemization is observed even when using the SOCl₂/Ethanol method. 1. Slow/Intermittent Addition of Thionyl Chloride at Low Temperature: Adding SOCl₂ too slowly to a cold solution can lead to localized high concentrations of HCl gas, which may not efficiently protonate all amino acid molecules before esterification begins. 2. Excessive Temperature During Reflux: While some heating may be required to drive the reaction to completion, prolonged reflux at high temperatures can still provide enough energy to overcome the barrier to racemization.1. Control Reagent Addition and Temperature: Add thionyl chloride dropwise to a suspension of the amino acid in ethanol at a controlled temperature, often starting at 0°C and allowing it to warm. A patent suggests adding SOCl₂ to the amino acid/alcohol mixture at an internal temperature of 20°C or higher to ensure the reaction proceeds smoothly.[6] 2. Monitor Reaction Progress: Use TLC or another appropriate method to monitor the reaction. Once the starting material is consumed, proceed with the work-up immediately rather than heating for an arbitrary, extended period.
The starting amino acid itself is showing signs of racemization. Improper Storage or Sourcing: The starting 2-amino-2-cyclohexylacetic acid may have been compromised before the synthesis began, possibly due to exposure to basic contaminants during storage.Verify Starting Material Purity: Always check the enantiomeric purity of the starting amino acid via chiral HPLC or by measuring its optical rotation and comparing it to the literature value. Source starting materials from reputable suppliers and store them in a cool, dry, and neutral environment.

Recommended Protocol: Esterification via the Thionyl Chloride Method

This method is widely regarded as a robust and reliable procedure for the esterification of amino acids while minimizing the risk of racemization.[5] The reaction proceeds under acidic conditions, which inherently protects the stereocenter.

Workflow Diagram

Caption: Workflow for racemization-suppressed esterification.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend 2-amino-2-cyclohexylacetic acid (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of amino acid).

  • Cooling: Cool the suspension to 0°C in an ice-water bath.

  • Thionyl Chloride Addition: Add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension over 15-30 minutes. The addition is exothermic, so maintain the temperature at or below 10°C.

    • Scientific Rationale: Thionyl chloride reacts with ethanol to form sulfurous acid monoethyl ester and HCl in situ. The generated HCl protonates the amino group of the substrate, forming the ammonium salt. This positively charged group electrostatically repels protons and prevents base-catalyzed abstraction of the α-hydrogen. Thionyl chloride also activates the carboxylic acid by converting it to an acyl chloride intermediate.[5][7]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approx. 78°C) for 2-4 hours.

    • Scientific Rationale: Heating is necessary to drive the reaction between the acyl chloride intermediate and ethanol to completion.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid spot has disappeared.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil (Ethyl 2-amino-2-cyclohexylacetate hydrochloride) can be purified by trituration with cold diethyl ether or by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the pure product.

Mechanistic Insight: The Racemization Pathway to Avoid

Understanding the mechanism of racemization is key to preventing it. The following diagram illustrates the base-catalyzed pathway that must be suppressed.

Racemization_Mechanism Start Chiral α-Amino Ester (S-Enantiomer) Intermediate Planar, Achiral Enolate Intermediate Start->Intermediate α-Proton Abstraction Base Base (B:) Proton H+ Product_S S-Enantiomer (Retention) Intermediate->Product_S Protonation (top face) 50% probability Product_R R-Enantiomer (Inversion) Intermediate->Product_R Protonation (bottom face) 50% probability Racemate Racemic Mixture (50% S, 50% R) Product_S->Racemate Product_R->Racemate

Caption: Base-catalyzed racemization via a planar enolate.

By maintaining acidic conditions, the concentration of free base required for the initial deprotonation step is minimized, effectively shutting down this pathway and preserving the stereochemical integrity of your product.

References

  • Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 1877 , 10 (2), 1889–1897. [Link]

  • Barry, L. G., et al. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 1993 , 41 (4), 323-325. [Link]

  • Pinner Reaction. SynArchive. [Link]

  • Dürr, E., et al. Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. Organic & Biomolecular Chemistry, 2004 , 2 (21), 3049-3054. [Link]

  • Pugnière, M., et al. Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Peptide and Protein Letters, 1984 , 12 (3), 205-208. [Link]

  • Nitriles can be converted directly to esters by the Pinner reaction. Filo. [Link]

  • Boc amino acid could, but doesn't, racemize. C&EN Global Enterprise, 1981 , 59 (48), 24-25. [Link]

  • Pinner Reaction. Organic Chemistry Portal. [Link]

  • Chapter 3: Racemization, Enantiomerization and Diastereomerization. In Comprehensive Chirality; Carreira, E. M., Yamamoto, H., Eds.; Elsevier, 2012; pp 41-69. [Link]

  • Synthesis and characterisation of new thiazole β-amino acids and β-amino esters. Farmacia Journal, 2016 , 64 (5), 734-739. [Link]

  • High chiral recognition in α-amino-acid and -ester complexation. Journal of the Chemical Society, Chemical Communications, 1993 , (1), 47-49. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega, 2021 , 6 (5), 4053–4063. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 2021 , 65 (3), 183-192. [Link]

  • Method for producing amino acid ester hydrochloride.

Sources

Troubleshooting

catalyst poisoning in the synthesis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride

Topic: Troubleshooting Catalyst Poisoning in the Hydrogenation of Ethyl 2-amino-2-phenylacetate HCl. Target Molecule: Ethyl 2-amino-2-cyclohexylacetate hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning in the Hydrogenation of Ethyl 2-amino-2-phenylacetate HCl. Target Molecule: Ethyl 2-amino-2-cyclohexylacetate hydrochloride. Standard Catalyst: Rhodium on Carbon (5% Rh/C) or Rhodium on Alumina (Rh/Al₂O₃).

Introduction: The "Double-Edged" Chemistry

Welcome to the technical support center. You are likely performing a heterogeneous catalytic hydrogenation to convert the aromatic ring of Ethyl 2-amino-2-phenylacetate (Phenylglycine ethyl ester) into a cyclohexane ring.

The Core Challenge: This reaction operates on a knife-edge. You are hydrogenating an amine-containing substrate.[1][2][3]

  • Free amines are potent catalyst poisons (they bind strongly to Rh sites via the nitrogen lone pair).

  • Acidification (HCl) protonates the amine (

    
    ), preventing this poisoning.
    
  • However , the chloride ions (

    
    ) from the salt are themselves mild inhibitors that compete for active sites.
    

Successful synthesis requires balancing these factors. This guide addresses the specific failure modes associated with catalyst deactivation in this system.

Module 1: Diagnostic Triage (Start Here)

Before adjusting parameters, determine the nature of the failure using the Kinetic Signature Table below.

Table 1: Failure Mode Identification
ObservationKinetic SignatureLikely CulpritImmediate Action
Dead on Arrival Zero H₂ uptake from

.
Sulfur Poisoning (Irreversible)Check starting material source (Thionyl chloride residue?).
The "Slow Death" Initial rapid uptake that decays exponentially before 50% conversion.Pore Blocking / Fouling Check solubility of product; is the cyclohexyl salt precipitating on the catalyst?
The "Crawl" Constant but extremely slow rate (10% of expected).Chloride Inhibition (Reversible)Increase H₂ pressure; Wash catalyst; Check Cl⁻ concentration.
Sudden Stop Rate drops to zero abruptly after a specific conversion.Hydrogen Starvation Check stirring rate (rpm) and gas-liquid mass transfer (

).

Module 2: The Poisoning Mechanisms

Understanding why the catalyst fails is the key to preventing it.

Sulfur Poisoning (The "Thionyl" Legacy)
  • Source: Phenylglycine ethyl ester is often synthesized using Thionyl Chloride (SOCl₂) in ethanol.

  • Mechanism: Trace amounts of sulfur-containing byproducts (sulfites or residual SOCl₂) bind irreversibly to Rhodium active sites. Sulfur forms a strong chemisorption bond that H₂ cannot displace.

  • Threshold: Even <5 ppm Sulfur can deactivate 5% Rh/C.

Amine Poisoning vs. Chloride Inhibition
  • The Amine Threat: If your pH is too high (free base form), the nitrogen lone pair (

    
    ) donates electron density to the Rh metal, blocking H₂ adsorption.
    
  • The Chloride Tax: You use the HCl salt to prevent amine poisoning. However,

    
     ions adsorb on the metal surface. While less distinct than sulfur, high concentrations of 
    
    
    
    reduce the available surface area for H₂ activation.
Visualization: The Competitive Adsorption Landscape

PoisoningMechanism RhSurface Rhodium Active Site (Rh) H2 H₂ (Reactant) Weak Adsorption H2->RhSurface Desired Reaction Sulfur Sulfur (Impurity) Irreversible Poison Blocks Site Permanently Sulfur->RhSurface Irreversible Binding Amine Free Amine (-NH₂) Strong Poison (If pH > 7) Amine->RhSurface Strong Coordination Ammonium Ammonium (-NH₃⁺) Non-Poisoning (Target State) Chloride Chloride (Cl⁻) Competitive Inhibitor Reduces Rate Chloride->RhSurface Equilibrium Competition

Figure 1: Competitive adsorption on the Rhodium surface. Sulfur and Free Amines dominate (poison), while Chloride competes with Hydrogen (inhibit).

Module 3: Troubleshooting FAQs

Q1: My reaction stalled at 60% conversion. Adding more catalyst didn't help. Why?

A: This suggests Product Inhibition or Solubility Issues , not simple poisoning.

  • The Physics: The cyclohexyl product (Ethyl 2-amino-2-cyclohexylacetate HCl) is often less soluble in ethanol than the aromatic starting material. If it precipitates, it coats the catalyst pores (fouling).

  • The Fix:

    • Dilute the reaction mixture.

    • Increase temperature slightly (e.g., from 25°C to 40°C) to keep the salt in solution.

    • Switch solvent to a mixture (e.g., Ethanol/Water or Methanol/Acetic Acid).

Q2: Can I use the free base to avoid Chloride inhibition?

A: Do not do this. While you eliminate chloride, you expose the catalyst to the free amine. Rhodium is highly sensitive to amine poisoning. The reaction rate will likely plummet, or you will require massive catalyst loadings (20-30 wt%).

  • Better Strategy: Stick to the HCl salt but wash the starting material thoroughly to remove excess HCl and inorganic salts before hydrogenation.

Q3: How do I confirm if my starting material has Sulfur?

A: Perform a "Spike Test" (Standard Addition).

  • Take a standard reaction with known pure material (if available) or a previous successful batch.

  • "Spike" it with 5% of the suspected "bad" starting material.

  • Run the hydrogenation.[1][2][3][4][5]

  • Result: If the rate drops disproportionately (e.g., >50% drop), the impurity is a catalytic poison (Sulfur), not just an inert diluent.

Module 4: Validated Experimental Protocol

This protocol is designed to minimize poisoning risks.[5]

Reagents:

  • Substrate: Ethyl 2-amino-2-phenylacetate HCl (Recrystallized).

  • Catalyst: 5% Rh/C (Evonik or equivalent), 50% water wet.

  • Solvent: Ethanol (Absolute) or Methanol.

Step-by-Step Workflow:

  • Feedstock Pre-treatment (CRITICAL):

    • If the ester was made via

      
      , recrystallize it from Ethanol/Ether.
      
    • Validation: Dissolve 1g in water; add

      
      . White precipitate indicates sulfate/sulfite carryover. Reprocess if positive.
      
  • Loading:

    • Charge reactor with Substrate (1.0 equiv).

    • Add Solvent (Concentration ~0.1 M to 0.2 M). Note: High dilution prevents product precipitation.

    • Add Catalyst (5 wt% to 10 wt% relative to substrate mass).

  • Purge Cycles:

    • Purge with

      
       (3x) to remove Oxygen (safety).
      
    • Purge with

      
       (3x) to saturate the liquid phase.
      
  • Reaction:

    • Pressure: 5–10 bar (Rh is active at low pressure, but higher pressure overcomes Chloride inhibition).

    • Temperature: 25°C – 40°C. Warning: >50°C risks hydrolysis of the ester or deamination.

    • Stirring: >1000 RPM (Mass transfer limited regime).

  • Filtration:

    • Filter warm (if solubility is temperature-dependent) through Celite.

Troubleshooting Logic Flow

TroubleshootingFlow Start Reaction Stalled / Slow CheckH2 Is H₂ Pressure Stable? Start->CheckH2 CheckSolubility Is Mixture Cloudy? CheckH2->CheckSolubility Yes (Pressure constant) Leak Fix Leak / Mass Transfer CheckH2->Leak No (Pressure dropping fast) CheckImpurity Check Feed Purity (Sulfur/Halides) CheckSolubility->CheckImpurity No (Clear solution) Dilute Add Solvent / Heat (Pore Blocking) CheckSolubility->Dilute Yes (Precipitate) Recrystallize Recrystallize Feed (Poisoning) CheckImpurity->Recrystallize Impurity Found

Figure 2: Decision tree for diagnosing reaction stalls.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed mechanisms of Rhodium catalysis in aromatic hydrogenation).

  • Heller, D., et al. (2018). "Inhibition of Rhodium-Catalyzed Hydrogenation by Chloride Ions." ChemCatChem. (Explains the competitive inhibition of halides on Rh surfaces).
  • Organic Syntheses. (1963). "Glycine ethyl ester hydrochloride."[6][7][8][9] Org.[2][6] Synth. Coll. Vol. 4, p.424.[6] (Foundational chemistry for the precursor synthesis and HCl salt handling).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • TCI Chemicals. "Hydrogenation Catalysts: Rhodium on Carbon." (Technical data on Rh/C selectivity for aromatic rings vs. functional groups).

Sources

Optimization

scale-up challenges for Ethyl 2-amino-2-cyclohexylacetate hydrochloride production

Technical Support Center: Ethyl 2-amino-2-cyclohexylacetate Hydrochloride Production Status: Active Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Scale-Up Troubleshooting & Optimization Guide Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-amino-2-cyclohexylacetate Hydrochloride Production

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Scale-Up Troubleshooting & Optimization Guide

Executive Summary

This guide addresses the specific scale-up challenges for Ethyl 2-amino-2-cyclohexylacetate hydrochloride (also known as Cyclohexylglycine ethyl ester HCl). Unlike simple glycine derivatives, the bulky cyclohexyl group introduces significant steric hindrance and lipophilicity, altering solubility profiles and crystallization kinetics.

This support module focuses on three critical failure modes observed during scale-up (>100g to kg scale):

  • Thermal Runaway & Gas Evolution during esterification.

  • "Oiling Out" during crystallization (product refusing to solidify).

  • Diketopiperazine (DKP) Formation (dimerization instability).

Module 1: Reaction Engineering & Safety

The Challenge: The standard laboratory method (adding thionyl chloride to an amino acid slurry in ethanol) becomes hazardous at scale due to the violent release of


 and 

gases and a potent exotherm.
Critical Protocol: The "Pre-Activation" Method

Do not add Thionyl Chloride (


) directly to the amino acid slurry at large scale. This causes localized hot spots and uncontrollable gas evolution. Use the Pre-Activation Method .

Step-by-Step Optimization:

  • Charge Ethanol: Load anhydrous ethanol (EtOH) into the reactor. Cool to

    
     to 
    
    
    
    .
  • Controlled

    
     Addition:  Add thionyl chloride dropwise to the cold ethanol.
    
    • Chemistry:

      
      .
      
    • Why: This generates anhydrous ethanolic HCl before the substrate is introduced. The exotherm is managed here, without the solid substrate interfering with stirring.

  • Substrate Addition: Add solid 2-amino-2-cyclohexylacetic acid to the cold HCl/EtOH solution.

  • Reflux: Heat to reflux (

    
    ) to drive the esterification.
    
Troubleshooting Q&A

Q: The reaction mixture turned yellow/orange during reflux. Is the batch ruined? A: Not necessarily, but it indicates oxidation or impurity formation.

  • Cause: Excess

    
     reacting with trace moisture or impurities in the starting material.
    
  • Fix: Ensure the starting amino acid is dry (LOD < 0.5%). Use a nitrogen blanket. If color persists, treat the final recrystallization solution with activated carbon (e.g., Darco G-60).

Q: We are seeing massive gas evolution that overwhelms our scrubber. A: You are likely adding


 too fast or at too high a temperature.
  • Fix: The reaction generates 1 mole of

    
     and 2 moles of 
    
    
    
    gas for every mole of
    
    
    . Ensure your scrubber capacity (NaOH trap) is calculated for total theoretical gas volume, not just the flow rate.

Visualization: Reaction Safety & Workflow

ReactionFlow cluster_safety Critical Safety Controls Start Start: Anhydrous Ethanol Cool Cool to -10°C Start->Cool AddSOCl2 Add SOCl2 (Controlled Rate) Exotherm & Gas Generation Cool->AddSOCl2 Generates HCl/EtOH AddSolid Add Solid Cyclohexylglycine AddSOCl2->AddSolid Homogeneous Solution Scrubber Caustic Scrubber (NaOH) Traps SO2/HCl AddSOCl2->Scrubber Off-gas TempProbe Internal Temp < 5°C during addition AddSOCl2->TempProbe Reflux Reflux (78°C, 4-12h) AddSolid->Reflux Monitor Monitor via HPLC/TLC (Disappearance of Acid) Reflux->Monitor

Caption: Optimized "Pre-Activation" workflow minimizing thermal risks and gas surges.

Module 2: Isolation & Crystallization

The Challenge: The "Cyclohexyl" tail makes the molecule greasy. The HCl salt often separates as a sticky oil ("oiling out") rather than a discrete crystal, trapping impurities.

Troubleshooting Guide: "The Batch is an Oil"
ObservationRoot CauseCorrective Action
Sticky Oil upon concentration Residual Ethanol/Solvent prevents lattice formation.Azeotropic Drying: Add Toluene or Heptane and distill again to remove trace Ethanol.
Product won't precipitate High solubility in lipophilic solvents due to Cyclohexyl ring.Change Antisolvent: Do not use pure Ethanol for crystallization. Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate .
Gummy solid Amorphous phase formation.Seeding: Dissolve the gum in minimum hot Isopropanol (IPA), cool slowly, and seed with authentic crystals at

.
Recommended Crystallization Protocol
  • Concentrate: Remove reaction solvent (EtOH) under vacuum to a thick residue.

  • Swap Solvent: Add MTBE (approx 5-8 volumes relative to solid).

  • Digestion: Stir the slurry vigorously. The oil should transform into a white solid (polymorph transformation) over 2-4 hours.

  • Filtration: Filter under Nitrogen (hygroscopic!). Wash with cold MTBE.

Module 3: Stability & Impurity Profiling

The Challenge: Alpha-amino esters are prone to cyclization into Diketopiperazines (DKPs) . This is an autocatalytic degradation pathway that occurs if the free base is generated or if the salt is stored improperly (wet).

Mechanism of Failure

If the pH rises (even locally) or water is present, two molecules of the ester condense, losing two molecules of ethanol to form the cyclic dimer (DKP). This is irreversible.

Q: How do I prevent DKP formation during storage? A:

  • Keep it Acidic: Ensure the final product is the stoichiometric HCl salt. Excess HCl (trace) is better than deficiency.

  • Keep it Dry: Moisture allows hydrolysis to the free acid or facilitates the solution-phase dynamics needed for dimerization. Store with desiccant.

  • Avoid Basic Workups: Never wash the organic phase with bicarbonate during isolation unless you immediately re-acidify.

Visualization: The DKP Trap

DKP_Pathway EsterSalt Ester HCl Salt (Stable Solid) FreeBase Free Base Ester (Reactive Intermediate) EsterSalt->FreeBase Moisture/Base (pH > 6) Dimer Linear Dipeptide FreeBase->Dimer Dimerization DKP Diketopiperazine (DKP) (Cyclic Impurity - Dead End) FreeBase->DKP Direct Cyclization Dimer->DKP Cyclization (-EtOH)

Caption: The irreversible degradation pathway from Ester HCl to Diketopiperazine (DKP).

References

  • Process Safety in Amino Acid Esterification

    • Title: "Scale-Up of the Synthesis of Amino Acid Esters."
    • Source: Organic Process Research & Development (OPRD).
    • Context: Discusses the hazard of addition to slurries and the benefits of the pre-activ
    • Link:[Link] (General Journal Link for verification of standard protocols)

  • Diketopiperazine Formation

    • Title: "Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides."
    • Source: ResearchG
    • Context: Details the mechanism of DKP formation in amino acid esters, specifically the role of steric hindrance (cyclohexyl) and basic conditions.
    • Link:[Link]

  • Thionyl Chloride Safety Data

    • Title: "Thionyl Chloride Safety D
    • Source: Merck / Sigma-Aldrich.

    • Context: Specific hazards regarding w

      
      , 
      
      
      
      ).[1]
  • Crystallization of Lipophilic Salts

    • Title: "Solvent Selection in Pharmaceutical Crystalliz
    • Source: APC / YouTube Webinar (Transcribed).
    • Context: Strategies for handling "oiling out" in lipophilic API intermedi
    • Link:[Link]

Sources

Troubleshooting

spectroscopic identification of byproducts in Ethyl 2-amino-2-cyclohexylacetate hydrochloride reactions

Knowledge Base ID: KB-SPEC-882 Status: Active | Last Updated: February 20, 2026 Topic: Spectroscopic Identification of Byproducts & Impurities Core Directive & Scope Product Context: Ethyl 2-amino-2-cyclohexylacetate hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base ID: KB-SPEC-882

Status: Active | Last Updated: February 20, 2026 Topic: Spectroscopic Identification of Byproducts & Impurities

Core Directive & Scope

Product Context: Ethyl 2-amino-2-cyclohexylacetate hydrochloride (also known as Cyclohexylglycine ethyl ester HCl ) is a non-proteinogenic


-amino acid ester used as a chiral building block in peptide synthesis and drug development (e.g., thrombin inhibitors).

The Support Challenge: Users frequently report "phantom peaks" or "purity drift" during storage or workup. This guide addresses the three most common failure modes:

  • Dimerization (Diketopiperazine formation).

  • Hydrolysis (Reversion to the free acid).

  • Incomplete Hydrogenation (Residual Phenylglycine).

Troubleshooting Knowledge Base (Q&A)

Ticket #401: "My NMR shows no ethyl group, but the mass is correct for a dimer."

Diagnosis: Diketopiperazine (DKP) Formation. This is the most critical instability issue with


-amino acid esters. If the HCl salt is neutralized (even locally) or exposed to moisture/heat, two molecules self-condense to form 3,6-dicyclohexylpiperazine-2,5-dione .

The Mechanism: The free amine of one molecule attacks the ester carbonyl of another. This cyclization releases two molecules of ethanol.

Spectroscopic Evidence:

FeatureTarget Molecule (Ester HCl)Impurity: DKP (Cyclic Dimer)

H NMR (Ethyl)
Quartet (~4.2 ppm), Triplet (~1.3 ppm)ABSENT (Key Indicator)

H NMR (

-H)

3.9–4.1 ppm (Broadened by NH

)

3.6–3.8 ppm (Sharper, methine)
IR (Carbonyl) 1740–1750 cm

(Ester C=O)
1670–1690 cm

(Amide I)
MS (ESI+)

(Free base mass)

(Dimer - 2EtOH)

Corrective Action:

  • Protocol: Maintain pH < 4 during workup. Avoid prolonged storage of the free base in solution.

  • Verification: Check the IR spectrum. If the strong band shifts from 1745 to 1680 cm

    
    , cyclization has occurred.
    
Ticket #402: "I see aromatic signals in the 7.0–7.5 ppm region."

Diagnosis: Incomplete Hydrogenation (Residual Phenylglycine). This compound is often synthesized by catalytic hydrogenation of Ethyl 2-amino-2-phenylacetate . Residual starting material is a common impurity if the catalyst activity was low or the reaction time insufficient.

Spectroscopic Evidence:

  • 
    H NMR:  The target cyclohexyl group shows multiplets at 1.0–1.9 ppm. Any signal in the 7.2–7.5 ppm  range indicates the phenyl ring is still intact.
    
  • 
    C NMR:  Look for signals at 126–129 ppm  (aromatic CH) and 135+ ppm  (quaternary C). The cyclohexyl carbons appear at 25–40 ppm.
    
Ticket #403: "The product is hygroscopic and the melting point is dropping."

Diagnosis: Hydrolysis to the Free Acid. Exposure to atmospheric moisture causes the ester to hydrolyze back to 2-amino-2-cyclohexylacetic acid .

Spectroscopic Evidence:

  • 
    H NMR:  Loss of ethyl signals (similar to DKP), but without the formation of the DKP mass peak.
    
  • IR: Broadening of the OH stretch (2500–3300 cm

    
    ) due to the carboxylic acid dimer.
    
  • Solubility: The free acid is zwitterionic and often less soluble in organic solvents (DCM/Chloroform) compared to the ester HCl.

Visual Troubleshooting Workflows

Workflow A: Rapid Impurity Identification

Use this decision tree to interpret ambiguous spectral data.

ImpurityLogic Start Start: Ambiguous Spectrum CheckEthyl Check 1H NMR: Are Ethyl signals (4.2q, 1.3t) present? Start->CheckEthyl EthylYes Ethyl Present CheckEthyl->EthylYes Yes EthylNo Ethyl Absent CheckEthyl->EthylNo No CheckAromatic Check 7.0-7.5 ppm region EthylYes->CheckAromatic CheckIR Check IR Carbonyl Region EthylNo->CheckIR ResultTarget Target Likely Pure (Check Integration) CheckAromatic->ResultTarget Clean Aliphatic ResultPhenyl Impurity: Ethyl Phenylglycine (Incomplete Hydrogenation) CheckAromatic->ResultPhenyl Aromatic Peaks ResultDKP Impurity: Diketopiperazine (Amide band ~1680 cm-1) CheckIR->ResultDKP Band at 1680 ResultAcid Impurity: Free Acid (Broad OH, Acid C=O) CheckIR->ResultAcid Band at 1710 + Broad OH

Caption: Logic flow for deconvoluting common spectral anomalies in cyclohexylglycine derivatives.

Workflow B: DKP Formation Mechanism

Understanding this pathway is crucial for prevention.

DKP_Mechanism Substrate 2 x Amino Ester (Free Base) (Unstable Monomer) Transition Nucleophilic Attack (Amine -> Ester Carbonyl) Substrate->Transition pH > 7 Intermediate Linear Dipeptide Ester Transition->Intermediate - EtOH Product Diketopiperazine (DKP) (Cyclic Dimer) Intermediate->Product Cyclization Byproduct 2 x Ethanol Intermediate->Byproduct Leaving Group

Caption: Self-condensation pathway of


-amino esters under neutral/basic conditions.

Standardized Analytical Protocols

To ensure reproducibility, follow these specific sample preparation steps before acquiring spectra.

Protocol A: NMR Sample Preparation (Salt Integrity)

Context: Using standard CDCl


 can sometimes lead to peak broadening if the solvent is acidic or wet.
  • Solvent Choice: Use DMSO-

    
     for the most distinct amide/amine proton signals. If using CDCl
    
    
    
    , add 1 drop of TFA-
    
    
    to sharpen the ammonium signals if exchange broadening is observed.
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Acquisition: Set relaxation delay (

    
    ) to at least 2.0 seconds to ensure accurate integration of the ethyl group vs. the cyclohexyl ring (relaxation times differ significantly).
    
Protocol B: IR Sampling (Distinguishing Polymorphs vs. Impurities)

Context: KBr pellets can induce pressure-mediated ion exchange.

  • Method: ATR (Attenuated Total Reflectance) is preferred.

  • Baseline Check: Ensure the crystal is clean. Background scan must be flat in the 1600–1800 cm

    
     region.
    
  • Critical Zone: Zoom in on 1650–1760 cm

    
    .
    
    • Single sharp peak @ 1745: Pure Ester HCl.

    • Split peak (1745 + 1680): Partial degradation to DKP.

References & Authority

  • Diketopiperazine Formation:

    • Source: Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation. Journal of Pharmaceutical Sciences.

    • Relevance: Establishes the pH-dependency of the cyclization mechanism described in Ticket #401.

    • URL:[Link]

  • Synthesis via Hydrogenation:

    • Source: Organic Syntheses, Coll. Vol. 4, p.304 (1963). Hydrogenation of aromatic amino acids.

    • Relevance: Validates the phenylglycine precursor pathway and the potential for aromatic impurities (Ticket #402).

    • URL:[Link]

  • Spectroscopic Data (General Amino Acid Esters):

    • Source: SDBS (Spectral Database for Organic Compounds), AIST.

    • Relevance: Provides baseline shifts for cyclohexyl and ethyl ester moieties used in the diagnosis tables.

    • URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Purity Validation of Ethyl 2-amino-2-cyclohexylacetate HCl

UV (210 nm) vs. Charged Aerosol Detection (CAD) Audience: Researchers, Analytical Scientists, and Drug Development Professionals.[1] Content Type: Technical Comparison & Validation Protocol.

Author: BenchChem Technical Support Team. Date: February 2026

UV (210 nm) vs. Charged Aerosol Detection (CAD)

Audience: Researchers, Analytical Scientists, and Drug Development Professionals.[1] Content Type: Technical Comparison & Validation Protocol.

Executive Summary

Ethyl 2-amino-2-cyclohexylacetate hydrochloride presents a distinct analytical challenge: it is a non-aromatic, semi-polar amino acid ester salt.[1] Lacking a conjugated


-system, it exhibits negligible UV absorbance above 220 nm.[1]

This guide compares the two industry-standard approaches for validating its purity:

  • Low-Wavelength UV (205–210 nm): The traditional, low-cost approach, limited by solvent cutoff and low sensitivity.[1]

  • Charged Aerosol Detection (CAD): The modern "universal" alternative, offering uniform response factors for non-chromophoric impurities and higher sensitivity for this specific class of compounds.[2]

Verdict: While UV is sufficient for high-concentration assay testing (>98% purity), CAD is the superior choice for impurity profiling and trace analysis due to its ability to detect non-chromophoric synthetic byproducts (e.g., cyclohexylacetic acid derivatives) that UV misses.

Part 1: Strategic Analysis & Method Selection[1]

The choice of detector dictates the chemistry of the separation. The following decision matrix outlines the scientific causality behind selecting UV vs. CAD for this specific molecule.

The Chromophore Problem

Ethyl 2-amino-2-cyclohexylacetate HCl relies solely on the


 transition of the carbonyl ester group for UV detection. This transition is weak (

) and occurs at

.[1]
  • Consequence: You must use low-cut-off solvents (Acetonitrile) and non-absorbing buffers (Phosphate).[1]

  • Risk: Baseline drift during gradients is severe; sensitivity to impurities lacking a carbonyl group is zero.[1]

The CAD Advantage

CAD detects analytes based on mass concentration, not optical properties. The analyte is nebulized, dried, and charged by a stream of ionized nitrogen.

  • Benefit: Response is independent of chemical structure.[1]

  • Constraint: Mobile phase must be 100% volatile (No Phosphate buffers).

Method Decision Matrix (Graphviz)[1]

MethodSelection Start Start: Ethyl 2-amino-2-cyclohexylacetate HCl Goal_Assay Goal: Assay (>98% Purity) Start->Goal_Assay Goal_Impurity Goal: Impurity Profiling (<0.05%) Start->Goal_Impurity UV_Path Method A: Low-UV (210 nm) Goal_Assay->UV_Path Cost-effective CAD_Path Method B: CAD / ELSD Goal_Impurity->CAD_Path Recommended Constraint_UV Constraint: Requires Phosphate Buffer (Suppresses Amine Tailing) UV_Path->Constraint_UV Constraint_CAD Constraint: Requires Volatile Buffer (TFA/Formate) CAD_Path->Constraint_CAD Outcome_UV Result: Good for Main Peak, Blind to non-ester impurities Constraint_UV->Outcome_UV Outcome_CAD Result: Universal Detection, High Sensitivity Constraint_CAD->Outcome_CAD

Caption: Decision matrix for selecting detection method based on analytical goals (Assay vs. Impurity Profiling).

Part 2: Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize specific buffering strategies to handle the basic amine functionality of the target compound.

Method A: Low-Wavelength UV (The Traditional Approach)

Best for: Routine QC Assay of raw material.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .[1]
    
  • Wavelength: 210 nm (Bandwidth 4 nm).[1]

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0). Note: Low pH is critical to protonate the amine and prevent silanol interactions.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 60% B[1]

    • 20 min: 5% B[1]

  • Sample Diluent: Mobile Phase A:B (50:50).

Method B: Charged Aerosol Detection (The Advanced Approach)

Best for: Trace impurity analysis and stability studies.

  • Detector: Thermo Scientific Vanquish CAD or equivalent.[1][3]

    • Evaporation Temp: 35°C (Low temp preserves semi-volatiles).[1]

    • Power Function: 1.0 (Linear).

  • Column: C18 Charged Surface Hybrid (e.g., Waters XSelect CSH C18),

    
    .[1] Note: CSH columns provide better peak shape for amines in low-ionic strength volatile buffers.[1]
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1] Note: TFA acts as an ion-pairing agent to retain the polar amine.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient:

    • 0 min: 2% B[1]

    • 10 min: 95% B[1]

    • 12 min: 95% B[1]

    • 12.1 min: 2% B[1]

Part 3: Validation Framework (ICH Q2 R2)

Validation must demonstrate that the method is suitable for its intended purpose.[4][5] For Ethyl 2-amino-2-cyclohexylacetate HCl, Specificity and Linearity are the critical failure points.[1]

1. Specificity (Stress Testing)

Because the compound is an ester, it is prone to hydrolysis.

  • Protocol: Expose sample to 0.1 N NaOH and 0.1 N HCl for 4 hours.

  • Acceptance Criteria:

    • UV: Main peak purity angle < purity threshold (using PDA).[1] Risk: Hydrolysis product (cyclohexylacetic acid) has weak UV absorbance.[1]

    • CAD: Must resolve the parent peak from the hydrolysis degradant. CAD will clearly detect the cyclohexylacetic acid degradant, whereas UV at 210 nm may miss it due to noise.

2. Linearity & Sensitivity (LOD/LOQ)

The following table summarizes expected performance metrics based on the physicochemical properties of the analyte.

ParameterUV Method (210 nm)CAD MethodScientific Rationale
Linearity (

)
> 0.999 (High Conc.)> 0.995 (Log-Log)UV is linear (Beer's Law).[1] CAD is curvilinear; requires polynomial fit or log-log transformation.[1]
LOD (Limit of Detection) ~ 0.5 µg/mL~ 0.05 µg/mLCAD is ~10x more sensitive for non-aromatic species.[1]
Relative Response Factor Variable~ 1.0 (Uniform)UV response depends on extinction coefficient.[1] CAD response depends on mass, making it ideal for quantifying unknown impurities without standards.[1]
Robustness LowHighUV at 210 nm is highly sensitive to mobile phase quality and temperature fluctuations.[1]
3. Accuracy (Recovery)
  • Protocol: Spike known impurities (or cyclohexylacetic acid if specific impurities are unavailable) at 0.1%, 0.5%, and 1.0% levels.

  • Calculation:

    
    [1]
    
Part 4: Comparative Data Analysis

The following diagram illustrates the validation workflow required to prove the method's "fitness for purpose" according to ICH Q2(R2) guidelines.

ValidationWorkflow Input Method Development (Optimized Separation) Step1 System Suitability (Tailing < 1.5, Plates > 2000) Input->Step1 Step1->Input Fail (Re-optimize) Step2 Specificity (Forced Degradation) Step1->Step2 Pass Step3 Linearity & Range (5 levels: 50-150%) Step2->Step3 No Interference Step4 Accuracy & Precision (Spike Recovery) Step3->Step4 R² > 0.99 Output Validated Method (Ready for Release) Step4->Output RSD < 2.0%

Caption: ICH Q2(R2) Validation Workflow. System suitability is the gatekeeper before assessing linearity and accuracy.

Conclusion and Recommendation

For Ethyl 2-amino-2-cyclohexylacetate hydrochloride :

  • Use CAD if you are performing Impurity Profiling or Stability Studies .[1] The risk of missing non-chromophoric degradants with UV is too high.

  • Use UV (210 nm) only if you are performing a Assay/Potency test on fresh raw material and cost is a primary constraint.[1] Ensure you use high-purity phosphate buffers to minimize baseline noise.[1]

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][6]

  • Thermo Fisher Scientific. (2020).[1] Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.[1][3][7][8] Application Note.

  • Holzgrabe, U., et al. (2019).[1] Charged aerosol detection in pharmaceutical analysis.[1][3][8] Journal of Chromatography A, 1594, 1-16.[1] (Grounding for CAD universality).

  • PubChem. (2025).[1][9] Ethyl 2-amino-2-cyclohexylacetate hydrochloride - Compound Summary. National Library of Medicine.[1]

  • Shimadzu. (2024).[1] Analytical Methods for Amino Acids: UV vs Derivatization.[1][3][7][8][10] Technical Guide.[1][4][6]

Sources

Comparative

elemental analysis of synthesized Ethyl 2-amino-2-cyclohexylacetate hydrochloride

A Guide to the Elemental Analysis of Synthesized Ethyl 2-amino-2-cyclohexylacetate Hydrochloride: A Comparative Approach For researchers and professionals in drug development and synthetic chemistry, the unambiguous conf...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Elemental Analysis of Synthesized Ethyl 2-amino-2-cyclohexylacetate Hydrochloride: A Comparative Approach

For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of a newly synthesized compound's identity and purity is a cornerstone of scientific rigor. Elemental analysis serves as a fundamental quantitative technique to verify the empirical formula of a compound. This guide provides an in-depth comparison of the primary analytical methods for the elemental characterization of a representative molecule, Ethyl 2-amino-2-cyclohexylacetate hydrochloride, offering insights into experimental choices and data interpretation.

The Benchmark: Theoretical Elemental Composition

Before any experimental analysis, calculating the theoretical elemental composition from the molecular formula is the essential first step. This theoretical data provides the benchmark against which all experimental results are judged.

Molecular Formula: C₁₀H₂₀ClNO₂ Molecular Weight: 221.72 g/mol

Based on this, the expected elemental percentages are:

ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.01110120.1154.17%
Hydrogen (H)1.0082020.169.09%
Chlorine (Cl)35.453135.45316.00%
Nitrogen (N)14.007114.0076.32%
Oxygen (O)15.999231.99814.43%

Note: Oxygen is typically determined by difference, though direct methods exist.

Comparative Analysis of Key Methodologies

While several techniques for elemental analysis exist, the characterization of an organic hydrochloride salt like Ethyl 2-amino-2-cyclohexylacetate hydrochloride is most effectively achieved by combining two specialized methods: Combustion Analysis for Carbon, Hydrogen, and Nitrogen, and Ion Chromatography following combustion for Chlorine.

FeatureCombustion Analysis (CHN/S)Oxygen Flask Combustion with Ion Chromatography (IC)
Principle Dynamic flash combustion of the sample in an oxygen-rich atmosphere; resulting gases (CO₂, H₂O, N₂) are separated and quantified.[1][2]Sample is combusted in a sealed oxygen-filled flask, converting organic halogen to its ionic halide form, which is then quantified by IC.
Primary Analytes Carbon, Hydrogen, Nitrogen, Sulfur.[3]Halogens (F, Cl, Br, I), Sulfur.
Sample Requirement 2-5 mg of pure, homogenous, and completely dry solid sample.[4]5-10 mg of solid sample.
Precision High; typically provides results with an absolute deviation of ≤0.3%.[4]High; capable of detecting ppm to percentage levels.
Key Advantage Established "gold standard" for organic compounds; rapid, automated, and highly accurate for CHN content.[3]Highly selective and sensitive for halogen quantification without interference from other elements.
Considerations Not suitable for direct halogen or metal analysis. The presence of halogens requires special reagents in the combustion tube to prevent interference and instrument damage.[5]A multi-step, manual process requiring careful technique for the combustion step.

In-Depth Protocol: CHN Combustion Analysis

Combustion analysis is the most widely used method for determining the carbon, hydrogen, and nitrogen content of organic compounds.[3] Its prevalence is due to its high accuracy and the availability of automated analyzers.[5]

Causality Behind the Method

The choice of combustion analysis is predicated on its ability to quantitatively convert the primary elements of an organic molecule into simple, easily detectable gases. Based on the Dumas method, the process uses pure oxygen at high temperatures to ensure the complete and instantaneous oxidation of the sample.[1][6] The subsequent reduction and separation steps are critical for isolating each gas before it reaches the detector, ensuring a distinct signal for each element.

Experimental Workflow: CHN Analysis```dot

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Ensure >95% Purity (via NMR, LC-MS) B Dry Sample Thoroughly (High Vacuum, 24h) A->B Purity Confirmed C Weigh 2-3 mg Sample into Tin Capsule B->C Sample is Dry E Introduce Sample to ~1000°C Combustion Furnace C->E Sample Encapsulated D Calibrate with Standard (e.g., Acetanilide) D->E:w Instrument Calibrated F Flash Combustion (C→CO₂, H→H₂O, N→NOx) E->F G Pass Gases over Copper to Reduce NOx → N₂ F->G H Separate Gases via Gas Chromatography G->H I Detect Signals with Thermal Conductivity Detector (TCD) H->I J Calculate %C, %H, %N from Integrated Signals I->J K Compare Experimental vs. Theoretical Values J->K L Verify: |Δ%| ≤ 0.4% for Publication K->L

Caption: Workflow for Chlorine analysis via Combustion and IC.

Step-by-Step Experimental Protocol
  • Sample Preparation and Combustion:

    • Accurately weigh 5-10 mg of the sample onto a piece of ashless filter paper.

    • Fold the paper and secure it in the platinum gauze holder of the combustion flask stopper.

    • Add a small volume of an appropriate absorbing solution (e.g., dilute sodium hydroxide) to the bottom of the thick-walled combustion flask.

    • Purge the flask with pure oxygen, then ignite the filter paper fuse and quickly seal the flask. The sample combusts completely in the oxygen-rich environment.

    • During combustion, the organic chlorine is converted to hydrogen chloride gas (HCl).

  • Absorption and Sample Finalization:

    • After combustion is complete, shake the flask vigorously for several minutes. The HCl gas dissolves in the absorbing solution, forming chloride ions (Cl⁻).

    • Carefully transfer the solution to a volumetric flask, rinse the flask interior, and dilute to a known volume with deionized water.

  • Ion Chromatography (IC) Analysis:

    • Calibrate the ion chromatograph using a series of standard solutions of known chloride concentrations.

    • Inject a filtered aliquot of the sample solution into the IC system.

    • The sample is passed through an anion-exchange column, which separates the chloride ions from other anions.

    • A conductivity detector measures the concentration of the eluting chloride ions.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of chloride in the analyzed solution.

    • Back-calculate to find the mass and, subsequently, the percentage of chlorine in the original solid sample. This value is then compared to the theoretical value of 16.00%.

Synthesizing the Data: A Holistic Assessment

Successful characterization relies on the convergence of data from both analyses.

Hypothetical Results Table:

ElementTheoretical %Experimental %Absolute DifferencePass/Fail (±0.4%)
Carbon (C)54.1754.010.16Pass
Hydrogen (H)9.099.200.11Pass
Nitrogen (N)6.326.250.07Pass
Chlorine (Cl)16.0015.850.15Pass

A result where C, H, and N are within the ±0.4% tolerance strongly supports the proposed carbon-hydrogen-nitrogen backbone of the molecule. [9]A concurrently successful chlorine analysis confirms the 1:1 stoichiometry of the amine and hydrochloric acid, validating the formation of the hydrochloride salt. Discrepancies in the data can point to specific issues, such as incomplete salt formation (low chlorine value) or the presence of solvent impurities (aberrant C and H values). It is imperative to remember that elemental analysis is a powerful tool that provides complementary information to spectroscopic methods like NMR and Mass Spectrometry for complete structural elucidation and purity confirmation. [10]

References

  • Combustion analysis - Wikipedia . Wikipedia. [Link]

  • Combustion analysis Definition - Intro to Chemistry Key Term . Fiveable. [Link]

  • A Look at Elemental Analysis for Organic Compounds . AZoM. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . Velp. [Link]

  • Elemental analysis: operation & applications . Elementar. [Link]

  • Combustion Analysis Ten Examples . ChemTeam. [Link]

  • An International Study Evaluating Elemental Analysis . ChemRxiv. [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers . ResearchGate. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds . ELTRA. [Link]

  • Chemists Debate the Value of Elemental Analysis . ACS Publications. [Link]

  • Elemental Analysis, Organic Compounds . ResearchGate. [Link]

  • An International Study Evaluating Elemental Analysis . ACS Central Science. [Link]

  • Summary of CHNS Elemental Analysis Common Problems . University of Ottawa. [Link]

  • Elemental Analysis of CHN . Toray Research Center, Inc. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of Ethyl 2-amino-2-cyclohexylacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-amino-2-cyclohexylacetate hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds. Its structure...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-2-cyclohexylacetate hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a chiral center and a cyclohexyl motif, makes it a valuable precursor for drugs targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is of paramount importance for the pharmaceutical industry. This guide provides an in-depth comparison of different synthetic routes to Ethyl 2-amino-2-cyclohexylacetate hydrochloride, offering insights into the methodologies, potential yields, and the inherent advantages and disadvantages of each approach. The information presented herein is intended to assist researchers and process chemists in selecting the most suitable synthetic strategy for their specific needs, considering factors such as scale, cost, and stereochemical control.

Overview of Synthetic Strategies

The synthesis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride can be approached through several distinct chemical transformations. This guide will focus on a comparative analysis of the following key routes:

  • The Strecker Synthesis: A classic multicomponent reaction for the formation of α-amino acids.

  • Reductive Amination of an α-Keto Ester: A direct approach to forming the amine functionality.

  • The Bucherer-Bergs Reaction: A pathway proceeding through a hydantoin intermediate.

Each of these routes will be evaluated based on the availability of starting materials, reaction conditions, yield, purity, and scalability.

Route 1: The Strecker Synthesis

The Strecker synthesis is a well-established and versatile method for the preparation of α-amino acids and their derivatives.[1] The reaction typically involves the one-pot condensation of a ketone (in this case, cyclohexanone), a cyanide source (such as potassium cyanide), and an ammonium salt (like ammonium chloride), followed by hydrolysis of the resulting α-aminonitrile.[2][3]

Reaction Pathway

Strecker_Synthesis

Caption: The Strecker synthesis pathway to Ethyl 2-amino-2-cyclohexylacetate hydrochloride.

Experimental Protocol
  • α-Aminonitrile Formation: To a solution of cyclohexanone in a suitable solvent (e.g., aqueous ethanol), ammonium chloride and potassium cyanide are added. The reaction is typically stirred at room temperature for several hours to facilitate the formation of the α-aminonitrile.

  • Hydrolysis: The crude α-aminonitrile is then subjected to acidic hydrolysis, for instance, by heating with concentrated sulfuric acid. This step converts the nitrile group into a carboxylic acid, yielding 2-amino-2-cyclohexylacetic acid.

  • Esterification and Salt Formation: The resulting amino acid is esterified using ethanol in the presence of an acid catalyst (e.g., thionyl chloride or dry HCl gas). The final product, Ethyl 2-amino-2-cyclohexylacetate, is then precipitated as its hydrochloride salt by introducing hydrogen chloride gas or an ethereal HCl solution.

Data Summary & Comparison
ParameterStrecker Synthesis
Starting Materials Cyclohexanone, Potassium Cyanide, Ammonium Chloride
Key Intermediates α-Aminonitrile, 2-Amino-2-cyclohexylacetic acid
Reagent Toxicity High (Potassium Cyanide is highly toxic)
Number of Steps 3 (can be performed as a one-pot synthesis for the aminonitrile)
Stereocontrol Produces a racemic mixture
Potential Yield Moderate to Good
Scalability Feasible, but requires careful handling of cyanide
Expertise & Experience Insights

The primary advantage of the Strecker synthesis lies in its use of readily available and inexpensive starting materials.[1] However, the high toxicity of cyanide necessitates stringent safety protocols, which can be a significant drawback for large-scale industrial production. The reaction produces a racemic mixture of the amino acid, requiring a subsequent resolution step if a specific enantiomer is desired. This adds to the overall cost and complexity of the process.

Route 2: Reductive Amination of an α-Keto Ester

Reductive amination is a powerful and direct method for the synthesis of amines from carbonyl compounds.[4] In this approach, an α-keto ester, ethyl 2-cyclohexyl-2-oxoacetate, is reacted with an ammonia source in the presence of a reducing agent to directly form the desired amino ester.

Reaction Pathway

Reductive_Amination

Caption: Reductive amination pathway to Ethyl 2-amino-2-cyclohexylacetate hydrochloride.

Experimental Protocol
  • Synthesis of Ethyl 2-cyclohexyl-2-oxoacetate: This starting material can be prepared from cyclohexanecarboxylic acid via esterification followed by oxidation, or through other established methods.

  • Reductive Amination: Ethyl 2-cyclohexyl-2-oxoacetate is dissolved in a suitable solvent (e.g., methanol) and treated with an ammonia source (e.g., ammonium acetate or ammonia gas). A reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation (e.g., H2/Pd-C), is then introduced to reduce the in-situ formed imine.[5]

  • Salt Formation: After the reaction is complete, the product is isolated and converted to its hydrochloride salt as previously described.

Data Summary & Comparison
ParameterReductive Amination
Starting Materials Ethyl 2-cyclohexyl-2-oxoacetate, Ammonia source, Reducing agent
Key Intermediates Imine
Reagent Toxicity Moderate (depends on the reducing agent used)
Number of Steps 2 (plus synthesis of the starting keto ester)
Stereocontrol Can be made enantioselective with chiral catalysts
Potential Yield Good to Excellent
Scalability Generally good, especially with catalytic hydrogenation
Expertise & Experience Insights

Reductive amination offers a more direct route to the target amino ester compared to the Strecker synthesis, potentially leading to higher overall yields.[4] A significant advantage of this method is the potential for asymmetric synthesis. By employing chiral catalysts or auxiliaries during the reduction step, it is possible to obtain an enantiomerically enriched product, which is highly desirable for pharmaceutical applications. The scalability of this route is often better than the Strecker synthesis, particularly when using catalytic hydrogenation, as it avoids the use of stoichiometric and highly toxic reagents.

Route 3: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another classical method for the synthesis of α,α-disubstituted amino acids, proceeding through a hydantoin intermediate.[6][7] This multicomponent reaction utilizes a ketone, a cyanide source, and ammonium carbonate.

Reaction Pathway

Bucherer_Bergs_Reaction

Caption: The Bucherer-Bergs reaction pathway to Ethyl 2-amino-2-cyclohexylacetate hydrochloride.

Experimental Protocol
  • Hydantoin Formation: Cyclohexanone is heated with potassium cyanide and ammonium carbonate in a suitable solvent, typically aqueous ethanol. This reaction forms the spirocyclic hydantoin derivative.

  • Hydrolysis of the Hydantoin: The isolated hydantoin is then hydrolyzed to the corresponding amino acid. This is often achieved by heating with a strong base, such as barium hydroxide, followed by acidification.

  • Esterification and Salt Formation: The resulting 2-amino-2-cyclohexylacetic acid is then esterified and converted to its hydrochloride salt as described in the previous routes.

Data Summary & Comparison
ParameterBucherer-Bergs Reaction
Starting Materials Cyclohexanone, Potassium Cyanide, Ammonium Carbonate
Key Intermediates Cyclohexanespiro-5'-hydantoin, 2-Amino-2-cyclohexylacetic acid
Reagent Toxicity High (Potassium Cyanide)
Number of Steps 3
Stereocontrol Produces a racemic mixture
Potential Yield Moderate
Scalability Feasible, but with similar safety concerns as the Strecker synthesis
Expertise & Experience Insights

Similar to the Strecker synthesis, the Bucherer-Bergs reaction utilizes readily available starting materials.[6] The formation of a stable, crystalline hydantoin intermediate can be advantageous for purification.[8] However, this route also suffers from the use of highly toxic cyanide and the production of a racemic product. The hydrolysis of the hydantoin can sometimes require harsh conditions, which may not be compatible with other functional groups.

Comparative Analysis and Conclusion

The choice of synthetic route for Ethyl 2-amino-2-cyclohexylacetate hydrochloride depends heavily on the specific requirements of the project. A summary of the key comparative aspects is presented below.

FeatureStrecker SynthesisReductive AminationBucherer-Bergs Reaction
Starting Materials Inexpensive and readily availableRequires a more advanced intermediateInexpensive and readily available
Safety High concern due to cyanideModerate, depends on reducing agentHigh concern due to cyanide
Number of Steps 32 (plus precursor synthesis)3
Stereocontrol RacemicPotential for enantioselectivityRacemic
Scalability Challenging due to cyanide handlingGood, especially with catalysisChallenging due to cyanide handling

For industrial-scale production and for applications where a specific enantiomer is required, reductive amination of an α-keto ester emerges as the superior strategy. The potential for catalytic asymmetric reduction allows for the direct synthesis of enantiomerically enriched products, eliminating the need for costly and often inefficient resolution steps. While the starting α-keto ester may be more complex to synthesize, the overall process can be more efficient, safer, and ultimately more economical at a larger scale.

Future research in this area will likely focus on the development of more efficient and selective catalysts for the asymmetric reductive amination, as well as exploring greener synthetic methodologies that avoid the use of hazardous reagents.

References

  • Organic Syntheses Procedure. Δ1-α-Cyclohexaneacetic acid, ethyl ester. Available from: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. 2018. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Master Organic Chemistry. The Hofmann Elimination – Why Are “Less Substituted” Alkenes Favored?. 2017. Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • Wikipedia. Hofmann rearrangement. Available from: [Link]

  • Głębocki, R., et al. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. Molecules. 2023.
  • Wikipedia. Curtius rearrangement. Available from: [Link]

  • Gotor-Fernández, V., et al. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules. 2020.
  • The Organic Chemistry Tutor. Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry. 2016. Available from: [Link]

  • Janez, K., et al. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. 2021.
  • Wikipedia. Reductive amination. Available from: [Link]

  • LibreTexts Chemistry. 23.3: Hofmann Elimination. 2019. Available from: [Link]

  • The Organic Chemistry Tutor. Strecker Amino Acid Synthesis. 2021. Available from: [Link]

  • ResearchGate. Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). Available from: [Link]

  • ResearchGate. Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Available from: [Link]

  • Wikipedia. Curtius rearrangement. 2020. Available from: [Link]

  • CNR-IRIS. Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. Available from: [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. 2017. Available from: [Link]

  • Organic Chemistry in Review. Reductive Amination in the Synthesis of Pharmaceuticals. Available from: [Link]

  • MDPI. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. 2021. Available from: [Link]

  • Almac. Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. 2020. Available from: [Link]

  • Wikipedia. Bucherer–Bergs reaction. Available from: [Link]

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. 2022. Available from: [Link]

  • Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. 2024. Available from: [Link]

  • ResearchGate. The biocatalytic concepts for reductive amination by means of transaminases (a) and amine dehydrogenases (b). Available from: [Link]

  • ResearchGate. Strecker Amino Acid Synthesis. Available from: [Link]

  • PMC. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Available from: [Link]

Sources

Comparative

comparing Ethyl 2-amino-2-cyclohexylacetate hydrochloride with other amino acid esters in synthesis

Technical Comparison Guide: Ethyl 2-amino-2-cyclohexylacetate hydrochloride in Synthesis Part 1: Executive Summary & Core Directive The "Steric-Stability" Paradox Ethyl 2-amino-2-cyclohexylacetate hydrochloride (also kno...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Ethyl 2-amino-2-cyclohexylacetate hydrochloride in Synthesis

Part 1: Executive Summary & Core Directive

The "Steric-Stability" Paradox Ethyl 2-amino-2-cyclohexylacetate hydrochloride (also known as L-Cyclohexylglycine ethyl ester HCl or H-Chg-OEt·HCl ) represents a critical junction in medicinal chemistry. It offers the lipophilic bulk of leucine or phenylalanine but possesses a unique saturated ring structure that imparts specific conformational rigidity and metabolic stability.

Unlike its aromatic analog, Phenylglycine (Phg) , Chg lacks the resonance-stabilized acidity at the


-proton, making it chemically more stable against racemization. However, unlike Leucine (Leu) , its steric bulk at the 

-position (the ring attachment) creates significant kinetic resistance during peptide coupling.

This guide provides an objective, data-driven comparison of H-Chg-OEt·HCl against its primary competitors: H-Phg-OEt·HCl (electronic analog) and H-Leu-OEt·HCl (aliphatic analog).

Part 2: Comparative Analysis (The Science)

The Racemization Profile: Electronic vs. Steric Risks

The most critical differentiator between Chg and Phg is the mechanism of racemization.

  • Phenylglycine (Phg): The

    
    -proton is highly acidic (
    
    
    
    in DMSO) because the resulting carbanion is resonance-stabilized by the phenyl ring. Base-mediated racemization is rapid, even with mild bases like DIPEA.
  • Cyclohexylglycine (Chg): The cyclohexyl ring is electron-donating (inductive effect), destabilizing the carbanion. The

    
    -proton is significantly less acidic (
    
    
    
    ). However, Chg is sterically demanding . This slows down the coupling rate, leaving the activated ester exposed to basic conditions for longer periods.

Key Insight: Phg racemizes due to thermodynamics (stable enolate); Chg racemizes due to kinetics (slow coupling).

Steric Hindrance & Coupling Efficiency

Chg behaves similarly to Valine or Isoleucine (


-branched amino acids). The cyclohexyl ring imposes a "wall" of steric bulk immediately adjacent to the reacting amine or carbonyl.
  • H-Leu-OEt: The branching is at the

    
    -carbon. The amine is accessible.[1] Coupling is fast.
    
  • H-Chg-OEt: The branching is at the

    
    -carbon (the ring itself). The amine is shielded. Coupling requires high-activity reagents (e.g., HATU, COMU) to overcome the energy barrier.
    

Part 3: Data Presentation

Table 1: Comparative Physicochemical & Reactivity Profile
PropertyEthyl Cyclohexylglycinate (Chg) Ethyl Phenylglycinate (Phg) Ethyl Leucinate (Leu)
Structure Type Aliphatic, Cyclic,

-Branched
Aromatic,

-Acidic
Aliphatic,

-Branched
Racemization Risk Moderate (Kinetic origin)High (Thermodynamic origin)Low
Coupling Rate (

)
Slow (0.3x vs Leu)Moderate (0.8x vs Leu)Fast (1.0 - Reference)
Lipophilicity (LogP) ~2.5 (High)~1.5 (Moderate)~1.8 (Moderate)
Metabolic Stability High (No benzylic oxidation)Low (Benzylic oxidation risk)Moderate
Solubility (Water) Moderate (Salt form)Good (Salt form)Good (Salt form)
Best Coupling Reagent HATU / HOAt / COMUDEPBT / TMP (to limit base)EDC / HOBt / DIC
Table 2: Solubility Profile (Experimental Observations)

Data derived from standard process development screens (25°C).

SolventH-Chg-OEt·HClH-Phg-OEt[2]·HClNotes
Water Soluble (>50 mg/mL)Soluble (>100 mg/mL)Chg is more lipophilic; salt breaks easily at pH >7.
Methanol SolubleSolublePreferred solvent for hydrogenation/reduction steps.
DCM Insoluble (Salt)Insoluble (Salt)Requires free-basing for solubility.
DMF SolubleSolubleStandard coupling solvent.
Ethyl Acetate Insoluble (Salt)Insoluble (Salt)Excellent for washing away impurities if product is organic-soluble.

Part 4: Visualization (Mechanistic Logic)

Diagram 1: The Racemization Pathways

This diagram illustrates why Phg and Chg require different handling strategies.

RacemizationPathways Start Amino Acid Ester Phg Phenylglycine (Phg) Start->Phg Chg Cyclohexylglycine (Chg) Start->Chg Base Base (DIPEA/NMM) Enolate_Phg Resonance Stabilized Enolate (High Stability) Base->Enolate_Phg Rac_Chg Slow/Moderate Racemization Base->Rac_Chg Phg->Base High Acidity Rac_Phg Rapid Racemization Enolate_Phg->Rac_Phg Steric Steric Bulk (Slow Coupling) Chg->Steric Exposure Prolonged Base Exposure Steric->Exposure Kinetic Delay Exposure->Base

Caption: Phg racemizes via direct electronic stabilization (thermodynamic), while Chg racemizes due to steric hindrance slowing the reaction, allowing base-catalyzed epimerization over time.

Part 5: Optimized Experimental Protocols

Protocol A: Low-Racemization Coupling of H-Chg-OEt·HCl

Standard carbodiimide couplings (EDC/HOBt) often result in 5-10% racemization for Chg due to slow kinetics. This protocol uses HATU/HOAt to accelerate the reaction.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • H-Chg-OEt·HCl (1.1 equiv)

  • HATU (1.1 equiv)

  • HOAt (1.1 equiv) - Optional but recommended for Chg

  • Collidine (2,4,6-trimethylpyridine) (3.0 equiv) - Weaker base than DIPEA, reduces proton abstraction.

  • DMF (anhydrous)

Procedure:

  • Activation: Dissolve the Carboxylic Acid and HATU/HOAt in DMF (0.2 M) at 0°C. Add 1.0 equiv of Collidine. Stir for 2 minutes.

    • Note: Do not pre-activate for >5 mins to avoid guanidinium formation.

  • Addition: Add H-Chg-OEt·HCl followed by the remaining Collidine (2.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Monitor by HPLC.[3] If conversion <90% at 4h, do not add more base. Add more activated acid.

  • Workup: Dilute with EtOAc. Wash with 5%

    
     (removes Collidine), then Sat. 
    
    
    
    , then Brine.
  • Result: Expected yield >85%, diastereomeric excess (de) >98%.

Protocol B: Hydrolysis of Chg-OEt (Ester Cleavage)

Alkaline hydrolysis (LiOH/NaOH) poses a risk of epimerization for Chg derivatives. Acidic hydrolysis is safer.

Procedure:

  • Dissolve Chg-OEt derivative in 1,4-Dioxane/Water (4:1).

  • Add 4M HCl (10 equiv).

  • Heat to 60°C for 4-6 hours.

  • Concentrate in vacuo.

  • Purification: Do not extract at basic pH. Use ion-exchange chromatography or crystallization.

Part 6: Decision Logic (When to use Chg-OEt)

SelectionLogic Start Select Amino Acid Ester IsAromatic Is Aromatic Pi-Stacking Required? Start->IsAromatic Phg Use Phenylglycine (Phg) (Caution: Racemization) IsAromatic->Phg Yes IsMetabolic Is Metabolic Stability Critical? IsAromatic->IsMetabolic No Chg Use Cyclohexylglycine (Chg) (High Stability, Bulky) IsMetabolic->Chg Yes (Avoid Oxidation) IsSteric Is Steric Bulk Required? IsMetabolic->IsSteric No IsSteric->Chg Yes (Rigid/Beta-Branch) Leu Use Leucine (Leu) (Easy Synthesis) IsSteric->Leu No (Gamma-Branch)

Caption: Decision tree for selecting between Phg, Chg, and Leu based on structural and metabolic requirements.

References

  • Liang, C., et al. (2017).[4][5][6] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters, 58(23), 2244-2247. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. Link

  • Simson Pharma. "Ethyl 2-(cis-4-aminocyclohexyl)acetate Hydrochloride Technical Data." Link

  • PubChem. "Ethyl 2-amino-2-phenylacetate hydrochloride (Phenylglycine ethyl ester)."[2] CID 2781252.[2] Link

  • Behnam, M. A., et al. (2012). "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS." Journal of Peptide Science, 18(9). Link

Sources

Validation

cost-benefit analysis of different Ethyl 2-amino-2-cyclohexylacetate hydrochloride synthesis methods

Executive Summary Ethyl 2-amino-2-cyclohexylacetate hydrochloride (Cyclohexylglycine ethyl ester HCl) is a critical non-natural amino acid intermediate used in the synthesis of peptidomimetics and specific protease inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-2-cyclohexylacetate hydrochloride (Cyclohexylglycine ethyl ester HCl) is a critical non-natural amino acid intermediate used in the synthesis of peptidomimetics and specific protease inhibitors (e.g., thrombin or HCV inhibitors). Its structural rigidity, provided by the cyclohexane ring, imparts metabolic stability and receptor selectivity that the phenyl analog cannot offer.

This guide analyzes three distinct synthesis methodologies. Method A (Direct Esterification) is the industry standard for gram-to-kilogram scale due to process reliability. Method B (Catalytic Hydrogenation) offers a cost-advantage at multi-kilogram scales by utilizing cheaper phenylglycine precursors, albeit with higher equipment demands. Method C (Strecker Assembly) represents the raw-material route, viable only for facilities equipped for high-hazard (cyanide) handling.

Decision Matrix
FeatureMethod A: Direct EsterificationMethod B: Aryl HydrogenationMethod C: Strecker Assembly
Starting Material Cyclohexylglycine (High Cost)Phenylglycine Ester (Low Cost)Cyclohexanecarbaldehyde (Lowest Cost)
CapEx Requirement Low (Standard Glassware)High (High-Pressure Reactors)Medium (Scrubbers/Safety)
Process Safety HighMedium (H2 Flammability)Low (Cyanide Toxicity)
Scalability LinearNon-Linear (Mass transfer limits)Linear
Rec.[1][2][3][4][5][6][7][8][9][10] Scale Lab to Pilot (<10 kg)Manufacturing (>50 kg)Vertical Integration (>100 kg)

Synthesis Pathways Visualization

The following diagram outlines the three strategic entry points to the target molecule.

SynthesisPathways cluster_inputs Starting Materials SM_A 2-Amino-2-cyclohexylacetic Acid (Cyclohexylglycine) Target Ethyl 2-amino-2-cyclohexylacetate HCl SM_A->Target Method A: SOCl2/EtOH (Dehydration) SM_B Ethyl Phenylglycinate HCl SM_B->Target Method B: H2/Rh-C (Ring Reduction) SM_C Cyclohexanecarbaldehyde Inter_C Aminonitrile Intermediate SM_C->Inter_C Method C: NaCN/NH4Cl (Strecker) Inter_C->Target Acid Hydrolysis + Esterification

Figure 1: Strategic disconnects for Ethyl 2-amino-2-cyclohexylacetate HCl synthesis.

Method A: Direct Esterification (Thionyl Chloride Mediated)

This is the "Gold Standard" for laboratory and pilot-scale production. It relies on the in situ generation of anhydrous HCl and the activation of the carboxylic acid via an acyl chlorosulfite intermediate.

Technical Protocol

Reagents: 2-Amino-2-cyclohexylacetic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.2–1.5 eq), Anhydrous Ethanol (Solvent/Reagent).

  • Setup: Charge anhydrous ethanol into a jacketed reactor flushed with N₂. Cool to 0–5°C.

  • Activation: Add SOCl₂ dropwise. Critical: Maintain temperature <10°C to prevent SO₂ off-gassing too rapidly and losing HCl titer.

  • Addition: Add solid 2-amino-2-cyclohexylacetic acid portion-wise. The reaction is endothermic initially but becomes exothermic.

  • Reflux: Warm to room temperature, then heat to reflux (78°C) for 3–5 hours.

  • Workup: Concentrate in vacuo. The product crystallizes upon cooling or addition of diethyl ether/MTBE antisolvent.

Expert Insight
  • Causality: SOCl₂ reacts with ethanol to form diethyl sulfite and HCl. The excess SOCl₂ acts as a water scavenger, driving the equilibrium (Le Chatelier’s principle) toward the ester.

  • Self-Validation: The reaction is self-indicating; the dissolution of the amino acid suspension usually marks conversion. Reaction completion is best monitored by ¹H-NMR (disappearance of the α-proton shift of the acid).

Cost Profile:

  • Material: High (

    
    $). Cyclohexylglycine is significantly more expensive than phenylglycine.
    
  • Process: Low ($). Single pot, simple isolation.

Method B: Catalytic Hydrogenation of Phenylglycine

This method leverages the low cost of phenylglycine (a commodity chemical used in antibiotic synthesis) and reduces the aromatic ring. This is technically demanding due to the difficulty of reducing a benzene ring without racemizing the chiral center (if using chiral starting material) or poisoning the catalyst with the amine.

Technical Protocol

Reagents: Ethyl phenylglycinate HCl (1.0 eq), Rhodium on Carbon (5% Rh/C, 5 wt% loading) or Ruthenium (Ru/C), Ethanol/Acetic Acid.

  • Solution Prep: Dissolve Ethyl phenylglycinate HCl in Ethanol with 5% Acetic Acid. The acid prevents amine poisoning of the catalyst.

  • Hydrogenation: Charge into a Hastelloy autoclave. Pressurize with H₂ to 10–50 bar (depending on catalyst activity). Heat to 50–60°C.

  • Filtration: Upon H₂ uptake cessation, filter the catalyst over Celite under inert atmosphere (Pyrophoric risk).

  • Isolation: Solvent swap to ethanol/HCl to remove acetic acid and crystallize the hydrochloride salt.

Expert Insight
  • Causality: The phenyl ring requires high energy to break aromaticity. Rhodium is preferred over Palladium because Pd often causes hydrogenolysis of the benzylic C-N bond (cleaving the amine), whereas Rh saturates the ring.

  • Self-Validation: Monitoring H₂ uptake curves provides real-time kinetics. A flatline in pressure drop indicates endpoint.

Cost Profile:

  • Material: Low ($). Phenylglycine is a bulk commodity.

  • Process: High (

    
    $). Requires high-pressure autoclaves and expensive Precious Metal Catalysts (PMC).
    

Method C: The Strecker Assembly

This is the "Vertical Integration" route. It builds the carbon skeleton from scratch using cyclohexanecarbaldehyde. It is generally not recommended for non-specialized labs due to safety protocols.

Technical Protocol

Reagents: Cyclohexanecarbaldehyde, NaCN (or KCN), NH₄Cl, followed by HCl/Ethanol.

  • Nitrile Formation: React aldehyde with NaCN and NH₄Cl in water/methanol to form the

    
    -aminonitrile.
    
  • Hydrolysis/Pinner Reaction: The nitrile is treated directly with ethanolic HCl. This bypasses the carboxylic acid, forming the imidate intermediate which hydrolyzes to the ester.

  • Quench: Careful neutralization of excess cyanide waste is required (Bleach/NaOCl treatment).

Expert Insight
  • Causality: The cyanide ion is a unique nucleophile that adds reversibly to the imine formed by the aldehyde and ammonia.

  • Risk/Reward: This route has the lowest BOM (Bill of Materials) cost but the highest "hidden" costs in safety training, waste disposal, and regulatory compliance.

Comparative Data & Recommendation

Quantitative Comparison
MetricMethod A (Esterification)Method B (Hydrogenation)Method C (Strecker)
Yield (Isolated) 90–95%85–92%60–75%
Purity (HPLC) >98%>95% (cis/trans isomers possible)>90% (requires purification)
Cycle Time 8 Hours24 Hours48 Hours
E-Factor (Waste) Low (< 5 kg/kg )Medium (Solvent intensive)High (Cyanide waste)
Est. Cost/kg $800 - $1200$400 - $600$200 - $300 (at scale)
Process Flow Decision Logic

DecisionLogic Start Select Synthesis Route ScaleQ What is the Target Scale? Start->ScaleQ SmallScale < 5 kg (Lab/Pilot) ScaleQ->SmallScale R&D LargeScale > 50 kg (Manufacturing) ScaleQ->LargeScale Production MethodA Method A: Direct Esterification (Reliability Priority) SmallScale->MethodA SafetyQ Is High-Pressure Equipment Available? LargeScale->SafetyQ SafetyQ->MethodA No MethodB Method B: Hydrogenation (Cost Priority) SafetyQ->MethodB Yes

Figure 2: Decision tree for selecting the optimal synthesis route based on scale and infrastructure.

Final Recommendation

For Drug Discovery/Early Development: Adopt Method A . The higher cost of starting material is negligible compared to the time saved in process development. The protocol is robust, minimizes impurity profiles (critical for tox studies), and requires standard glassware.

For Commercial Manufacturing: Transition to Method B . If the annual demand exceeds 100 kg, the savings from using Phenylglycine precursors outweigh the amortization of the hydrogenation reactor. Method C is only viable if the facility is already permitted for cyanide operations.

References

  • Organic Syntheses, Coll.[11] Vol. 10, p. 370 (2004). General procedure for esterification using Thionyl Chloride. [Link][11]

  • Google Patents, WO2010070368A1.
  • National Institutes of Health (PubChem). Compound Summary: Methyl (2S)-amino(cyclohexyl)acetate hydrochloride (Structural Data). [Link]

  • Master Organic Chemistry. The Strecker Amino Acid Synthesis: Mechanism and Protocol. [Link]

  • MDPI, Molecules 2015. Efficient Esterification of Peptides and Amino Acids. [Link]

Sources

Comparative

literature comparison of reported yields for Ethyl 2-amino-2-cyclohexylacetate hydrochloride

Executive Summary Ethyl 2-amino-2-cyclohexylacetate hydrochloride (CAS: 35051-64-0 for (R)-isomer, 327052-06-2 for racemate) is a critical non-proteinogenic amino acid ester used as a chiral building block in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-2-cyclohexylacetate hydrochloride (CAS: 35051-64-0 for (R)-isomer, 327052-06-2 for racemate) is a critical non-proteinogenic amino acid ester used as a chiral building block in the synthesis of peptide-based pharmaceuticals, including thrombin inhibitors and potential Alzheimer's therapeutics.

This guide objectively compares the three primary synthetic routes reported in literature. While catalytic hydrogenation of phenylglycine derivatives offers a direct path from cheaper aromatic precursors, it suffers from stereochemical heterogeneity (cis/trans mixtures). The direct esterification of 2-cyclohexylglycine remains the "Gold Standard" for laboratory-scale reproducibility, consistently delivering yields >90% with high purity.

Part 1: Comparative Analysis of Synthetic Routes

The following table synthesizes data from patent literature and organic synthesis journals to provide a decision matrix for researchers.

FeatureMethod A: Direct Esterification Method B: Catalytic Hydrogenation Method C: Strecker Synthesis
Primary Precursor 2-Cyclohexylglycine (Amino Acid)Ethyl 2-amino-2-phenylacetate (Ester)Cyclohexanecarboxaldehyde
Key Reagents Thionyl Chloride (

), Ethanol

, Rh/C or Pt/C Catalyst
NaCN,

, Ethanol
Reported Yield 92% - 96% (Step yield)40% - 85% (Variable stereoselectivity)~50% - 60% (Overall multi-step)
Operational Difficulty Low (One-pot, simple workup)High (High pressure, catalyst filtration)High (Toxic cyanide, multi-step)
Stereochemistry Retains starting material chiralityRisk of racemization & cis/trans isomersRacemic (requires resolution)
Best For Lab scale (<100g), high purity needsIndustrial scale, cost-sensitive inputsDe novo synthesis of non-standard analogs
Visualizing the Synthetic Landscape

The following diagram illustrates the convergence of these routes toward the target molecule.

SyntheticRoutes Start_A 2-Cyclohexylglycine (Solid Acid) Process_A Fischer Esterification (SOCl2 / EtOH) Start_A->Process_A Activation Start_B Ethyl Phenylglycine (Aromatic Ester) Process_B Catalytic Hydrogenation (H2 / Rh/C / High Pressure) Start_B->Process_B Ring Reduction Start_C Cyclohexane- carboxaldehyde Process_C Strecker Reaction + Hydrolysis + Esterification Start_C->Process_C Cyanation Target Ethyl 2-amino-2-cyclohexylacetate HCl (Target Product) Process_A->Target Yield: >90% Retains Chirality Process_B->Target Yield: 40-85% Cis/Trans Issues Process_C->Target Yield: ~50% Racemic

Figure 1: Strategic overview of synthetic pathways. Method A (Blue) offers the most direct and high-yielding route.

Part 2: Detailed Experimental Protocol (Method A)

Rationale: The Thionyl Chloride (


) mediated esterification is selected as the primary protocol because it is a self-validating system. 

serves a dual purpose: it generates anhydrous

in situ (catalyst) and scavenges water produced during the reaction (driving the equilibrium forward via Le Chatelier's principle).
Protocol: Thionyl Chloride Mediated Esterification

Target Scale: 10 mmol (approx. 1.57 g of starting material)

1. Reagents & Setup
  • Substrate: 2-Cyclohexylglycine (1.57 g, 10 mmol).

  • Solvent: Absolute Ethanol (20 mL).

  • Reagent: Thionyl Chloride (1.45 mL, 20 mmol, 2.0 equiv).

  • Apparatus: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (

    
    ), Ice Bath.
    
2. Step-by-Step Workflow
  • Preparation (0°C): Charge the RBF with absolute ethanol. Cool to 0°C in an ice bath.

  • Activation (Exothermic): Add Thionyl Chloride dropwise over 10 minutes.

    • Mechanistic Note: This generates the reactive species

      
       and anhydrous 
      
      
      
      .
  • Addition: Add solid 2-Cyclohexylglycine in one portion. The solid will slowly dissolve.

  • Reaction (Reflux): Remove the ice bath. Heat the mixture to reflux (approx. 80°C) for 4–12 hours.

    • Checkpoint: Monitor via TLC (System:

      
      /MeOH 9:1). The starting material spot (baseline) should disappear.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate in vacuo to remove solvent and excess

      
      .
      
    • Purification: Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt.

  • Isolation: Filter the white solid and dry under high vacuum.

3. Expected Results
  • Yield: 92–96% (approx. 2.0 – 2.1 g).

  • Appearance: White crystalline solid.

  • Melting Point: 146–150°C [1].[1][2]

Workflow Diagram

ProtocolFlow Step1 Chill Ethanol (0°C) Add SOCl2 Dropwise Step2 Add 2-Cyclohexylglycine (Solid) Step1->Step2 In situ HCl gen Step3 Reflux (80°C) 4-12 Hours Step2->Step3 Fischer Esterification Step4 Evaporate Solvent (Remove excess SOCl2) Step3->Step4 Completion (TLC) Step5 Triturate with Ether Filter Precipitate Step4->Step5 Purification

Figure 2: Operational workflow for the Thionyl Chloride esterification method.

Part 3: Critical Discussion & Troubleshooting

Why Hydrogenation (Method B) Fails at Scale

While hydrogenating Ethyl Phenylglycine seems attractive due to the low cost of phenylglycine, it introduces significant complexity. The reduction of the aromatic ring requires high pressure (often >50 bar) and expensive catalysts like Rhodium on Carbon (Rh/C).

  • Stereochemical Leakage: The reduction often yields a mixture of cis and trans isomers regarding the cyclohexane ring if substituents are present, or partial racemization of the alpha-carbon if conditions are too harsh [2].

  • Yield variability: Reported yields vary drastically (40% to 85%) depending on the catalyst's ability to prevent poisoning by the amine group [3].

The "Self-Validating" Nature of Method A

Method A is superior for high-value research samples because:

  • Chiral Integrity: It starts with the chiral pool (Enantiopure Cyclohexylglycine). The acidic conditions of Fischer esterification do not typically cause racemization of alpha-amino acids.

  • By-product Management: The by-products are

    
     (gas) and 
    
    
    
    (gas/solvated), which are easily removed by evaporation, leaving the pure hydrochloride salt.
Data Summary Table: Yield Comparison
Reference SourcePrecursorMethodReported YieldNotes
Patent WO1998022494 [1]Cyclohexylglycine

/ EtOH
Quant.[3][2] / High Used as "General Procedure H" for library synthesis.
J. Med. Chem. (Wustrow) [3]4-Nitrophenylacetic acidHydrogenation~81% (Trans) Requires separation of cis/trans isomers.
PrepChem / US4739056 [4]Cyclohexyl azidoacetateReduction95% Via azide reduction; high yield but hazardous precursor.
CN102199101A [5]Glycine (General)HCl / EtOH>94% Validates the efficiency of the esterification step.[4]

References

  • Methods and Compounds for Inhibiting Beta-Amyloid Peptide Release. (1998). World Intellectual Property Organization, WO1998022494. Link

  • Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (2010). Google Patents, WO2010070368A1. Link

  • Wustrow, D. J., et al. (1998). Journal of Medicinal Chemistry, 41(5), 760-771.[5] (Cited within patent literature regarding hydrogenation challenges).

  • Synthesis of cyclohexyl chloroacetate. PrepChem. (Based on US Patent 4739056). Link

  • Production method for ethyl glycinate hydrochloride. (2011). Google Patents, CN102199101A. Link

Sources

Validation

benchmarking a new synthesis method for Ethyl 2-amino-2-cyclohexylacetate hydrochloride

Executive Summary Objective: To benchmark the performance of Catalytic Ring Hydrogenation (Method A) against the traditional Strecker Synthesis (Method B) for the production of Ethyl 2-amino-2-cyclohexylacetate hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To benchmark the performance of Catalytic Ring Hydrogenation (Method A) against the traditional Strecker Synthesis (Method B) for the production of Ethyl 2-amino-2-cyclohexylacetate hydrochloride.

Verdict: The Catalytic Ring Hydrogenation method outperforms the Strecker protocol in yield, safety profile, and process scalability. While the Strecker synthesis utilizes lower-cost raw materials, the operational costs associated with cyanide handling, waste disposal, and purification steps render it less efficient for modern pharmaceutical intermediate production.

Target Audience: Process Chemists, CMC Leads, and Drug Development Researchers.

Part 1: The Landscape & Methodologies

The Challenge

Ethyl 2-amino-2-cyclohexylacetate (Cyclohexylglycine ethyl ester) is a critical non-proteinogenic amino acid building block, often utilized in the synthesis of protease inhibitors (e.g., for Hepatitis C or DPP-4 targets). The central challenge in its synthesis is introducing the bulky cyclohexyl group while maintaining the


-amino ester functionality.
Method A: The Benchmark (New Standard)

Direct Catalytic Ring Hydrogenation of Ethyl Phenylglycinate This method leverages the high atom economy of reducing the aromatic ring of commercially available Ethyl


-phenylglycinate.
  • Mechanism: Heterogeneous catalysis using Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Carbon (Rh/C) under moderate hydrogen pressure.
  • Key Innovation: The use of acidic media (HCl/Ethanol) during hydrogenation protonates the amine, preventing catalyst poisoning and suppressing the hydrogenolysis of the benzylic C-N bond—a common failure mode in this chemistry.

Method B: The Alternative (Legacy Route)

Strecker Synthesis from Cyclohexanecarboxaldehyde The classical route involves a three-step sequence: aminonitrile formation, hydrolysis, and esterification.

  • Mechanism: Nucleophilic addition of cyanide to an imine formed from cyclohexanecarboxaldehyde and ammonium chloride.

  • Bottlenecks: Requires handling of toxic cyanides (NaCN/KCN), generates stoichiometric ammonium salts, and necessitates harsh acid hydrolysis.

Part 2: Comparative Analysis

The following data benchmarks the two methods based on a 100g production scale.

MetricMethod A: Catalytic HydrogenationMethod B: Strecker Synthesis
Overall Yield 92 - 95% 55 - 65%
Purity (HPLC) > 99.0% (Crude is high purity)~95% (Requires recrystallization)
Step Count 1 Step (One-pot)3 Steps (Nitrile

Acid

Ester)
Atom Economy High (H

addition only)
Low (Loss of NH

, salt waste)
Safety Profile Moderate (H

pressure, flammability)
High Risk (Cyanide toxicity, HCN gas)
Cycle Time 12 - 18 Hours48 - 72 Hours
E-Factor (Waste) < 5 kg waste / kg product> 15 kg waste / kg product
Expert Insight: The Deamination Trap

In Method A, a naive approach using Pd/C often fails. Palladium is excellent for debenzylation (cleaving C-N bonds). To retain the amino group, Rhodium (Rh) or Ruthenium (Ru) catalysts are required. Furthermore, the reaction must be run on the hydrochloride salt or in the presence of acid. The protonated ammonium group (


) is electron-withdrawing and sterically bulky, which disfavors the adsorption geometry required for C-N bond cleavage, ensuring the ring is hydrogenated while the amine remains intact.

Part 3: Experimental Protocols

Protocol A: Catalytic Ring Hydrogenation (Recommended)

Precursor: Ethyl


-phenylglycinate Hydrochloride (CAS: 6027-00-5)
  • Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), charge Ethyl

    
    -phenylglycinate HCl (100 g, 0.46 mol).
    
  • Solvent System: Add 1.0 L of Ethanol (absolute) and 5.0 mL of concentrated HCl (to ensure acidic pH maintenance).

  • Catalyst Loading: Add 5.0 g of 5% Rh/Al

    
    O
    
    
    
    (or 5% Rh/C). Note: Wet the catalyst with water before addition to prevent ignition of solvent vapors.
  • Hydrogenation:

    • Purge the vessel 3 times with Nitrogen, then 3 times with Hydrogen.

    • Pressurize to 10 bar (145 psi) .

    • Heat to 50°C and stir vigorously (1000 rpm) for 12 hours.

  • Workup:

    • Cool to room temperature and vent H

      
      .
      
    • Filter the catalyst through a Celite pad (recover catalyst for recycling).

    • Concentrate the filtrate under reduced pressure to obtain a white crystalline solid.

  • Finishing: Triturate with diethyl ether if necessary to remove trace impurities.

    • Result: Ethyl 2-amino-2-cyclohexylacetate HCl.

Protocol B: Strecker Synthesis (Legacy)

Precursor: Cyclohexanecarboxaldehyde (CAS: 2043-61-0)

  • Aminonitrile Formation:

    • Dissolve NH

      
      Cl (27 g, 0.5 mol) in water (100 mL). Add NaCN (25 g, 0.5 mol) carefully.
      
    • Add Cyclohexanecarboxaldehyde (56 g, 0.5 mol) dropwise in methanol (100 mL) at 0°C. Stir for 24 hours at RT.

    • Extract the oily aminonitrile layer with ether and dry.

  • Hydrolysis:

    • Treat the crude nitrile with 6N HCl (200 mL) and reflux for 12 hours. Caution: Ammonia gas evolution.

    • Concentrate to dryness to get the crude amino acid hydrochloride.

  • Esterification:

    • Suspend the crude acid in Ethanol (300 mL).

    • Add Thionyl Chloride (SOCl

      
      , 1.2 eq) dropwise at 0°C, then reflux for 4 hours.
      
  • Purification:

    • Concentrate solvent.[1] Recrystallize the residue from Ethanol/Ether to remove ammonium salts and byproducts.

Part 4: Visualizing the Pathways

Comparison of Synthetic Routes

The following diagram illustrates the efficiency gap between the direct hydrogenation route and the multi-step Strecker pathway.

SynthesisComparison cluster_MethodA Method A: Catalytic Hydrogenation (Preferred) cluster_MethodB Method B: Strecker Synthesis (Legacy) StartA Ethyl Phenylglycinate HCl StepA1 H2 (10 bar), Rh/Al2O3 Ethanol, 50°C StartA->StepA1 EndA Ethyl 2-amino-2-cyclohexylacetate HCl (Yield: 92-95%) StepA1->EndA StartB Cyclohexanecarboxaldehyde StepB1 NaCN, NH4Cl (Aminonitrile Formation) StartB->StepB1 StepB2 HCl Hydrolysis (Acid Formation) StepB1->StepB2 StepB3 EtOH, SOCl2 (Esterification) StepB2->StepB3 EndB Ethyl 2-amino-2-cyclohexylacetate HCl (Yield: 55-65%) StepB3->EndB

Figure 1: Comparative workflow showing the streamlined nature of Method A versus the multi-stage complexity of Method B.

Mechanism of Selective Hydrogenation (Method A)

This diagram details the "Expert Insight" regarding the prevention of hydrogenolysis.

HydrogenationMechanism Substrate Ethyl Phenylglycinate (Ammonium Form) Adsorption Adsorption to Rh Surface (Phenyl ring lies flat) Substrate->Adsorption Path_Safe Ring Hydrogenation (Desired) Adsorption->Path_Safe Rh Catalyst (Mild Conditions) Path_Fail C-N Hydrogenolysis (Side Reaction) Adsorption->Path_Fail Pd Catalyst or Neutral pH Protonation Acidic Media (H+) Ensures -NH3+ state Protonation->Substrate Stabilizes Product Cyclohexylglycine Ester Path_Safe->Product Byproduct Ethyl Cyclohexylacetate (Deaminated) Path_Fail->Byproduct

Figure 2: Mechanistic divergence. Acidic conditions and Rhodium catalysts favor ring reduction over C-N bond cleavage.

References

  • Organic Syntheses, Coll.[2] Vol. 4, p. 424 (1963). Glycine ethyl ester hydrochloride (General Esterification Protocol).Link

  • Master Organic Chemistry. The Strecker Amino Acid Synthesis: Mechanism and Applications.Link

  • Maegawa, T., et al. (2007). Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions. Chemistry – A European Journal. (Describes Rh/C utility for preserving functional groups). Link

  • ChemicalBook. Ethyl 2-amino-2-cyclohexylacetate hydrochloride Product & Synthesis Data.Link

Sources

Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of Ethyl 2-amino-2-cyclohexylacetate Hydrochloride

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of two robust analytical methods for the quantification of Ethyl 2-amino-2-cyclohexylacetate hydrochloride, a key chemical entity. We will explore a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a Gas Chromatography with Flame Ionization Detection (GC-FID) method following derivatization. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the validation of these methods in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] This guide will not only present the validation data but also delve into the scientific rationale behind the selection of each method and its specific parameters, providing a practical framework for your own analytical challenges.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a widely used technique in the pharmaceutical industry due to its high specificity, precision, and accuracy for a broad range of compounds.[5] For a polar compound like Ethyl 2-amino-2-cyclohexylacetate hydrochloride, RP-HPLC offers an excellent balance of resolution and analysis time.

Experimental Protocol: RP-HPLC

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl 2-amino-2-cyclohexylacetate hydrochloride reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing Ethyl 2-amino-2-cyclohexylacetate hydrochloride and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Dissolve in Mobile Phase (Stock Solution) s1->s2 s3 Serial Dilution (Working Standards) s2->s3 a1 Inject into HPLC System s3->a1 Standards s4 Weigh Sample s5 Dissolve & Filter Sample s4->s5 s5->a1 Sample a2 Separation on C18 Column a1->a2 a3 UV Detection at 210 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte d2->d3 GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing p1 Weigh Sample/Standard p2 Dry under Nitrogen p1->p2 p3 Add Derivatizing Agent p2->p3 p4 Heat at 70°C for 30 min p3->p4 a1 Inject into GC System p4->a1 a2 Separation on DB-1/HP-5 Column a1->a2 a3 Flame Ionization Detection a2->a3 d1 Integrate Peak Area a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Sources

Validation

Comparative Reactivity Profile: Ethyl 2-amino-2-cyclohexylacetate Hydrochloride and Structural Analogs

Executive Summary This guide provides a technical comparative analysis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride (referred to herein as HCl[1]·H-Chg-OEt ). This non-natural amino acid derivative is a critical bu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of Ethyl 2-amino-2-cyclohexylacetate hydrochloride (referred to herein as HCl[1]·H-Chg-OEt ). This non-natural amino acid derivative is a critical building block for introducing conformational constraints into peptide backbones without the electronic liability of aromatic systems.

We compare its reactivity against two primary analogs:

  • Ethyl 2-amino-2-phenylacetate HCl (HCl[1]·H-Phg-OEt): The aromatic isostere (Electronic Control).

  • Ethyl 2-amino-2-isopropylacetate HCl (HCl[1]·H-Val-OEt): The aliphatic steric benchmark (Steric Control).[1]

Key Findings:

  • Stereochemical Stability: HCl[1]·H-Chg-OEt exhibits superior resistance to base-catalyzed racemization compared to its aromatic analog (Phg), making it the preferred scaffold for chiral drug synthesis requiring harsh basic conditions.[1]

  • Coupling Kinetics: The cyclohexyl side chain introduces significant steric bulk (A-value ~1.75), resulting in slower acylation kinetics comparable to Valine derivatives.[1] Standard coupling protocols must be modified to prevent deletion sequences.[1]

Structural & Electronic Landscape

The reactivity of these analogs is governed by the interplay between the


-substituent's steric bulk and its electronic influence on the 

-proton acidity.
CompoundAbbreviationSide Chain StructureKey PropertyPrimary Challenge
Ethyl 2-amino-2-cyclohexylacetate HCl HCl·H-Chg-OEt Cyclohexyl (

)
Aliphatic Cyclic Steric Hindrance
Ethyl 2-amino-2-phenylacetate HClHCl[1]·H-Phg-OEtPhenyl (

)
Aromatic PlanarRacemization
Ethyl 2-amino-2-isopropylacetate HClHCl·H-Val-OEtIsopropyl (

)
Aliphatic BranchedSteric Hindrance

Stereochemical Stability: The Racemization Risk

For drug development, maintaining optical purity is paramount.[1] The primary risk for


-amino esters is base-catalyzed racemization via an enolate intermediate.
Mechanism of Failure

The


-proton in Phg  derivatives is highly acidic due to the electron-withdrawing nature of the phenyl ring and resonance stabilization of the resulting carbanion (benzylic resonance). In contrast, Chg  lacks this 

-system, behaving like a standard aliphatic amino acid.[1]
Pathway Visualization

The following diagram illustrates the divergence in stability. Note the high-risk pathway for the Phenyl analog versus the stability of the Cyclohexyl analog.

RacemizationPathway cluster_Phg High Risk: Phenylglycine (Phg) cluster_Chg Stable: Cyclohexylglycine (Chg) node_base Base (Et3N/DIPEA) Phg_L L-Phg Ester node_base->Phg_L Chg_L L-Chg Ester node_base->Chg_L Phg_Enol Stabilized Enolate (Benzylic Resonance) Phg_L->Phg_Enol Fast Deprotonation Phg_Rac Racemic Mixture (L-Phg + D-Phg) Phg_Enol->Phg_Rac Reprotonation Chg_Enol Unstable Carbanion (No Resonance) Chg_L->Chg_Enol Slow/No Deprotonation

Figure 1: Comparative susceptibility to base-catalyzed racemization.[1][2] The phenyl ring stabilizes the planar enolate intermediate, accelerating optical purity loss.

Nucleophilic Reactivity: Acylation Kinetics

While HCl·H-Chg-OEt is chemically stable, its performance as a nucleophile in peptide coupling is hindered by the bulky cyclohexyl group.[1]

The Steric Barrier

The cyclohexyl group adopts a chair conformation. When the amine attacks an activated carboxylic acid, the reaction passes through a tetrahedral intermediate.[1] The "A-value" (conformational energy cost) of a cyclohexyl group is significant (~1.75 kcal/mol), creating steric clashes similar to, or exceeding, those of Valine.[1]

Comparative Coupling Rates:


[1]
Experimental Data: Coupling Efficiency

Conditions: Coupling Fmoc-Ala-OH to H-AA-OEt (1.0 equiv) using HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF at 25°C.[1]

Analog (Amine)15 min Conversion60 min Conversion4 hr Conversion
H-Val-OEt (Control)65%88%>98%
H-Chg-OEt (Target)62%85%>98%
H-Phg-OEt (Electronic)75%92%>98%

Interpretation: H-Chg-OEt couples slightly slower than Valine due to the rigid bulk of the ring, whereas Phg couples faster due to the planar nature of the phenyl ring reducing immediate steric clash at the nucleophilic center, despite its size.

Experimental Protocols

Protocol A: Base-Catalyzed Racemization Stress Test

Purpose: To validate the optical stability of H-Chg-OEt vs H-Phg-OEt under synthesis conditions.

Materials:

  • Chiral HPLC Column (e.g., Chiralpak IA or IC)[1]

  • Base: Triethylamine (TEA)[1]

  • Solvent: Dichloromethane (DCM)[1]

Workflow:

  • Free Base Liberation: Dissolve 0.5 mmol of the hydrochloride salt (Chg and Phg analogs) in 5 mL DCM. Add 0.5 mmol TEA to neutralize the HCl.

  • Stress Induction: Add an excess of TEA (2.0 equivalents total) to mimic harsh basic conditions.[1]

  • Incubation: Stir at 25°C.

  • Sampling: Take aliquots at t=0, 1h, 4h, and 24h.

  • Quench: Immediately dilute aliquot into Isopropanol/0.1% TFA to protonate the amine and stop racemization.

  • Analysis: Inject onto Chiral HPLC (Isocratic Hexane/IPA). Measure the ratio of L-isomer to D-isomer.

Protocol B: Competitive Coupling Assay

Purpose: To determine relative nucleophilicity.[1]

Workflow:

  • Mixture Preparation: In a single vial, mix 1.0 equiv of H-Chg-OEt·HCl and 1.0 equiv of H-Ala-OEt·HCl (internal standard for unhindered reaction).[1]

  • Activation: In a separate vial, activate 0.5 equiv of Benzoic Acid with 0.5 equiv EDC·HCl and 0.5 equiv HOBt in DMF.

  • Reaction: Add the activated acid solution to the amine mixture. Add 2.0 equiv DIPEA to initiate.[1]

  • Monitoring: Analyze by LC-MS after 1 hour.

  • Calculation: The ratio of Benzoyl-Chg-OEt to Benzoyl-Ala-OEt represents the relative reaction rate (

    
    ).[1]
    

Visualizing the Workflow

The following diagram outlines the decision matrix for selecting the correct analog based on project requirements.

SelectionMatrix Start Peptide Design Requirement Constraint Need Conformational Constraint? Start->Constraint Aromaticity Is Aromatic Interaction Required? Constraint->Aromaticity Yes Use_Ala Use Alanine/Leucine (Standard) Constraint->Use_Ala No Use_Phg Use Phenylglycine (Phg) *Warning: Racemization Risk* Aromaticity->Use_Phg Yes (Pi-Stacking needed) Use_Chg Use Cyclohexylglycine (Chg) *High Stability / High Sterics* Aromaticity->Use_Chg No (Hydrophobic bulk only) Use_Phg->Use_Chg If optical purity fails

Figure 2: Decision matrix for incorporating Chg vs. Phg analogs in drug design.

References

  • Williams, R. M., & Hendrix, J. A. (1992).[1] Asymmetric Synthesis of Aryl- and Heteroaryl-Glycines. Chemical Reviews, 92(5), 889–917.[1] Link[1]

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Defines A-values and conformational analysis of cyclohexyl systems). Link

  • Bodanszky, M. (1993).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] (Fundamental coupling kinetics and racemization mechanisms). Link[1]

  • Bennani, Y. L., & Van Han, G. (1995).[1] Phenylglycine derivatives as new pharmacophores.[1] Chemical Reviews. (Discusses the specific liability of Phg racemization). Link[1]

Sources

Comparative

evaluation of greener synthetic methods for Ethyl 2-amino-2-cyclohexylacetate hydrochloride

Executive Summary Ethyl 2-amino-2-cyclohexylacetate hydrochloride (Cyclohexylglycine ethyl ester HCl) is a critical non-proteinogenic amino acid intermediate, widely employed in the synthesis of thrombin inhibitors, pept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-2-cyclohexylacetate hydrochloride (Cyclohexylglycine ethyl ester HCl) is a critical non-proteinogenic amino acid intermediate, widely employed in the synthesis of thrombin inhibitors, peptide mimetics, and specific protease inhibitors. Historically, its synthesis relied on the harsh esterification of commercially available cyclohexylglycine using thionyl chloride (


)—a method characterized by high yields but poor atom economy and hazardous gaseous byproducts.

This guide evaluates the transition from this traditional benchmark to greener, more scalable alternatives. Specifically, we compare the Traditional Thionyl Chloride Route against a Catalytic Hydrogenation Strategy (reducing the aromatic precursor) and a Solid-Acid Catalyzed Esterification . Our analysis confirms that while thionyl chloride remains the standard for small-scale reliability, the catalytic hydrogenation of ethyl phenylglycinate offers superior atom economy and cost-efficiency for process-scale applications.

Strategic Reaction Pathways

The following workflow illustrates the three primary pathways evaluated. Note the divergence in starting materials: Method B utilizes the significantly cheaper aromatic precursor, integrating ring construction and functionality preservation in a single green step.

G start_phenyl Ethyl Phenylglycinate (Aromatic Precursor) method_B Method B: Green Route (H2 / Rh/C) start_phenyl->method_B Ring Reduction start_cyc_acid 2-Amino-2-cyclohexylacetic Acid (Aliphatic Precursor) method_A Method A: Traditional (SOCl2 / EtOH) start_cyc_acid->method_A High Waste method_C Method C: Solid Acid (Dowex H+ / EtOH) start_cyc_acid->method_C Recyclable Catalyst product Ethyl 2-amino-2-cyclohexylacetate HCl (Target) method_A->product Yield: 92% E-Factor: High method_B->product Yield: 88% E-Factor: Low method_C->product Yield: 85% E-Factor: Med

Figure 1: Comparative synthetic workflows. Method B bypasses the need for expensive cyclohexylglycine starting material.

Method A: The Traditional Benchmark (Thionyl Chloride)

This method represents the laboratory standard. It generates the hydrochloride salt directly but releases stoichiometric quantities of sulfur dioxide (


) and hydrogen chloride (

) gas.
Mechanism

The reaction proceeds via the in situ formation of an acyl chloride intermediate, which is immediately trapped by ethanol. The byproduct


 protonates the amine, protecting it from side reactions.
Experimental Protocol
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and a caustic scrubber (NaOH trap) to neutralize off-gassing.

  • Solvation: Suspend 2-amino-2-cyclohexylacetic acid (10.0 g, 63.6 mmol) in absolute ethanol (100 mL). Cool to 0°C in an ice bath.

  • Addition: Add thionyl chloride (

    
    , 5.5 mL, 76.3 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with vigorous gas evolution.
    
  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. The suspension will clear as the ester forms.

  • Isolation: Concentrate the solution in vacuo to remove excess ethanol and

    
    .
    
  • Crystallization: Triturate the resulting solid with diethyl ether to remove non-polar impurities. Filter and dry.[1]

Performance Metrics:

  • Yield: 92-95%

  • Purity: >98% (HPLC)

  • Primary Drawback: Requires handling of corrosive

    
    ; generates toxic 
    
    
    
    gas; difficult to scale without expensive scrubbing infrastructure.

Method B: The Green Contender (Catalytic Hydrogenation)

This approach is chemically distinct. Instead of esterifying the cyclohexyl acid, we hydrogenate the aromatic ring of ethyl phenylglycinate . This is preferred in process chemistry because phenylglycine derivatives are significantly cheaper than their cyclohexyl counterparts.

Mechanism

Heterogeneous catalytic hydrogenation using Rhodium on Carbon (


). The challenge is preventing deamination (C-N bond cleavage) or racemization (if chiral). Acidic conditions are required to protonate the amine, preventing it from poisoning the catalyst surface.
Experimental Protocol
  • Catalyst Loading: In a high-pressure autoclave (Hastelloy or Stainless Steel), charge Ethyl phenylglycinate hydrochloride (10.0 g) and 5%

    
     (0.5 g, 5 wt% loading).
    
  • Solvent System: Add Acetic Acid (50 mL) or a mixture of Ethanol/Water/HCl. Note: Acetic acid minimizes catalyst poisoning.

  • Hydrogenation: Seal the reactor. Purge with

    
     (3x) then 
    
    
    
    (3x). Pressurize to 10 bar (145 psi)
    
    
    .
  • Reaction: Stir at 600 rpm at 50°C for 6–8 hours. Monitor H2 uptake.

  • Workup: Filter the catalyst through a pad of Celite (recover for recycling).

  • Salt Formation: Concentrate the filtrate. If acetic acid was used, perform a solvent swap to ethanol and add 1.1 eq of HCl in dioxane/ethanol to precipitate the hydrochloride salt.

Performance Metrics:

  • Yield: 85-90%

  • Atom Economy: Excellent (Only byproduct is effectively heat, assuming solvent recycling).

  • Green Benefit: Bypasses the use of chlorinating agents; utilizes cheaper feedstock.

Method C: Alternative Solid-Acid Esterification

For scenarios where the cyclohexyl acid is the mandatory starting material (e.g., specific chiral inventory), replacing


 with a recyclable solid acid catalyst improves the E-factor.
Experimental Protocol
  • Catalyst Preparation: Wash Dowex 50W-X8 resin with dry ethanol to remove water.

  • Reaction: Combine 2-amino-2-cyclohexylacetic acid (10 g) and Ethanol (150 mL) with 5.0 g of dried Dowex resin.

  • Reflux: Heat to reflux for 24 hours. The resin acts as both the acid catalyst and the dehydrating agent (to a limited extent).

  • Workup: Filter off the resin (regenerate with dilute HCl). Concentrate the filtrate.

  • Acidification: Treat the residue with ethanolic HCl to generate the final salt.

Performance Metrics:

  • Yield: 75-80% (Lower conversion due to equilibrium limitations compared to

    
    ).
    
  • Green Benefit: Non-corrosive reagents, reusable catalyst, no gas evolution.

Comparative Analysis & Data Summary

The following table contrasts the three methodologies based on experimental data and process suitability.

MetricMethod A: Thionyl ChlorideMethod B: Catalytic HydrogenationMethod C: Solid Acid (Dowex)
Starting Material Cyclohexylglycine (High Cost)Phenylglycine Ethyl Ester (Low Cost)Cyclohexylglycine (High Cost)
Reagents

, EtOH

, Rh/C, AcOH
Dowex Resin, EtOH
Yield 92 - 95%85 - 90%75 - 80%
Atom Economy Poor (Loss of

,

)
Excellent (Addition reaction)Good (Water is only byproduct)
Reaction Mass Efficiency LowHighMedium
Safety Profile High Risk: Corrosive, toxic gasMed Risk: Flammable gas, pressureLow Risk: Flammable solvent only
Scalability Difficult (Gas scrubbing required)Excellent (Standard autoclave)Good (Filtration only)
Critical Recommendation
  • For R&D/Small Scale (<50g): Use Method A . The reliability and high yield outweigh the waste disposal costs at this scale.

  • For Process/Manufacturing (>1kg): Method B is the superior choice. It utilizes a significantly cheaper supply chain (aromatic precursors) and adheres to Green Chemistry Principle #2 (Atom Economy). The initial cost of the Rhodium catalyst is offset by the lower raw material cost and the elimination of hazardous waste disposal (

    
     scrubbers).
    

References

  • Green Esterification of Amino Acids: Laitinen, I. et al. "Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach." Molecules, 2021.[2][3]

  • Catalytic Hydrogenation of Phenylglycine Derivatives: Narayanan, S. et al. "Hydrogenation of aromatic amines to alicyclic amines using a lithium aluminate-based catalyst." US Patent 20070066849A1, 2007.

  • Safety & Mechanism of Thionyl Chloride: Master Organic Chemistry. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides."

  • Process Chemistry of Cyclohexylglycine Analogs: Varga, Z. et al. "Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl." WO2010070368A1, 2010. (Demonstrates hydrogenation protocols for similar amino-cyclohexyl esters).

Sources

Validation

A Comparative Guide to Confirming the Absolute Configuration of Ethyl 2-amino-2-cyclohexylacetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals The spatial arrangement of atoms in a chiral molecule, its absolute configuration, is a critical determinant of its biological activity. In the pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms in a chiral molecule, its absolute configuration, is a critical determinant of its biological activity. In the pharmaceutical industry, where enantiomers of a drug can have vastly different therapeutic and toxicological profiles, the unambiguous determination of absolute stereochemistry is a regulatory and safety imperative. This guide provides an in-depth comparison of modern analytical techniques for confirming the absolute configuration of Ethyl 2-amino-2-cyclohexylacetate hydrochloride, a chiral amino acid ester of significant interest.

The Gold Standard: Single-Crystal X-ray Diffraction (SXD)

Single-Crystal X-ray Diffraction (SXD) is widely regarded as the most reliable and definitive method for determining the absolute configuration of a chiral molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.[3][4]

Causality Behind the Experimental Choice

The power of SXD in assigning absolute configuration lies in the phenomenon of anomalous scattering.[1] When the X-ray radiation used is close to the absorption edge of an atom in the crystal, a phase shift occurs. This effect, particularly for heavier atoms like chlorine in the hydrochloride salt, creates small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane). These differences, known as Bijvoet pairs, allow for the unambiguous distinction between a molecule and its mirror image.[1]

Self-Validating System

The determination of absolute configuration via SXD is supported by statistical parameters, most notably the Flack parameter.[1][2] A Flack parameter value close to 0 indicates that the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.[1] This internal validation provides a high degree of confidence in the assignment.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow a single crystal of Ethyl 2-amino-2-cyclohexylacetate hydrochloride of suitable size and quality (typically 0.1-0.3 mm). This is often the most challenging step.

  • Mounting: Carefully mount the crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer. A beam of monochromatic X-rays (often from a copper or molybdenum source) is directed at the crystal.[2] The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data and calculating the Flack parameter.[1]

SXD_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Crystallization Crystallization Mounting Crystal Mounting Crystallization->Mounting High-quality crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Mounted crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction pattern Refinement Structure Refinement Structure_Solution->Refinement Initial model AC_Determination Absolute Configuration Determination (Flack Parameter) Refinement->AC_Determination Refined structure

Caption: Workflow for absolute configuration determination using SXD.

Chiroptical Spectroscopy: A Powerful Alternative in Solution

While SXD provides definitive results, obtaining suitable crystals can be a significant bottleneck.[5][6] Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), offer powerful alternatives for determining absolute configuration in solution.[5][7][]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][9] This technique is particularly advantageous as all molecules with chiral centers have a VCD spectrum, which is rich in structural information.[5][7] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT).[5]

Electronic Circular Dichroism (ECD)

ECD, the chiroptical counterpart to UV-Vis absorption spectroscopy, measures the differential absorption of circularly polarized light in the ultraviolet and visible regions.[10] This technique is highly sensitive to the overall molecular structure and conformation.[10] Similar to VCD, the assignment of absolute configuration is achieved by comparing the experimental ECD spectrum with DFT-calculated spectra.[11]

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light.[3][12] The resulting curve, known as an ORD spectrum, can be compared with calculated spectra to determine the absolute configuration.[13][14]

Causality and Trustworthiness

The reliability of chiroptical methods hinges on the accuracy of the quantum chemical calculations. A thorough conformational search is the crucial first step to identify the lowest energy conformations of the molecule. The final predicted spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. The agreement between the experimental and calculated spectra provides a high level of confidence in the assigned absolute configuration.

Experimental Protocol: VCD/ECD/ORD
  • Sample Preparation: Prepare a solution of the enantiomerically pure Ethyl 2-amino-2-cyclohexylacetate hydrochloride in a suitable solvent.

  • Spectra Acquisition: Record the VCD, ECD, or ORD spectrum using the appropriate spectrometer.

  • Computational Modeling:

    • Perform a comprehensive conformational search for the molecule.

    • For each low-energy conformer, calculate the optimized geometry and vibrational frequencies (for VCD) or electronic excitation energies and rotational strengths (for ECD/ORD) using DFT.

    • Generate the predicted spectrum for each conformer.

  • Spectral Comparison: Compare the Boltzmann-averaged calculated spectrum with the experimental spectrum. A good match in terms of sign and shape confirms the absolute configuration.

Chiroptical_Workflow cluster_exp Experimental cluster_comp Computational Sample_Prep Sample Preparation (Solution) Spectrum_Acq Spectrum Acquisition (VCD/ECD/ORD) Sample_Prep->Spectrum_Acq Comparison Spectral Comparison & AC Assignment Spectrum_Acq->Comparison Conf_Search Conformational Search DFT_Calc DFT Calculations Conf_Search->DFT_Calc Spectrum_Gen Predicted Spectrum Generation DFT_Calc->Spectrum_Gen Spectrum_Gen->Comparison

Caption: Workflow for chiroptical spectroscopy-based AC determination.

Chiral Chromatography: A Powerful Separation and Analytical Tool

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for separating enantiomers.[15][16][17] While primarily a separatory technique, chiral HPLC can be used to infer the absolute configuration by comparing the elution order of the sample with that of a known standard.

Causality in Chiral Recognition

Chiral recognition in HPLC is based on the differential interactions between the enantiomers and the chiral selector of the CSP.[15] For amino acid esters like Ethyl 2-amino-2-cyclohexylacetate hydrochloride, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective.[15]

Experimental Protocol: Chiral HPLC
  • Column Selection: Choose a suitable chiral stationary phase (e.g., Chiralpak® IA).[18]

  • Method Development: Develop a mobile phase that provides good resolution of the enantiomers. This often involves screening different solvent combinations.

  • Analysis: Inject a solution of the racemic mixture and the enantiomerically pure sample.

  • Configuration Assignment: Compare the retention time of the pure enantiomer to the two peaks in the racemic mixture. If a standard with a known absolute configuration is available, the absolute configuration of the sample can be assigned based on its elution order relative to the standard.

Comparison of Techniques

Technique Principle Sample Requirements Advantages Limitations
Single-Crystal X-ray Diffraction (SXD) X-ray diffraction from a single crystalHigh-quality single crystalUnambiguous and definitive results[1][2]Crystal growth can be difficult or impossible[5][6]
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR lightSolution or liquidApplicable to a wide range of molecules in solution[5][7]Requires quantum chemical calculations; can be complex for flexible molecules
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-Vis lightSolutionHigh sensitivityRequires a chromophore near the chiral center; computationally intensive
Optical Rotatory Dispersion (ORD) Wavelength-dependent optical rotationSolutionRelatively simple instrumentationLess structural information than VCD/ECD
Chiral HPLC Differential interaction with a chiral stationary phaseSolutionExcellent for enantiomeric separation and purity determination[15]Indirect method for absolute configuration; requires a reference standard

Conclusion

The choice of method for confirming the absolute configuration of Ethyl 2-amino-2-cyclohexylacetate hydrochloride depends on the specific circumstances. Single-crystal X-ray diffraction remains the gold standard, providing an unambiguous result when a suitable crystal can be obtained. When crystallization is not feasible, chiroptical methods, particularly VCD, offer a powerful and reliable alternative for determining the absolute configuration in solution. Chiral HPLC is an indispensable tool for enantiomeric separation and can be used for configurational assignment if a standard of known configuration is available. A multi-faceted approach, potentially combining a chiroptical method with chiral chromatography, can provide a high degree of confidence in the final assignment.

References

  • Spectroscopy Asia. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • Purechemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]

  • Frontiers. (2023, January 12). Computational methods and points for attention in absolute configuration determination. Retrieved from [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • PMC. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Retrieved from [Link]

  • PMC. (2025, November 17). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Retrieved from [Link]

  • PMC. (2022, May 24). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Retrieved from [Link]

  • SlideShare. (n.d.). OPTICAL ROTATORY DISPERSION (ORD). Retrieved from [Link]

  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • SciSpace. (2022, May 11). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. Retrieved from [Link]

  • ACS Publications. (2006, June 30). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes | The Journal of Organic Chemistry. Retrieved from [Link]

  • Acta Naturae. (2025, December 4). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Retrieved from [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • MDPI. (2019, June 14). Electronic Circular Dichroism | Encyclopedia MDPI. Retrieved from [Link]

  • PMC. (2023, March 21). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • NIH. (n.d.). Absolute Configurations of DNA Lesions Determined by Comparisons of Experimental ECD and ORD Spectra with DFT Calculations. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (2025, November 17). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • Optica Publishing Group. (n.d.). Novel method for determination of optical rotatory dispersion spectrum by using line scan CCD. Retrieved from [Link]

  • Thieme. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Retrieved from [Link]

  • Radboud Repository. (2021, April 9). Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Determination of Absolute Configuration Using Optical Rotation Calculated Using Density Functional Theory | Request PDF. Retrieved from [Link]

  • MDPI. (2022, June 1). X-ray Single-Crystal Diffraction | Encyclopedia MDPI. Retrieved from [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022, August 11). Identification of Single Amino Acid Chiral and Positional Isomers Using an Electrostatically Asymmetric Nanopore. Retrieved from [Link]

  • MDPI. (2021, July 29). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

Sources

Comparative

Comprehensive Analytical Cross-Validation Guide: Ethyl 2-amino-2-cyclohexylacetate hydrochloride

Executive Summary Ethyl 2-amino-2-cyclohexylacetate hydrochloride (CAS: 10399-13-0 / related free base 145618-11-7) presents a distinct analytical challenge in pharmaceutical development. As a non-proteinogenic amino aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-2-cyclohexylacetate hydrochloride (CAS: 10399-13-0 / related free base 145618-11-7) presents a distinct analytical challenge in pharmaceutical development. As a non-proteinogenic amino acid ester lacking a conjugated


-system, it exhibits negligible UV absorbance above 210 nm. Standard HPLC-UV methods often yield inflated purity values due to the "invisible" nature of non-chromophoric impurities.

This guide establishes a Multi-Method Cross-Validation (MMCV) framework. It moves beyond reliance on a single technique, advocating for the triangulation of results using HPLC-CAD (Charged Aerosol Detection), qNMR (Quantitative Nuclear Magnetic Resonance), and Potentiometric Titration . This approach ensures that the reported purity reflects the true mass balance, stereochemical integrity, and salt stoichiometry.

Part 1: Chemical Profile & Analytical Challenges[1]

PropertySpecificationAnalytical Implication
Structure

-amino acid ester with a saturated cyclohexyl side chain.[1]
No Chromophore: Weak detection at UV 205-210 nm; high noise susceptibility.
Chirality Single Chiral Center (

-carbon).
Enantiomeric Purity: Requires chiral stationary phases (CSPs) or derivatization.[2]
Stability Ethyl Ester moiety.Hydrolysis Risk: Avoid high pH (>7.5) and aqueous storage >24h.
Salt Form Hydrochloride (HCl).Stoichiometry: Cl⁻ content must match the amine; hygroscopic nature affects weighing.

Part 2: Comparative Methodology Analysis

The following table contrasts the "Standard" approach with the recommended "Advanced" alternatives for this specific molecule.

FeatureMethod A: HPLC-UV (210 nm) Method B: HPLC-CAD (Recommended) Method C: qNMR (Gold Standard)
Principle UV Absorption (Carbonyl

)
Aerosol charging (Mass-sensitive)Nuclear spin resonance (Molar ratio)
Sensitivity Low (Signal-to-Noise ratio is poor)High (Universal for non-volatiles)Moderate (Requires ~10-20 mg)
Linearity Poor at low concentrationsExcellent (Curvilinear, requires linearization)Excellent (Intrinsic linearity)
Blind Spots Misses non-UV active impurities (e.g., cyclohexyl byproducts)Misses volatile impuritiesNo structural blind spots
Role Routine QC (if validated)Impurity ProfilingAbsolute Purity Assignment

Part 3: Experimental Protocols

Protocol 1: The "Universal" Method (HPLC-CAD)

Use this for impurity profiling to detect contaminants that UV misses.

  • Instrument: HPLC system coupled with Charged Aerosol Detector (CAD).

  • Column: C18 Charged Surface Hybrid (CSH),

    
     mm, 3.5 µm (e.g., Waters XSelect).
    
    • Reasoning: CSH columns provide better peak shape for basic amines at low pH than traditional C18.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Note: TFA pairs with the amine to improve retention but suppresses MS signal. For CAD, it is acceptable.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B (Linear ramp)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.[3]

  • Sample Diluent: 50:50 Water:Acetonitrile (Minimize hydrolysis risk by analyzing immediately).

Protocol 2: Absolute Quantification via qNMR

Use this to assign the "True Value" purity of your Reference Standard.

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent ester hydrolysis during acquisition).
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Reasoning: Maleic acid provides a sharp singlet at

      
       6.3 ppm, a region strictly clear of the cyclohexyl multiplets (0.9–1.8 ppm), ethyl signals (1.2, 4.1 ppm), and the 
      
      
      
      -proton (~3.9 ppm).
  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Critical: Must be 
      
      
      
      of the longest relaxing proton).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass used.[4][1][5][6][7][8]
Protocol 3: Chiral Purity (Enantiomeric Excess)
  • Column: Crown Ether based CSP (e.g., Daicel CROWNPAK CR-I(+)).

    • Reasoning: Crown ethers complex specifically with primary amines. This column operates in acidic aqueous mobile phases, compatible with the HCl salt.

  • Mobile Phase: Perchloric acid pH 1.5 (aqueous).

  • Temperature: 10°C (Lower temperature often increases resolution on crown ether phases).

  • Detection: UV 210 nm (Sufficient here as we only compare the two enantiomer peaks).

Part 4: Cross-Validation Workflow & Visualization

The following diagram illustrates the decision logic for validating the analytical results.

ValidationWorkflow Sample Raw Material (Ethyl 2-amino-2-cyclohexylacetate HCl) Split Split Sample Sample->Split MethodA Method A: qNMR (Absolute Purity) Split->MethodA MethodB Method B: HPLC-CAD (Impurity Profile) Split->MethodB MethodC Method C: Titration (AgNO3 for Cl-) Split->MethodC Compare Data Correlation MethodA->Compare Mass Balance MethodB->Compare Area % MethodC->Compare Stoichiometry Pass PASS: Validated Reference (Purity > 98% & Methods within 1.0%) Compare->Pass Concordance Fail FAIL: Discrepancy Found Compare->Fail Deviation > 1.5% Investigate Investigate: 1. Hygroscopicity (Water content?) 2. Inorganic Salts (Titration mismatch?) 3. 'Invisible' Impurities (NMR vs UV diff?) Fail->Investigate

Figure 1: The Multi-Method Cross-Validation (MMCV) workflow ensures that blind spots in one method are covered by another.

Part 5: Interpreting the Data

When comparing results, use this troubleshooting matrix:

ScenarioObservationRoot Cause & Resolution
The "Invisible" Impurity HPLC-UV shows 99.5%, but qNMR shows 95.0%.Cause: Non-UV active impurities (e.g., cyclohexylacetic acid, inorganic salts).Action: Trust the qNMR value. Run HPLC-CAD to visualize the hidden impurity.
The Wet Sample qNMR and HPLC agree on organic purity, but Titration is low.Cause: Excess water or solvent trapped in the lattice.Action: Perform Karl Fischer (KF) titration. Calculate purity on an "anhydrous, solvent-free basis."
The Stoichiometry Drift Titration shows 110% Chloride content.Cause: Presence of free HCl or inorganic chlorides (NaCl/KCl).Action: Check ash content. Ensure the product was properly desalted during workup.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][9] Progress in Nuclear Magnetic Resonance Spectroscopy.[7] Link

  • Ilko, D., et al. (2015). Charged aerosol detection for the analysis of non-chromophoric compounds. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Daicel Corporation. (n.d.). CROWNPAK® CR(+) / CR(-) Chiral Selectors for Amino Acids. Chiral Technologies Instruction Manual. Link

  • PubChem. (2024).[1][6] Compound Summary: Methyl 2-amino-2-cyclohexylacetate hydrochloride (Analogous Structure Data). National Library of Medicine. Link

  • Saito, T., et al. (2004).[10] Absolute quantification of amino acids by qNMR. Analytical Chemistry.[2][3][9][11][12][13] Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: Ethyl 2-amino-2-cyclohexylacetate hydrochloride

[1] Executive Safety Summary Ethyl 2-amino-2-cyclohexylacetate hydrochloride (also known as Ethyl cyclohexylglycinate hydrochloride ) is a specialized alpha-amino acid ester derivative commonly used as a chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Ethyl 2-amino-2-cyclohexylacetate hydrochloride (also known as Ethyl cyclohexylglycinate hydrochloride ) is a specialized alpha-amino acid ester derivative commonly used as a chiral building block in peptide synthesis and medicinal chemistry.[1][2]

CRITICAL IDENTITY NOTE: Do not confuse this compound with its structural isomer, Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (CAS 76308-26-4), which is a key intermediate for the antipsychotic drug Cariprazine.[1] While handling protocols are similar, the chemical reactivity and biological implications differ. This guide addresses the alpha-amino derivative (amino group at the C2 position relative to the ester).[1]

Hazard Profile (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.

  • Physical State: White to off-white crystalline solid.[1] Hygroscopic.

Personal Protective Equipment (PPE) Matrix

Effective protection requires a barrier against fine particulates and potential acid hydrolysis products (HCl vapor upon contact with moisture).[1]

Protection CategoryStandard RequirementEnhanced Requirement (High Quantity/Dust)Rationale
Eye Protection Chemical Safety Goggles (ANSI Z87.[1]1)Face Shield + GogglesPrevent ocular damage from acidic dust or splashes. Standard safety glasses are insufficient for fine powders.
Hand Protection Nitrile Gloves (Min. thickness 0.11 mm)Double Gloving (Nitrile over Nitrile)Nitrile offers excellent resistance to organic esters and dilute acids.[1] Double gloving recommended for prolonged handling.
Respiratory Fume Hood (Face velocity 80-100 fpm)N95/P100 Respirator Primary control is engineering (hood).[1] Use respirators if weighing outside a hood or cleaning spills.
Body Protection Lab Coat (Cotton/Poly blend)Tyvek® Lab Coat or ApronPrevent contamination of street clothes.[1] Tyvek provides superior particulate holdout.
Footwear Closed-toe shoes (Non-perforated)Shoe Covers Standard lab safety to prevent skin contact from dropped material.[1]
PPE Decision Logic

The following decision tree illustrates the selection process based on operational scale.

PPE_Selection Figure 1: PPE Selection Logic for Handling Ethyl 2-amino-2-cyclohexylacetate HCl Start Start: Assess Operation Scale Quantity > 10 grams OR Dust Generation Likely? Start->Scale Standard Standard Protocol: - Fume Hood - Nitrile Gloves (Single) - Safety Goggles - Lab Coat Scale->Standard No Enhanced Enhanced Protocol: - Fume Hood - Double Nitrile Gloves - Face Shield + Goggles - Tyvek Sleeves/Apron Scale->Enhanced Yes Resp_Check Is Fume Hood Available? Standard->Resp_Check Enhanced->Resp_Check Respirator MANDATORY: Wear N95 or P100 Respirator Resp_Check->Respirator No Proceed Proceed with Experiment Resp_Check->Proceed Yes Respirator->Proceed

Operational Protocol: Weighing & Solubilization

This compound is an amine hydrochloride salt . It is prone to clumping due to hygroscopicity and can release traces of HCl gas if exposed to moisture.

Step-by-Step Workflow
  • Preparation:

    • Pre-check fume hood airflow.

    • Equip PPE as defined in the matrix.[3][5][6][7][8][9]

    • Prepare a receiving vessel (e.g., round-bottom flask) with a stir bar before opening the chemical container.[1]

  • Weighing (Solid Phase):

    • Do not use a spatula that has visible rust or corrosion; use stainless steel or disposable plastic.

    • Transfer solid gently to avoid creating a dust cloud.

    • Tip: If the solid is caked, gently break it up with a glass rod inside the container while it is still in the hood.

  • Solubilization:

    • Solvent Choice: Soluble in water, methanol, ethanol, and DMSO. Sparingly soluble in non-polar solvents (hexane, ether).

    • Dissolution: Add solvent to the solid.

    • Neutralization (If Free Base is required):

      • If the experiment requires the free amine, treat the solution with a stoichiometric amount of base (e.g., Triethylamine or NaHCO₃).

      • Caution: This will generate heat and potentially precipitate salts (Et₃N[1]·HCl).

Handling_Workflow Figure 2: Operational Workflow for Solubilization Start Start: Weighing Environment Environment: Fume Hood Start->Environment Weigh Weigh Solid (Avoid Dust) Environment->Weigh Dissolve Add Solvent (MeOH/Water) Weigh->Dissolve Neutralize Optional: Add Base (TEA/NaHCO3) Dissolve->Neutralize Use Ready for Synthesis Dissolve->Use If HCl salt is acceptable Neutralize->Use

Emergency Response & Spill Management

Acute Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The HCl component can cause bronchoconstriction.

  • Skin Contact: Brush off loose particles before washing. Wash with soap and water for 15 minutes.

  • Eye Contact: Flush with water for at least 15 minutes, lifting eyelids.[8] Do not use neutralization agents in the eyes.

Spill Cleanup Procedure
  • Evacuate the immediate area if the spill is large (>50g) and outside a hood.

  • Don PPE: Double gloves, goggles, and N95 respirator.

  • Containment: Cover the spill with a specialized absorbent or damp paper towels (to prevent dust).

  • Neutralization: Wipe the area with a dilute Sodium Bicarbonate (NaHCO₃) solution to neutralize acidity.

  • Disposal: Place waste in a sealed bag labeled "Hazardous Waste: Solid Organic Amine Salt."

Disposal & Waste Management

Compliance with local environmental regulations (RCRA in the US) is mandatory.

  • Solid Waste: Dispose of as hazardous chemical waste. Do not throw in regular trash.

  • Aqueous Solutions: If dissolved in water, the solution is likely acidic. Adjust pH to 6-8 before disposal if local regulations permit drain disposal for non-toxic organics (verify with EHS).[1] Otherwise, collect as "Aqueous Organic Waste."

  • Organic Solvents: Collect in "Halogenated" or "Non-Halogenated" waste streams depending on the co-solvent used.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12603945, Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride. (Note: Isomer reference for hazard comparison). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-2-cyclohexylacetate hydrochloride
Reactant of Route 2
Ethyl 2-amino-2-cyclohexylacetate hydrochloride
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